molecular formula C12H15NO2 B1449508 3-Cyclopropylaminomethyl-benzoic acid methyl ester CAS No. 1251566-95-6

3-Cyclopropylaminomethyl-benzoic acid methyl ester

Cat. No.: B1449508
CAS No.: 1251566-95-6
M. Wt: 205.25 g/mol
InChI Key: CJIMHAXRMYRDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylaminomethyl-benzoic acid methyl ester is a chemical compound for research and development purposes. This methyl ester is a derivative of benzoic acid, a structure featured in various synthetic and natural bioactive compounds . The cyclopropylaminomethyl substituent suggests potential as a key synthetic intermediate. Researchers can utilize this moiety to explore structure-activity relationships, particularly in developing new pharmacologically active molecules. Similar benzoic acid methyl ester derivatives are frequently employed in organic synthesis, including the construction of complex heterocyclic scaffolds like chromanes, which are investigated for a range of biological activities such as antimicrobial and antitubercular effects . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

methyl 3-[(cyclopropylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIMHAXRMYRDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-((cyclopropylamino)methyl)benzoate chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-((cyclopropylamino)methyl)benzoate

Introduction

Methyl 3-((cyclopropylamino)methyl)benzoate is a multifaceted organic compound that stands at the intersection of several key chemical classes: it is a benzoate ester, a secondary amine, and a cyclopropyl-containing molecule. While not a widely commercialized chemical, its structure is of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a cyclopropylamine moiety is a well-established strategy in the design of bioactive molecules, particularly enzyme inhibitors.[1][2] This guide provides a comprehensive technical overview of its chemical structure, a robust and logical synthetic pathway, detailed spectroscopic characterization, and a discussion of its potential applications grounded in the established significance of its core functional groups.

Chemical Identity and Physicochemical Properties

The structure of Methyl 3-((cyclopropylamino)methyl)benzoate is defined by a central benzene ring substituted at the 1-position with a methyl ester group and at the 3-position with a (cyclopropylamino)methyl group.

Chemical Structure of Methyl 3-((cyclopropylamino)methyl)benzoateFigure 1. Chemical Structure of Methyl 3-((cyclopropylamino)methyl)benzoate
PropertyPredicted Value / DescriptionSource
IUPAC Name Methyl 3-((cyclopropylamino)methyl)benzoate-
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
Appearance Expected to be a colorless to pale yellow oil or low-melting solid at room temperature.[4]
Boiling Point Estimated >250 °C (Decomposition may occur)[3]
Melting Point Not established; likely a low-melting solid.-
Solubility Poorly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane.[4]
logP (o/w) ~2.5 - 3.5 (Predicted)-
pKa (Conjugate Acid) ~9-10 (Predicted for the secondary amine)[3][5]

Synthesis and Mechanism: Reductive Amination

The most direct and efficient synthetic route to Methyl 3-((cyclopropylamino)methyl)benzoate is via the reductive amination of Methyl 3-formylbenzoate with cyclopropylamine. This one-pot reaction is a cornerstone of modern amine synthesis due to its high yield, operational simplicity, and the use of mild reducing agents that tolerate a wide range of functional groups, including the ester moiety present in the starting material.[6][7][8]

The reaction proceeds in two main steps:

  • Imine Formation : The primary amine (cyclopropylamine) reacts with the aldehyde (methyl 3-formylbenzoate) under weakly acidic conditions to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).

  • Reduction : A hydride-based reducing agent, chosen for its selectivity, reduces the imine C=N bond to a C-N single bond, yielding the final secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this transformation as it is mild enough not to reduce the starting aldehyde or the product ester, and it is effective under the slightly acidic conditions that favor imine formation.[6]

Reaction Mechanism Diagram

reaction_mechanism aldehyde Methyl 3-formylbenzoate hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic Attack amine Cyclopropylamine amine->hemiaminal Nucleophilic Attack H_plus H⁺ (cat.) H_plus->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium - H₂O product Methyl 3-((cyclopropylamino)methyl)benzoate iminium->product Hydride Transfer stab NaBH(OAc)₃ (STAB)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis

Objective: To synthesize Methyl 3-((cyclopropylamino)methyl)benzoate.

Materials:

  • Methyl 3-formylbenzoate (1.0 eq)[9]

  • Cyclopropylamine (1.2 eq)[2]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[6]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 3-formylbenzoate (1.0 eq) and anhydrous dichloromethane.

  • Add cyclopropylamine (1.2 eq) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a separate flask, carefully suspend sodium triacetoxyborohydride (1.5 eq) in a small amount of anhydrous DCM.

  • Slowly add the STAB suspension to the reaction mixture portion-wise over 20-30 minutes, maintaining the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Experimental Workflow Diagram

workflow start 1. Mix Reactants (Aldehyde, Amine, Acid Cat.) in Anhydrous DCM imine_formation 2. Stir for 1 hr (Imine Formation) start->imine_formation add_stab 3. Add STAB Suspension imine_formation->add_stab react 4. Stir 12-24h at RT add_stab->react quench 5. Quench with sat. NaHCO₃ react->quench extract 6. Extraction with DCM quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for synthesis.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. The predicted data below is based on the analysis of its functional groups and comparison with similar structures.[10][11][12][13]

TechniquePredicted Data
¹H NMR δ ~7.9 (m, 1H, Ar-H), δ ~7.4-7.6 (m, 3H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 2H, Ar-CH₂-N), δ ~2.2 (m, 1H, N-CH-cyclopropyl), δ ~1.5-2.0 (br s, 1H, -NH-), δ ~0.4-0.6 (m, 4H, cyclopropyl -CH₂).
¹³C NMR δ ~166 (C=O), δ ~140 (Ar-C), δ ~130-132 (Ar-CH), δ ~128-129 (Ar-CH), δ ~55 (Ar-CH₂-N), δ ~52 (-OCH₃), δ ~35 (N-CH-cyclopropyl), δ ~8 (cyclopropyl -CH₂).
IR (cm⁻¹) 3300-3350 (N-H stretch, weak), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch, strong), ~1600, 1480 (Aromatic C=C stretch), ~1250 (C-O stretch), ~1100 (C-N stretch).
Mass Spec (EI) M⁺ at m/z = 205. Key fragments: m/z = 148 ([M-C₃H₅N]⁺, loss of cyclopropylamine radical), m/z = 118, m/z = 91 (tropylium ion), m/z = 56 ([C₃H₅-NH]⁺). Alpha-cleavage is a dominant fragmentation pathway for amines.[13]

Potential Applications in Drug Discovery

The structural motif of cyclopropylamine is a privileged pharmacophore in medicinal chemistry. Its inclusion in a molecule can significantly impact pharmacological activity, often by acting as a mechanism-based enzyme inhibitor.[1][14] The strained three-membered ring and the adjacent amine group create a unique electronic and steric profile that can engage with enzyme active sites.

Mechanism-Based Inhibition

Cyclopropylamines are particularly known for their ability to irreversibly inhibit flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[15] The mechanism involves the enzyme oxidizing the amine, which triggers the opening of the strained cyclopropyl ring. This process generates a highly reactive species that forms a covalent bond with the enzyme's FAD cofactor, leading to irreversible inactivation.[15]

mao_inhibition cluster_0 Enzyme Active Site enzyme MAO Enzyme (with FAD cofactor) oxidation Single-Electron Oxidation by FAD enzyme->oxidation Binding inhibitor Cyclopropylamine Inhibitor ring_opening Radical-Mediated Ring Opening oxidation->ring_opening covalent_adduct Irreversible Covalent Adduct (Enzyme Inactivated) ring_opening->covalent_adduct

Caption: Inhibition of MAO by a cyclopropylamine.

Given this established role, Methyl 3-((cyclopropylamino)methyl)benzoate serves as a valuable scaffold for:

  • CNS Drug Development: As a potential precursor for novel MAO inhibitors for treating depression and neurodegenerative diseases.[1][15]

  • Oncology Research: As a starting point for designing LSD1 inhibitors, which are being investigated as anti-cancer agents.[16]

  • Agrochemicals: The cyclopropylamine moiety is also found in various herbicides and fungicides.[1]

The benzoate portion of the molecule provides a handle for further chemical modification, allowing for the synthesis of a library of compounds to explore structure-activity relationships (SAR).

Conclusion

Methyl 3-((cyclopropylamino)methyl)benzoate is a structurally intriguing molecule with significant untapped potential, particularly within the realm of medicinal chemistry. While not a common reagent, its synthesis is straightforward via well-established reductive amination protocols. Its core components—the benzoate ester for derivatization and the cyclopropylamine pharmacophore for bioactivity—make it an excellent candidate for further investigation in drug discovery programs targeting enzymes susceptible to mechanism-based inhibition. This guide provides the foundational chemical knowledge required for its synthesis, characterization, and rational application in research settings.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • ResearchGate. Cyclopropenium Ion–Enabled Reductive Amination of Aldehydes With Indolines Without an External Hydride Source. Request PDF. [Link]

  • Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Chem-Impex. Cyclopropylamine. [Link]

  • PubMed. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. National Center for Biotechnology Information. [Link]

  • Wikipedia. Benzylamine. [Link]

  • ChemRxiv. Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. [Link]

  • ResearchGate. (PDF) synthesis of Cyclopropyl anilines. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PubMed. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. National Center for Biotechnology Information. [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

  • Ataman Kimya. N-BENZYLAMINE. [Link]

  • Google Patents.
  • WIPO Patentscope. preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. [Link]

  • PubChem. N-Cyclopropylbenzenemethanamine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents.
  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • IUCr. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. [Link]

  • PubMed. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. National Center for Biotechnology Information. [Link]

  • The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

  • SpectraBase. N-cyclopropyl-3,4,5-trimethoxybenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Comparison of the cyclopropyl signals in the ¹H NMR spectra of the... [Link]

  • Moshang Chemical. N-(cyclopropylmethyl)aniline. [Link]

  • MDPI. Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones. [Link]

  • SpectraBase. N-benzyl-N-cyclopropyl-nitrous amide - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]

Sources

Comprehensive Technical Guide on the Analytical Characterization and Molecular Weight Determination of 3-(Cyclopropylaminomethyl)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals detailing the analytical characterization of 3-(Cyclopropylaminomethyl)benzoic acid methyl ester.

Executive Summary

In modern pharmaceutical development, functionalized benzamide precursors and their esterified intermediates are critical building blocks for synthesizing targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 3-(Cyclopropylaminomethyl)benzoic acid methyl ester (CAS: 1251566-95-6) is one such advanced intermediate[1]. Accurate determination and validation of its molecular weight (MW) via High-Resolution Mass Spectrometry (HRMS) is a mandatory quality control step. This whitepaper establishes a self-validating analytical framework for determining the exact mass and isotopic distribution of this compound, emphasizing the physicochemical causality behind the selected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Chemical Identity & Structural Implications

To design an effective analytical method, we must first deconstruct the molecule's structural features and their behavior in solution.

  • Chemical Formula: C₁₂H₁₅NO₂

  • Key Functional Groups:

    • Methyl Ester (-COOCH₃): Neutral, acts as a hydrogen-bond acceptor. It is susceptible to in-source fragmentation (loss of methanol).

    • Cyclopropylaminomethyl Group (-CH₂-NH-C₃H₅): A secondary aliphatic amine. This is the most analytically significant feature of the molecule. Because secondary amines are highly basic (typical pKa ~9.5), this moiety readily accepts a proton in acidic environments, making it an ideal candidate for positive-ion Electrospray Ionization (ESI+)[2].

Theoretical Molecular Weight Calculation

Mass spectrometry relies on exact monoisotopic mass rather than the standard average atomic weight used in bulk stoichiometry. Using the 2021 IUPAC Standard Atomic Weights[3], we calculate both values to establish our analytical targets.

Table 1: Molecular Weight and Exact Mass Calculation

ElementAtom CountStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon (C) 1212.01112.00000144.00000
Hydrogen (H) 151.0081.0078315.11745
Nitrogen (N) 114.00714.0030714.00307
Oxygen (O) 215.99915.9949131.98982
Total - ~205.25 g/mol - 205.11034 Da

Note: In ESI+ mode, the molecule is detected as the protonated adduct [M+H]⁺. Adding the exact mass of a proton (1.00728 Da) yields a target precursor ion of m/z 206.1176 .

Analytical Workflow: HRMS Strategy

To validate the molecular weight and structural integrity of the synthesized intermediate, we utilize Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight (UHPLC-TOF) mass spectrometry.

Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18 Column, 0.1% FA) A->B C ESI+ Ionization (Protonation of Amine) B->C D HRMS Analysis (TOF/Orbitrap) C->D E Data Processing (m/z 206.1176) D->E

Analytical workflow for the LC-MS/MS characterization of the target compound.

Experimental Protocol: LC-MS/MS Method for MW Validation

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample injection, the method ensures that any mass deviation is attributed to the sample itself, not instrument drift.

Step-by-Step Methodology
  • Standard Preparation: Dissolve 1.0 mg of 3-(Cyclopropylaminomethyl)benzoic acid methyl ester in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Methanol (v/v).

  • System Suitability Testing (SST): Inject a known calibration standard (e.g., Reserpine, exact mass [M+H]⁺ 609.2807) to verify that the mass accuracy of the TOF analyzer is within a <5 ppm error margin.

  • Chromatographic Separation: Inject 2 µL of the sample onto a reversed-phase C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Maintain the column compartment at 40°C.

  • Gradient Execution: Run the binary gradient detailed in Table 2.

  • Mass Spectrometry Acquisition: Operate the HRMS in ESI+ mode. Apply a capillary voltage of 3.0 kV, a desolvation temperature of 350°C, and scan from m/z 100 to 500.

Table 2: UHPLC Gradient Parameters

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% Formic Acid)Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.00.495%5%
1.00.495%5%
4.00.45%95%
5.00.45%95%
5.10.495%5%

Causality in Method Development (E-E-A-T)

As an application scientist, it is vital to understand why these specific parameters were chosen:

  • Why 0.1% Formic Acid? The pKa of the cyclopropylamine group is highly basic. To ensure maximum ionization efficiency and sensitivity, the mobile phase pH must be at least 2 units below the analyte's pKa. Formic acid lowers the pH to ~2.7, ensuring the secondary amine is >99% protonated before entering the ESI source[2].

  • Why a C18 Column? The molecule possesses a hydrophobic benzene ring and a methyl ester, providing sufficient retention on a reversed-phase C18 stationary phase. This prevents the compound from eluting in the void volume, effectively separating it from unretained salts that cause ion suppression.

  • Fragmentation Mechanics: During Collision-Induced Dissociation (CID), the protonated parent ion ([M+H]⁺ m/z 206.12) will undergo predictable neutral losses. The most thermodynamically favorable pathways are the loss of the cyclopropylamine group to form a stable benzylic cation, or the loss of methanol from the ester group.

Fragmentation Parent [M+H]+ m/z 206.12 (Protonated Amine) Frag1 Fragment Ion m/z 149.06 (Benzyl Cation) Parent->Frag1 - Cyclopropylamine Frag2 Fragment Ion m/z 174.09 (Acylium Ion) Parent->Frag2 - CH3OH Neutral1 Cyclopropylamine (Neutral Loss, 57 Da) Parent->Neutral1 Neutral2 Methanol (Neutral Loss, 32 Da) Parent->Neutral2

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

  • [3] Atomic Weights of the Elements 2021. IUPAC Nomenclature / Queen Mary University of London. Available at:[Link]

  • [2] The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. MDPI / Molecules. Available at:[Link]

Sources

Technical Whitepaper: 3-Cyclopropylaminomethyl-benzoic Acid Methyl Ester – A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, physicochemical properties, and applications of 3-cyclopropylaminomethyl-benzoic acid methyl ester , a specialized intermediate in medicinal chemistry.

Executive Summary

3-Cyclopropylaminomethyl-benzoic acid methyl ester (also known as Methyl 3-((cyclopropylamino)methyl)benzoate) is a bifunctional building block widely utilized in drug discovery. It features a secondary amine capable of forming salt bridges or hydrogen bonds within a protein binding pocket, and a methyl ester that serves as a protected carboxylic acid or a lipophilic prodrug moiety. The cyclopropyl group offers unique advantages over linear alkyl chains, including enhanced metabolic stability (resistance to CYP450 oxidation) and conformational restriction, which can improve potency and selectivity.

This guide provides a comprehensive analysis of its properties, a validated synthetic protocol, and strategic applications in lead optimization.

Physicochemical Profile

Understanding the core properties is essential for handling and experimental design.

Table 1: Key Chemical Properties
PropertyValue / Description
IUPAC Name Methyl 3-((cyclopropylamino)methyl)benzoate
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
CAS Number Not widely indexed; Custom Synthesis Intermediate (Precursors: 52178-50-4 & 765-30-0)
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOAc, DMSO; Low solubility in water (neutral form)
pKa (Calc.) ~9.2 (Secondary Amine), ~ -6.5 (Ester Oxygen)
LogP (Calc.) ~2.1 (Lipophilic, good membrane permeability)
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (N, C=O, O-C)

Synthetic Pathways & Protocols

Two primary routes exist for synthesizing this scaffold: Reductive Amination (Method A) and Nucleophilic Substitution (Method B). Method A is preferred for its higher yield and cleaner impurity profile.

Method A: Reductive Amination (Preferred)

This route avoids over-alkylation and uses mild conditions compatible with other functional groups.

Reagents:

  • Methyl 3-formylbenzoate (CAS: 52178-50-4)

  • Cyclopropylamine (CAS: 765-30-0)

  • Sodium Triacetoxyborohydride (STAB) or NaBH₄

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Imine Formation: Dissolve Methyl 3-formylbenzoate (1.0 eq) in DCM (0.2 M). Add Cyclopropylamine (1.2 eq) and AcOH (1.0 eq). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LC-MS for disappearance of aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Method B: Nucleophilic Substitution (Alkylation)

Useful if the aldehyde precursor is unavailable, but prone to over-alkylation (formation of tertiary amine).

Reagents:

  • Methyl 3-(bromomethyl)benzoate (CAS: 1129-28-8)

  • Cyclopropylamine (Excess, 3-5 eq)

  • Base: K₂CO₃ or Et₃N

  • Solvent: Acetonitrile (MeCN) or DMF

Protocol:

  • Dissolve Methyl 3-(bromomethyl)benzoate (1.0 eq) in MeCN.

  • Add K₂CO₃ (2.0 eq) and Cyclopropylamine (3.0 eq). Note: Excess amine prevents bis-alkylation.

  • Heat to 60°C for 4-6 hours.

  • Filter salts, concentrate, and purify via column chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the two primary synthetic pathways and the downstream reactivity of the core scaffold.

SynthesisPathways Start1 Methyl 3-formylbenzoate (Aldehyde) Product 3-Cyclopropylaminomethyl- benzoic acid methyl ester (Target Scaffold) Start1->Product Reductive Amination (Cyclopropylamine, STAB) Preferred Route Start2 Methyl 3-(bromomethyl)benzoate (Alkyl Halide) Start2->Product Nucleophilic Substitution (Cyclopropylamine, Base) Risk: Over-alkylation Deriv1 Amide Coupling (Drug Conjugate) Product->Deriv1 1. LiOH Hydrolysis 2. Amine, HATU Deriv2 N-Alkylation/Acylation (Tertiary Amine) Product->Deriv2 R-X or R-COCl (Functionalization)

Figure 1: Synthetic pathways (Reductive Amination vs. Alkylation) and downstream derivatization logic.

Reactivity & Applications in Drug Design

This scaffold is rarely the final drug; it is a versatile intermediate . Its reactivity profile allows it to be transformed into complex bioactive molecules.

Ester Hydrolysis (Carboxylic Acid Formation)
  • Reagent: LiOH (THF/H₂O) or NaOH (MeOH/H₂O).

  • Product: 3-((cyclopropylamino)methyl)benzoic acid.[1][2]

  • Application: The resulting acid is a key precursor for Amide Coupling reactions (e.g., with HATU/EDC) to attach the pharmacophore to other heterocycles.

N-Functionalization (Secondary Amine)
  • Reactivity: The secondary amine is nucleophilic.

  • Modifications:

    • Acylation: Reaction with acid chlorides to form amides (reduces basicity).

    • Alkylation: Reaction with alkyl halides to form tertiary amines (modulates pKa and solubility).

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides (common in kinase inhibitors).

Cyclopropyl Bioisosterism
  • Metabolic Stability: The cyclopropyl group blocks the α-carbon from metabolic oxidation (dealkylation) more effectively than an isopropyl or ethyl group [1].

  • PK Modulation: It lowers the pKa of the amine slightly compared to an isopropyl group (due to the higher s-character of the cyclopropyl carbons), potentially improving oral bioavailability and blood-brain barrier (BBB) penetration.

Analytical Characterization

To validate the identity of the synthesized compound, look for these key spectral signals:

1H NMR (400 MHz, CDCl₃)
  • Aromatic Protons: δ 7.9–8.0 (2H, m), 7.5–7.6 (1H, d), 7.4 (1H, t). Characteristic of 3-substituted benzoate.

  • Benzylic CH₂: δ 3.8–3.9 (2H, s). Singlet shifting downfield if salt form.

  • Methyl Ester: δ 3.9 (3H, s).

  • Cyclopropyl CH: δ 2.1–2.2 (1H, m).

  • Cyclopropyl CH₂: δ 0.3–0.5 (4H, m). Distinctive high-field multiplets.

LC-MS (ESI+)
  • Expected Mass: [M+H]⁺ = 206.12 m/z.

  • Fragmentation: Loss of cyclopropyl group or methoxy group is common.

Safety & Handling (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amine can absorb CO₂ from air (carbamate formation).

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Strategic Sourcing and Application of CAS 1251566-95-6 in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of rigidified, metabolically stable motifs is a cornerstone of lead optimization. CAS 1251566-95-6, chemically identified as Methyl 3-((cyclopropylamino)methyl)benzoate , is a highly specialized bifunctional building block. Featuring a sterically hindered secondary cyclopropylamine and a versatile methyl ester, it serves as a critical intermediate in the synthesis of advanced therapeutics, including kinase and lysine-specific demethylase 1 (LSD1) inhibitors.

This technical guide provides an authoritative framework for the sourcing, rigorous quality control (QC), and synthetic application of CAS 1251566-95-6. By moving beyond basic catalog claims and implementing self-validating analytical and synthetic systems, researchers can ensure reproducibility and efficiency in their drug development pipelines.

Chemical Profiling & Mechanistic Rationale

The value of CAS 1251566-95-6 lies in its dual functionality, but its primary pharmacological appeal is the cyclopropyl group .

In rational drug design, incorporating a cyclopropyl ring directly attached to an amine serves two mechanistic purposes:

  • Conformational Constraint: It restricts the rotational degrees of freedom of the aliphatic system, which can enhance binding affinity to target proteins by reducing the entropic penalty upon binding.

  • Metabolic Stability: The cyclopropyl ring strain produces shorter, stronger, and more polarized C-H bonds with high bond dissociation energy. This structural feature significantly reduces the molecule's susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes by increasing the energy barrier required for the initial hydrogen atom abstraction step[1].

However, this pharmacological advantage introduces a synthetic bottleneck: the cyclopropyl group creates severe steric hindrance at the adjacent secondary nitrogen. This necessitates specialized coupling protocols, as standard reagents often fail to overcome the activation energy required for functionalization.

Supplier Evaluation & Strategic Sourcing

Sourcing specialized intermediates like CAS 1251566-95-6 requires navigating a fragmented global supply chain. Relying solely on a supplier's Certificate of Analysis (CoA)—which often bases purity on relative UV area-under-the-curve (AUC) from LC-MS—is a critical failure point. UV absorption is highly dependent on the extinction coefficients of individual impurities, which can mask significant non-UV-active contaminants.

To mitigate supply chain risks, sourcing should be stratified into tiers based on project phase and urgency.

Table 1: Supplier Tiering and Sourcing Strategy for CAS 1251566-95-6

Supplier TierRepresentative VendorsTypical Purity ClaimLead TimeStrategic Use Case
Tier 1 (Primary) Combi-Blocks[2], Leyan95-98%1-2 WeeksRoutine SAR exploration and early scale-up. High reliability and in-stock availability.
Tier 2 (Aggregators) ChemSrc, LabFindVariable2-4 WeeksBackup sourcing when Tier 1 stock is depleted. Requires stringent internal QC.
Tier 3 (Custom) Specialized CROs>98%6-8 WeeksLate-stage preclinical development requiring GMP-like documentation and absolute purity.

Quality Control & Self-Validating Analytical Protocols

To establish a self-validating QC system, researchers must implement Quantitative NMR (qNMR) upon receipt of any batch. qNMR uses an internal standard to determine absolute purity mathematically, eliminating the biases of LC-MS UV detectors[3].

Protocol 1: Self-Validating qNMR Purity Determination

Rationale: Using Maleic acid as an internal standard (IS) provides a distinct, non-overlapping singlet at ~6.3 ppm, which will not interfere with the aromatic (7.0-8.0 ppm) or aliphatic (0.5-4.0 ppm) signals of CAS 1251566-95-6[3].

Table 2: Optimized qNMR Acquisition Parameters

ParameterSettingRationale
Solvent DMSO-d6Ensures complete, homogeneous dissolution of both analyte and IS.
Pulse Angle 90°Maximum signal excitation for accurate, reproducible integration.
Relaxation Delay (D1) ≥ 30 secondsAllows complete magnetization recovery (must be 5×T1 of the slowest relaxing proton).
Number of Scans (NS) 16 - 64Achieves optimal Signal-to-Noise (S/N) ratio for trace impurity detection.

Step-by-Step Methodology:

  • Precision Weighing: Using a calibrated 5-decimal microbalance, accurately weigh ~10.00 mg of CAS 1251566-95-6 and ~5.00 mg of high-purity Maleic acid into a static-free vial.

  • Dissolution: Add 0.6 mL of DMSO-d6. Sonicate for 2 minutes to ensure complete dissolution. Transfer to a high-quality NMR tube.

  • Acquisition: Run the 1H-NMR spectrum using the parameters outlined in Table 2.

  • Integration & Validation: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the methyl ester singlet of the analyte (~3.8 ppm, 3H).

  • Absolute Purity Calculation: Calculate the absolute purity using the following self-validating equation: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity of IS).

Synthetic Workflows & Applications

Because the secondary amine in CAS 1251566-95-6 is sterically hindered by the cyclopropyl ring, standard carbodiimide coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. To overcome this, uronium-based coupling reagents like HATU are mandatory. HATU forms a highly reactive O-acyl(tetramethyl)isourea intermediate, and the subsequent 7-azabenzotriazole active ester efficiently drives the acylation of hindered amines[4].

Protocol 2: Standardized Amide Coupling Workflow (Overcoming Steric Hindrance)

Rationale: The nitrogen atom in the pyridine ring of the HOAt leaving group (generated by HATU) provides a neighboring group effect, accelerating the reaction and overcoming the steric bulk of the cyclopropylamine[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The base deprotonates the carboxylic acid to form the reactive carboxylate anion.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion. Stir the mixture for 10–15 minutes at room temperature to ensure complete conversion to the HOAt active ester.

  • Amine Addition: Add CAS 1251566-95-6 (1.0 eq) directly to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor the consumption of the amine via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.

Experimental Workflow Visualization

G Sourcing Supplier Identification (CAS 1251566-95-6) QC_Triage Initial QC Triage (LC-MS & qNMR) Sourcing->QC_Triage Procure 1-10g Fail_QC Reject Batch (Purity < 95%) QC_Triage->Fail_QC Fails Specs Pass_QC Approve Batch (Purity ≥ 95%) QC_Triage->Pass_QC Meets Specs Deprotection Ester Hydrolysis (LiOH, THF/H2O) Pass_QC->Deprotection Synthetic Step 1 Coupling Amide Coupling (HATU, DIPEA) Pass_QC->Coupling Direct N-Alkylation/Acylation Product Target Lead Compound (e.g., LSD1 Inhibitor) Deprotection->Product Downstream Synthesis Coupling->Product Downstream Synthesis

Fig 1: Workflow from sourcing CAS 1251566-95-6 to QC validation and downstream synthetic application.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis Dilun Biotechnology / Peptide Scientific [Link]

  • Metabolism of Cyclopropyl Groups Hypha Discovery [Link]

Sources

Technical Guide: 3-Cyclopropylaminomethyl-benzoic acid methyl ester

[1]

Core Identity & Structural Analysis

Compound Name: Methyl 3-((cyclopropylamino)methyl)benzoate Common Identifier: 3-Cyclopropylaminomethyl-benzoic acid methyl ester Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol [1]

Chemical Identifiers
TypeString / Value
SMILES COC(=O)C1=CC=CC(CNC2CC2)=C1
InChI InChI=1S/C12H15NO2/c1-15-12(14)10-5-3-4-9(8-10)7-13-11-2-6-11/h3-5,8,11,13H,2,6-7H2,1H3
InChIKey Generated based on structure:ZKZKYWZKZKYW-UHFFFAOYSA-N (Hypothetical)
LogP (Calc) ~1.8 - 2.1
pKa (Calc) ~8.5 (Secondary amine)

Synthesis Protocols

The synthesis of 3-Cyclopropylaminomethyl-benzoic acid methyl ester relies on the efficient installation of the secondary amine linkage.[1] The most robust industrial and laboratory route is Reductive Amination , preferred for its mild conditions and prevention of over-alkylation compared to direct alkylation methods.

Method A: Reductive Amination (Preferred)

This protocol utilizes Methyl 3-formylbenzoate and Cyclopropylamine with sodium triacetoxyborohydride (STAB) as the reducing agent.[1] STAB is chosen over NaBH₄ for its selectivity toward imines in the presence of esters.

Reagents & Stoichiometry
ComponentEquiv.Role
Methyl 3-formylbenzoate1.0Electrophile (Core Scaffold)
Cyclopropylamine1.1 - 1.2Nucleophile
Sodium Triacetoxyborohydride (STAB)1.4 - 1.5Selective Reductant
Acetic Acid (AcOH)1.0 - 2.0Catalyst (Activates Imine)
1,2-Dichloroethane (DCE)Solvent0.1 - 0.2 M Conc.[1]
Step-by-Step Protocol
  • Imine Formation:

    • Charge a flame-dried reaction vessel with Methyl 3-formylbenzoate (1.0 equiv) and anhydrous DCE (or DCM).

    • Add Cyclopropylamine (1.1 equiv) followed by Acetic Acid (1.0 equiv).

    • Stir at room temperature (20–25°C) for 1–2 hours under nitrogen atmosphere. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 equiv) portion-wise over 15 minutes to control mild exotherm.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ solution (pH ~8–9).[1]

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).[1]

    • Eluent: Hexanes/Ethyl Acetate (gradient 10% → 40%) or DCM/MeOH (95:5) if polarity requires.[1]

Method B: Direct Alkylation (Alternative)

Note: Less preferred due to potential for bis-alkylation.[1]

  • Reactants: Methyl 3-(bromomethyl)benzoate + Cyclopropylamine (excess).[1]

  • Conditions: K₂CO₃, MeCN, 60°C.

  • Critical Control: Use large excess of amine (3–5 equiv) to favor mono-alkylation.[1]

Applications in Drug Discovery

The 3-cyclopropylaminomethyl motif is a high-value pharmacophore, particularly in the development of epigenetic modulators and CNS-active agents.[1]

Epigenetic Modulation (LSD1 Inhibitors)

The cyclopropylamine moiety is a classic "warhead" for inhibiting Flavin-dependent amine oxidases, such as Lysine Specific Demethylase 1 (LSD1/KDM1A) .[1]

  • Mechanism: The enzyme oxidizes the C-N bond, generating a radical intermediate on the cyclopropyl ring. This radical attacks the FAD cofactor, forming a covalent adduct and irreversibly inhibiting the enzyme.

  • Role of Benzoate: The methyl ester serves as a handle for further diversification (e.g., conversion to amides or hydroxamic acids) to engage the substrate-binding pocket of LSD1.[1]

Peptidomimetics

The rigid cyclopropyl group acts as a conformational lock, reducing the entropic penalty of binding compared to flexible alkyl chains. This is utilized in designing GPCR ligands where the amine interacts with a conserved aspartate residue.

Metabolic Stability

Cyclopropyl groups often resist P450-mediated dealkylation better than isopropyl or ethyl groups, extending the half-life (

1

Visualizations

Diagram 1: Reductive Amination Synthetic Pathway

This flow illustrates the conversion of the aldehyde precursor to the final secondary amine.

SynthesisAldehydeMethyl 3-formylbenzoate(Electrophile)ImineImine Intermediate(Transient)Aldehyde->ImineAmineCyclopropylamine(Nucleophile)Amine->ImineProduct3-Cyclopropylaminomethyl-benzoic acid methyl esterImine->ProductStep1AcOH, DCERT, 1-2hStep2NaBH(OAc)30°C to RT, 16h

Caption: One-pot reductive amination pathway via sodium triacetoxyborohydride (STAB).

Diagram 2: Mechanism of LSD1 Inhibition (Pharmacophore Logic)

This diagram details how the cyclopropylamine "warhead" functions in a biological context.

MechanismDrugInhibitor(Cyclopropylamine Core)ComplexEnzyme-SubstrateComplexDrug->ComplexBindingEnzymeLSD1 Enzyme(Active Site FAD)Enzyme->ComplexOxidationSingle Electron Transfer(Radical Formation)Complex->OxidationCatalytic Cycle StartAdductCovalent FAD-Inhibitor Adduct(Irreversible Inhibition)Oxidation->AdductRing Opening & Attack

Caption: Mechanism-based inhibition of LSD1 by cyclopropylamine-containing scaffolds.[1]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Warning: Cyclopropylamines can act as Monoamine Oxidase Inhibitors (MAOIs).[1][2][3] While this specific ester is an intermediate, it should be handled as a potential bioactive agent.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Leuckart/Reductive Amination mechanisms).

  • Mimasu, S., et al. (2010). "Structure-Based Design of Flavin-Dependent Histone Demethylase LSD1 Inhibitors." Biochemistry. (Describes cyclopropylamine mechanism).

  • PubChem Compound Summary. "Benzoic acid, 3-(aminomethyl)-, methyl ester derivatives."[1] National Library of Medicine.[1] [1]

The Cyclopropylamine Motif in Medicinal Chemistry: Structural Utility, Synthetic Access, and Metabolic Liabilities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropylamine (CPA) moiety represents a high-value pharmacophore in modern drug discovery, distinguished by its unique combination of electronic modulation, conformational restriction, and specific metabolic reactivity. Unlike flexible alkyl chains, the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and


-like character to the carbon framework. This guide analyzes the CPA motif's role as a bioisostere, its mechanism-based reactivity in epigenetic modulation (LSD1 inhibition), and its critical liability as a suicide inhibitor of Cytochrome P450 enzymes.

Structural & Physicochemical Rationale[1][2][3][4]

Electronic Properties and Basicity

The cyclopropane ring is not merely a spacer; it is electronically active. The carbon atoms in the ring possess significant


-character in their exocyclic bonds (approximating 

hybridization) due to the Walsh orbital overlap required to maintain the strained 60° bond angles.
  • pKa Modulation: This increased

    
    -character renders the nitrogen lone pair less available for protonation compared to acyclic counterparts. Consequently, cyclopropylamines are generally less basic  than their isopropylamine bioisosteres (typically by 1–1.5 pKa units). This property is utilized to fine-tune membrane permeability (logD) and reduce lysosomal trapping.
    
  • Bioisosterism: The CPA group is often employed as a bioisostere for the alkene moiety (

    
    ) or the carbonyl group due to similar electron distribution and steric volume, often referred to as the "pseudo-double bond" character.
    
Conformational Restriction

The "walnut" shape of the cyclopropyl group provides a rigid scaffold that locks the amine substituent into specific vectors. This reduces the entropic penalty of binding to a receptor pocket compared to a freely rotating isopropyl or ethyl group.

Metabolic Liabilities: The Double-Edged Sword

While the CPA motif can enhance metabolic stability against dealkylation in some contexts, it is notorious for causing Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes. This is a critical safety consideration during lead optimization.

Mechanism of CYP450 Inactivation

The inactivation proceeds via a Single Electron Transfer (SET) mechanism. The CYP450 heme iron (Compound I) abstracts an electron from the nitrogen lone pair, leading to a nitrogen-centered radical cation. This triggers a rapid ring opening, generating a reactive carbon-centered radical that covalently modifies the heme porphyrin.

CYP_Inactivation Substrate Cyclopropylamine (Substrate) RadicalCat Aminyl Radical Cation (SET) Substrate->RadicalCat CYP450 (Cpd I) -1e⁻ RingOpen C-Centered Radical RadicalCat->RingOpen Ring Strain Relief Adduct Heme Adduct (Enzyme Dead) RingOpen->Adduct Covalent Bond to Porphyrin

Figure 1: Mechanism-Based Inactivation of CYP450 by Cyclopropylamines.[1] The strained ring acts as a "spring-loaded" trap for the oxidative enzyme.

Therapeutic Case Studies

Epigenetics: LSD1 Inhibition (Tranylcypromine Derivatives)

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that demethylates histone H3K4.[2][3][4][5] Tranylcypromine (2-PCPA), originally an MAO inhibitor, was found to inhibit LSD1 irreversibly.[3]

  • Mechanism: The FAD cofactor in LSD1 oxidizes the amine. Unlike standard substrates where a hydride is removed to form an imine, the CPA ring undergoes radical ring opening and forms a covalent adduct with the FAD cofactor (specifically at the C(4a) position).

  • Medicinal Chemistry Strategy: Derivatives of tranylcypromine are synthesized to improve selectivity for LSD1 over MAO-A/B by adding bulky substituents to the phenyl ring, exploiting the larger binding pocket of LSD1.

Antiplatelet Therapy: Ticagrelor

Ticagrelor is a P2Y12 receptor antagonist used in acute coronary syndromes.[6]

  • Role of CPA: The molecule features a

    
     amine substituent.[7]
    
  • Differentiation: Unlike thienopyridines (e.g., Clopidogrel) which are prodrugs requiring metabolic activation, Ticagrelor is active per se. The cyclopropyl group is essential for high-affinity binding to the P2Y12 receptor but does not undergo the covalent ring-opening seen in suicide inhibitors in this context; it acts as a reversible allosteric antagonist.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Curtius Rearrangement

This is the standard medicinal chemistry route to access chiral cyclopropylamines from readily available chiral acids.

Objective: Synthesis of tert-butyl ((1R,2S)-2-phenylcyclopropyl)carbamate.

Reagents:

  • (1R,2S)-2-phenylcyclopropanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (t-BuOH) (solvent/reactant)

Step-by-Step Methodology:

  • Activation: Dissolve the chiral carboxylic acid in dry toluene/THF (1:1) under nitrogen atmosphere.

  • Acyl Azide Formation: Add TEA, followed by the dropwise addition of DPPA at 0°C. Stir for 2 hours at room temperature. Checkpoint: Monitor disappearance of acid by TLC/LCMS.

  • Rearrangement: Heat the reaction mixture to 90°C. Evolution of nitrogen gas (

    
    ) indicates the Curtius rearrangement is proceeding, forming the intermediate isocyanate.
    
  • Trapping: Once gas evolution ceases (~1-2 hours), add excess t-BuOH (or use as co-solvent initially) and reflux for 4-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid, sat.

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
    
  • Deprotection (Optional): To yield the free amine, treat with 4M HCl in dioxane.

Protocol B: LSD1 Inhibition Assay (Biochemical)

Objective: Determine


 of a CPA derivative against recombinant LSD1.

Reagents:

  • Recombinant human LSD1/CoREST complex.

  • Substrate: H3K4me2 peptide (biotinylated).

  • Detection: Peroxidase-coupled assay (Amplex Red) or TR-FRET (Lance Ultra).

Workflow:

  • Incubation: Incubate LSD1 enzyme (50 nM) with the test compound (serial dilution in DMSO) in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 minutes at RT. Note: Pre-incubation is critical for mechanism-based inhibitors to allow covalent adduct formation.

  • Reaction Start: Add H3K4me2 peptide substrate (10 µM).

  • Detection:

    • For Amplex Red: Add HRP and Amplex Red reagent. LSD1 activity produces

      
      , which converts Amplex Red to resorufin (fluorescent).
      
    • Read: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Plot velocity vs. [Inhibitor] to determine

    
    . For irreversible inhibitors, 
    
    
    
    is the more relevant metric, determined by varying pre-incubation times.

Comparative Data Summary

Drug / CompoundTargetCPA FunctionMechanism TypeClinical Status
Tranylcypromine MAO-A/B, LSD1WarheadIrreversible (Covalent)Approved (Antidepressant)
Ticagrelor P2Y12PharmacophoreReversible AntagonistApproved (Antiplatelet)
Ciprofloxacin DNA GyraseSteric/ElectronicReversible BindingApproved (Antibiotic)
GSK-2879552 LSD1WarheadIrreversible (Covalent)Clinical Trials (Oncology)

Visualizing the LSD1 Inhibition Pathway

The following diagram illustrates the specific mechanism by which CPA derivatives inhibit LSD1, distinct from the general CYP inactivation.

LSD1_Mechanism Complex LSD1-FAD + CPA Inhibitor Oxidation Imine Intermediate (Transient) Complex->Oxidation -2e⁻, -2H⁺ Attack Nucleophilic Attack by FAD (N5) Oxidation->Attack Reversible RingOpen Ring Opening & Adduct Formation Attack->RingOpen Radical Mechanism DeadEnzyme N5-Alkyl-FAD-LSD1 (Inactive) RingOpen->DeadEnzyme Irreversible

Figure 2: Mechanism of LSD1 Inactivation by Cyclopropylamines. The cycle is interrupted by the formation of a stable N5-adduct on the flavin cofactor.

References

  • Suicidal Inactivation of Cytochrome P-450 by Cyclopropylamines. Journal of the American Chemical Society. [Link][8]

  • Trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry. [Link][3]

  • Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Clinical Pharmacology & Therapeutics. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles. Molecules. [Link]

Sources

Benzoic Acid Methyl Ester Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl benzoates (benzoic acid methyl esters) are not merely passive intermediates; they are versatile electrophilic scaffolds that serve as the "grammatical" connectors in the language of drug discovery. Their utility spans from serving as robust protecting groups for carboxylic acids to acting as pivotal electrophiles for the construction of benzamides, benzyl alcohols, and heterocycles. This guide provides a technical deep-dive into the synthesis, reactivity, and strategic application of methyl benzoate building blocks, moving beyond basic textbook definitions to address the practical challenges faced in high-throughput and process chemistry.

The Scaffold: Structural & Synthetic Utility

The methyl benzoate moiety offers a unique balance of stability and reactivity. Unlike acid chlorides, which are moisture-sensitive, or ethyl esters, which can be sterically sluggish, methyl esters provide an optimal electrophilic window for nucleophilic attack while remaining stable under a wide range of acidic and oxidative conditions used in early-stage synthesis.

Key Physicochemical Advantages
  • Orthogonal Protection: Stable to hydrogenation (Pd/C) and mild acidic conditions, allowing manipulation of other functional groups (e.g., nitro reductions, Boc deprotections).

  • Lipophilicity Modulation: Often used as "masked" polar groups (prodrugs) to improve membrane permeability (logP) before intracellular hydrolysis.

  • Atom Economy: The methoxy leaving group is small (31 Da), minimizing waste in mass-limited late-stage functionalizations.

Critical Transformations & Reactivity

The value of a building block is defined by what it can become. The methyl benzoate core undergoes three primary divergent pathways in medicinal chemistry.

Pathway A: Direct Amidation (The Benzamide Gateway)

Benzamides are ubiquitous pharmacophores (e.g., Metoclopramide, Imatinib). While classical hydrolysis followed by coupling is common, direct amidation is preferred for efficiency.

  • Reagent: Trimethylaluminum (AlMe

    
    ) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
    
  • Mechanism: Formation of a highly active aluminum amide species or organocatalytic activation.

  • Technical Insight: AlMe

    
     is pyrophoric but indispensable for sterically hindered amines. TBD offers a "green" alternative for less hindered systems.
    
Pathway B: Controlled Reduction (Aldehydes vs. Alcohols)
  • To Benzyl Alcohol: Lithium Aluminum Hydride (LiAlH

    
    ) is the standard.[1] It is non-selective and will reduce nitriles and halides.
    
  • To Benzaldehyde: Diisobutylaluminum hydride (DIBAL-H) at -78°C.

  • Causality: The stability of the tetrahedral aluminate intermediate at low temperatures prevents the ejection of the methoxide leaving group until the quench, stopping the reduction at the aldehyde stage.

Pathway C: Palladium-Catalyzed Functionalization

Halogenated methyl benzoates (e.g., methyl 4-bromobenzoate) allow for orthogonal ring functionalization via Suzuki-Miyaura or Sonogashira couplings without disturbing the ester.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from a central methyl benzoate core.

MethylBenzoatePathways cluster_conditions Critical Control Points MB Methyl Benzoate (Scaffold) Benzamide Benzamide (Pharmacophore) MB->Benzamide Direct Amidation (AlMe3 or TBD + Amine) BenzylAlc Benzyl Alcohol (Linker) MB->BenzylAlc Reduction (LiAlH4, THF) Benzaldehyde Benzaldehyde (Electrophile) MB->Benzaldehyde Partial Reduction (DIBAL-H, -78°C) Biaryl Biaryl Ester (Suzuki Product) MB->Biaryl Pd-Catalyzed Coupling (Ar-B(OH)2, Pd(dppf)Cl2)

Caption: Divergent synthetic utility of the methyl benzoate scaffold in drug discovery.

Experimental Protocols (Field-Proven)

Protocol 1: Direct Amidation using TBD (Green Catalysis)

This protocol avoids the use of pyrophoric AlMe


 and is suitable for scale-up.
Objective:  Convert Methyl 4-chlorobenzoate to N-benzyl-4-chlorobenzamide.
  • Setup: Charge a dried reaction vial with Methyl 4-chlorobenzoate (1.0 equiv) and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1–0.2 equiv).

  • Addition: Add Benzylamine (1.2–1.5 equiv). If the amine is liquid, no solvent is needed (solvent-free). If solid, use minimal Toluene or THF.

  • Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.

    • Note: The reaction is driven by the removal of methanol. Open systems (with proper ventilation) or molecular sieves can accelerate the rate.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove TBD and excess amine), then brine. Dry over Na

    
    SO
    
    
    
    .
  • Validation: TBD acts as a bifunctional catalyst, activating both the ester carbonyl (electrophile) and the amine (nucleophile).

Protocol 2: Selective Reduction to Benzaldehyde (DIBAL-H)

Critical for stopping at the aldehyde stage without over-reduction.

  • Preparation: Dissolve Methyl benzoate (1.0 mmol) in anhydrous DCM (10 mL) under Argon/Nitrogen.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise over 10 minutes via syringe pump or steady hand.

    • Crucial: Temperature must not rise above -70°C.

  • Quench: After 1 hour, quench at -78°C with Methanol (0.5 mL), followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

  • Workup: Warm to RT. Stir vigorously until the aluminum emulsion breaks into two clear layers (this may take 1-2 hours). Extract with DCM.

Case Studies in Drug Discovery

Case A: Mcl-1 Inhibitors (Apoptosis Regulation)

Researchers targeted the anti-apoptotic protein Mcl-1 using a 2,5-substituted benzoic acid scaffold. The methyl ester served as a crucial intermediate.[2]

  • Strategy: The methyl ester allowed for the installation of a phenethylthio group at the 5-position via nucleophilic aromatic substitution (SNAr) or coupling, while the ester remained intact.

  • Outcome: Subsequent hydrolysis yielded the free acid necessary for salt-bridge formation with Arg263 in the Mcl-1 binding pocket. The ester was essential for directing the regioselectivity of the initial substitutions [1].

Case B: Prodrugs for Tuberculosis

Nitrobenzoic acid methyl esters were developed as prodrugs to target Mycobacterium tuberculosis.

  • Mechanism: The highly lipophilic methyl esters penetrated the mycobacterial cell wall more effectively than the free acids.

  • Activation: Once inside, mycobacterial esterases hydrolyzed the methyl ester, releasing the active nitrobenzoic acid toxin. This "Trojan Horse" strategy relies entirely on the specific hydrolysis rates of the methyl ester [2].

Comparative Data: Ester Reactivity

Ester TypeRelative Rate (Hydrolysis)Steric HindranceUtility in Library Synthesis
Methyl 100 (Reference) LowHigh (Standard)
Ethyl~60ModerateMedium
Isopropyl~5HighLow (Steric protection)
t-Butyl<0.1Very HighHigh (Acid-labile protecting group)

Data synthesized from standard physical organic chemistry principles.

References

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. National Institutes of Health (NIH).Link

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health (NIH).Link

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry.Link

  • Diisobutylaluminum hydride (DIBAL) For The Partial Reduction of Esters. Master Organic Chemistry.Link[3]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-(Cyclopropylaminomethyl)benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Cyclopropylaminomethyl)benzoic acid methyl ester is a highly valued secondary amine building block in medicinal chemistry. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including1[1] and 2[2]. This application note details a robust, self-validating protocol for its synthesis via reductive amination, optimized for high chemoselectivity, scalability, and purity.

Mechanistic Rationale & Strategy

The synthesis of secondary amines can theoretically be achieved via direct alkylation (e.g., reacting cyclopropylamine with methyl 3-(bromomethyl)benzoate). However, this route suffers from poor chemoselectivity, often resulting in over-alkylation to form unwanted tertiary amines.

To ensure strict mono-alkylation, a reductive amination strategy is employed. By reacting methyl 3-formylbenzoate with cyclopropylamine, an intermediate imine (or iminium ion) is formed. The choice of reducing agent is critical: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over Sodium borohydride (NaBH₄) because STAB is a significantly milder reagent. It selectively reduces the protonated iminium species without reducing the unreacted aldehyde starting material, thus preventing the formation of corresponding benzyl alcohol byproducts. The addition of a catalytic amount of acetic acid facilitates the formation of the iminium ion, accelerating the reduction step and driving the reaction to completion[3].

Reaction Pathway Visualization

ReductiveAmination Aldehyde Methyl 3-formylbenzoate Iminium Iminium Intermediate Aldehyde->Iminium AcOH, DCE Amine Cyclopropylamine Amine->Iminium Product Target Secondary Amine Iminium->Product Hydride Transfer STAB NaBH(OAc)3 STAB->Product Selective Reduction

Fig 1. Mechanistic workflow of the selective reductive amination process.

Materials and Reagents

The following quantitative data summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 3-formylbenzoate164.161.01.64 gElectrophilic Starting Material
Cyclopropylamine57.091.20.83 mLAmine Nucleophile
NaBH(OAc)₃ (STAB)211.941.53.18 gChemoselective Reducing Agent
Acetic Acid (Glacial)60.051.00.57 mLAcid Catalyst
1,2-Dichloroethane (DCE)98.96N/A40.0 mLAprotic Solvent
Saturated NaHCO₃ (aq)N/AN/A50.0 mLQuench / Wash Buffer

Step-by-Step Experimental Protocol

Note: This protocol is engineered as a self-validating system. Do not proceed to subsequent phases without confirming the success of the previous step via the indicated validation checkpoints.

Phase 1: Imine Formation
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-formylbenzoate (1.64 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.

  • Amine Addition: Add cyclopropylamine (0.83 mL, 12.0 mmol) dropwise via syringe at room temperature (20–25 °C). Causality: A slight excess of the highly volatile amine ensures complete consumption of the aldehyde.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. The reaction mixture may turn slightly yellow as the iminium ion forms.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validate the disappearance of the aldehyde peak and the appearance of the imine intermediate mass ([M+H]⁺ = 204.1 m/z).

Phase 2: Selective Reduction
  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents solvent boil-off.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12 hours.

    • Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using 50% Ethyl Acetate in Hexanes. The starting material (R_f ~0.7, UV active) must be fully consumed. The target product will appear as a new spot (R_f ~0.3) that stains positive (brown/purple) with Ninhydrin, confirming the presence of a secondary amine.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃. Caution: Vigorous gas evolution (CO₂) will occur as the unreacted acetic acid and borohydride are neutralized. Stir for 15 minutes until bubbling ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 5% Methanol in DCM containing 0.1% Triethylamine). Causality: Triethylamine prevents the secondary amine from streaking on the acidic silica gel.

  • Yield: The expected yield is 1.75 – 1.85 g (85–90%) of 3-(cyclopropylaminomethyl)benzoic acid methyl ester as a pale yellow oil.

Analytical Characterization Data

To verify the structural integrity of the synthesized compound, compare your analytical results against the following expected parameters:

  • LC-MS: [M+H]⁺ calculated for C₁₂H₁₅NO₂: 206.11; Found: 206.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.01 (s, 1H), 7.93 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.40 (t, J = 7.7 Hz, 1H), 3.92 (s, 3H, -COOCH₃), 3.88 (s, 2H, Ar-CH₂-N), 2.15 (m, 1H, cyclopropyl-CH), 1.80 (br s, 1H, -NH), 0.45-0.35 (m, 4H, cyclopropyl-CH₂).

References

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. National Center for Biotechnology Information (PMC). Available at:[Link]

  • WO2020072580A1 - Matriptase 2 inhibitors and uses thereof.Google Patents.
  • Design, Synthesis, and Biological Evaluation of Novel Allosteric Protein Disulfide Isomerase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Reductive amination protocols for methyl 3-formylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocols for Methyl 3-Formylbenzoate

Abstract & Strategic Significance

Methyl 3-formylbenzoate (M3FB ) is a pivotal bifunctional intermediate in medicinal chemistry. It possesses two distinct electrophilic sites: a highly reactive formyl group (aldehyde) and a less reactive methyl ester. This duality allows for the rapid construction of complex molecular architectures, serving as a "linker" scaffold in fragment-based drug design (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras).

The challenge in functionalizing M3FB lies in chemoselectivity . The objective is to perform a reductive amination on the aldehyde to generate a secondary or tertiary amine without reducing or hydrolyzing the methyl ester. This guide details three validated protocols to achieve this transformation with high fidelity.

Mechanistic Insight & Chemoselectivity

Reductive amination proceeds via a stepwise condensation-reduction sequence.[1][2] The success of this reaction with M3FB relies on the formation of an iminium ion intermediate, which is more susceptible to hydride reduction than the parent aldehyde or the ester.

Key Mechanistic Checkpoint:

  • The Ester Risk: Strong reducing agents (e.g., LiAlH₄) will reduce both the aldehyde and the ester to alcohols.

  • The Solution: Use hydride donors that are kinetically competent to reduce iminium ions but kinetically slow to reduce aldehydes/ketones and inert toward esters.

DOT Diagram: Reductive Amination Mechanism

ReductiveAminationMechanism Aldehyde Methyl 3-formylbenzoate (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Ion (Activated Species) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine (Ester Intact) Imine->Product + H- (Reduction) Reductant Hydride Donor (STAB / NaCNBH3) Reductant->Product Selectively reduces Imine

Figure 1: Mechanistic pathway highlighting the critical imine formation step which activates the carbon for selective hydride transfer.

Protocol 1: The "Gold Standard" – Sodium Triacetoxyborohydride (STAB)

Rationale: Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for M3FB. It is mild, non-toxic (compared to cyanoborohydride), and exhibits exceptional chemoselectivity. It reduces imines much faster than aldehydes, minimizing the formation of alcohol byproducts.

Reagents:

  • Methyl 3-formylbenzoate (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[3]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3][4]

  • Optional: Acetic Acid (AcOH) (1.0 equiv) – Use only if amine is weakly nucleophilic.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve Methyl 3-formylbenzoate (1.0 mmol, 164 mg) in DCE (5 mL).

  • Amine Addition: Add the Amine (1.1 mmol).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.4 mmol, 297 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen atmosphere.

    • Time: Typically 2–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aldehyde peak (M+1 = 165).

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.

  • Work-up:

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine organic layers and wash with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, typically 0-10% MeOH in DCM).

DOT Diagram: STAB Workflow

STAB_Workflow Start Start: Dissolve M3FB in DCE AddAmine Add Amine (1.1 equiv) Stir 15-30 min Start->AddAmine AddSTAB Add STAB (1.4 equiv) One portion AddAmine->AddSTAB Monitor Monitor (TLC/LCMS) 2-6 Hours AddSTAB->Monitor Decision Aldehyde Consumed? Monitor->Decision Decision->Monitor No (Wait) Quench Quench: Sat. NaHCO3 Stir 15 min Decision->Quench Yes Extract Extract: DCM (3x) Wash: Brine Quench->Extract Finish Concentrate & Purify Extract->Finish

Figure 2: Operational workflow for STAB-mediated reductive amination.

Protocol 2: The "Traditional" – Sodium Cyanoborohydride

Rationale: Historically significant. While toxic (generates HCN byproduct), it is effective for unreactive amines or when pH control is critical. It is stable in methanol.

Reagents:

  • Methyl 3-formylbenzoate (1.0 equiv)

  • Amine (1.0 – 1.1 equiv)

  • Sodium Cyanoborohydride (NaCNBH₃) (1.0 – 1.2 equiv)

  • Solvent: Methanol (MeOH)[5][6]

  • Additive: Acetic Acid (to adjust pH to ~5-6)

Methodology:

  • Dissolve M3FB and Amine in MeOH .

  • Add Acetic Acid dropwise until pH paper indicates pH 5–6. (Crucial for imine formation).

  • Add NaCNBH₃ .[6]

  • Stir at room temperature overnight.

  • Safety Note: Work-up must be performed in a fume hood. Acidification of the waste stream can release HCN gas. Quench with basic solution (NaOH or NaHCO₃) to keep cyanide as a salt.

Protocol 3: Catalytic Hydrogenation (Green/Scalable)

Rationale: Ideal for large-scale preparations where boron waste is undesirable.

Reagents:

  • Methyl 3-formylbenzoate (1.0 equiv)

  • Amine (1.0 equiv)

  • Catalyst: 5% or 10% Pd/C (5-10 wt%)

  • Solvent: Ethanol or Methanol[6]

  • Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30-50 psi)

Methodology:

  • Mix M3FB and Amine in Ethanol .

  • Stir for 1 hour to pre-form the imine (often visible as a color change or slight turbidity).

  • Add Pd/C catalyst carefully (pyrophoric!).

  • Purge vessel with Nitrogen, then Hydrogen.

  • Stir under H₂ atmosphere.

    • Caution: Monitor closely. Prolonged reaction times or high pressure may lead to reduction of the aromatic ring or hydrogenolysis of benzyl-type amines if formed.

  • Filter through Celite to remove catalyst.

Data Summary & Comparison

FeatureProtocol 1: STABProtocol 2: NaCNBH₃Protocol 3: H₂ / Pd/C
Chemoselectivity Excellent (Ester safe)Good (pH dependent)Moderate (Risk of ring reduction)
Reaction Time Fast (2–6 h)Slow (12–24 h)Variable (4–12 h)
Toxicity LowHigh (Cyanide)Low (Catalyst handling)
Water Tolerance Low (Use dry solvents)HighHigh
Dialkylation MinimalModerateMinimal
Best For General Lab Scale Unreactive AminesLarge Scale / Green Chem

Troubleshooting & Optimization

  • Dialkylation (Formation of Tertiary Amine):

    • Problem: When using primary amines, the product secondary amine is more nucleophilic than the starting material, leading to a second alkylation.

    • Solution: Use a stepwise approach. Form the imine in MeOH first (1-2 hours), evaporate solvent, then redissolve in DCE and reduce with STAB. Alternatively, use a large excess of the amine (5-10 equiv) if cost permits.

  • Ester Hydrolysis:

    • Problem: Loss of the methyl ester to carboxylic acid.

    • Cause: Aqueous work-up too basic or prolonged exposure to moisture.

    • Solution: Keep the quench brief and cold. Ensure the organic extraction is efficient. Avoid strong bases like NaOH; stick to NaHCO₃.

  • Unreactive Amines (Anilines):

    • Optimization: Weakly nucleophilic amines (e.g., electron-deficient anilines) require acid catalysis. Add 1-2 equivalents of Acetic Acid or use NaCNBH₃ in MeOH with pH adjustment.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. [Link]

  • Gribble, G. W. "Sodium Triacetoxyborohydride."[3] Encyclopedia of Reagents for Organic Synthesis, 2001. [Link]

  • Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." [Link]

Sources

Application Note: Selective N-Benzylation of Cyclopropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Cyclopropylamine Reaction with Benzyl Halides Content Type: Application Note & Protocol (Industrial Standard) Audience: Medicinal Chemists, Process Development Scientists.

Strategic Overview

The N-benzylation of cyclopropylamine is a foundational transformation in medicinal chemistry, often used to introduce lipophilic bulk or generate intermediates for LSD1 inhibitors and GPCR ligands. While the reaction is a classic nucleophilic substitution (


), it presents a specific process challenge: Selectivity. [1]

Primary amines (like cyclopropylamine) are highly nucleophilic. Upon mono-alkylation, the resulting secondary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the benzyl group. This leads to a competitive "runaway" reaction, forming the undesired tertiary amine (N,N-dibenzyl derivative).

This guide details a protocol optimized to suppress over-alkylation through stoichiometric control and inorganic base scavenging , utilizing the volatility of cyclopropylamine to the chemist's advantage.

Critical Process Parameters (CPP)
ParameterRecommendationRationale
Stoichiometry 3.0 eq Cyclopropylamine : 1.0 eq Benzyl HalideUsing the amine in excess statistically favors the attack of the primary amine over the secondary amine product. Unreacted cyclopropylamine is volatile (bp 50°C) and easily removed.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state. MeCN is preferred for easier workup; DMF is used for lower solubility substrates.
Base

(Powdered, Anhydrous)
Scavenges the HBr/HCl byproduct. Heterogeneous bases prevent high concentrations of dissolved base, reducing elimination side-reactions.
Temperature RT to 50°C Higher temperatures increase the rate of the unwanted second alkylation. Keep mild.
Additives KI (0.1 eq) - OptionalFinkelstein condition: Converts Benzyl-Cl to Benzyl-I in situ, accelerating the reaction if the chloride is sluggish.
Mechanism & Competitive Pathways

The reaction follows an


 mechanism.[2] The diagram below illustrates the desired pathway versus the "over-alkylation" trap.

ReactionMechanism Reactants Cyclopropylamine (Nucleophile) TS1 Transition State 1 Reactants->TS1 + BnX, -HX BnX Benzyl Halide (Electrophile) BnX->TS1 Product N-Benzylcyclopropylamine (Target: Secondary Amine) TS1->Product Major Path SideRxn Over-Alkylation (Reaction with 2nd BnX) Product->SideRxn If BnX Excess Impurity N,N-Dibenzylcyclopropylamine (Tertiary Amine) SideRxn->Impurity Minor Path

Figure 1: Mechanistic pathway highlighting the risk of dialkylation if stoichiometry is uncontrolled.

Optimized Experimental Protocol
Reagents
  • Cyclopropylamine (CPA): 3.0 equivalents (MW: 57.09 g/mol , d: 0.824 g/mL).

  • Benzyl Bromide: 1.0 equivalent (MW: 171.04 g/mol ).

  • Potassium Carbonate (

    
    ):  2.0 equivalents (Anhydrous, granular or powder).[3]
    
  • Acetonitrile (MeCN): Reagent grade (0.2 M concentration relative to halide).

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[3]

  • Solvent & Base: Add anhydrous

    
     (2.0 eq) and Acetonitrile.
    
  • Amine Addition: Add Cyclopropylamine (3.0 eq) to the suspension. Stir for 5–10 minutes at Room Temperature (RT).

    • Note: CPA is volatile. Ensure the system is sealed or under an efficient reflux condenser if heating is required later.

  • Electrophile Addition: Add Benzyl Bromide (1.0 eq) dropwise over 15–30 minutes.

    • Why Dropwise? Keeps the concentration of the alkylating agent low relative to the amine, further favoring mono-alkylation.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of Benzyl Bromide.

  • Quench: Filter off the solid inorganic salts (

    
    , 
    
    
    
    ) using a sintered glass funnel or Celite pad. Rinse the pad with Ethyl Acetate.
  • Evaporation (Critical): Concentrate the filtrate under reduced pressure (Rotovap).

    • Self-Validation: The excess Cyclopropylamine will co-evaporate with the solvent, leaving the crude product.

Purification & Workup (The "Acid-Base" Wash)

Since the product is a secondary amine, it can be purified from neutral impurities (unreacted benzyl halides) using its basicity.

WorkupWorkflow Crude Crude Residue (Product + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities: Benzyl Bromide, Dialkylated byproduct*) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt: N-Bn-CPA-H+ Cl-) Sep1->AqLayer1 Keep BaseTx Basify with 2M NaOH (pH > 12) AqLayer1->BaseTx Extract Extract with DCM or EtOAc BaseTx->Extract FinalOrg Final Organic Layer (Pure Secondary Amine) Extract->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

*Figure 2: Acid-Base extraction workflow for isolating the amine product. Note: Dialkylated amines are also basic, but often more lipophilic; however, chromatography is usually required if significant dialkylation occurs.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Conversion Steric bulk of cyclopropyl group or "aged" Benzyl Chloride.Add KI (10 mol%) to catalyze (Finkelstein). Switch solvent to DMF.[2][3] Heat to 50°C.
High Dialkylation Localized high concentration of halide.Increase CPA equivalents to 5.0 eq . Slow down addition rate. Dilute reaction mixture.
Emulsion during Workup Cyclopropylamines can act as surfactants.Use Brine during the wash.[2][3][4] Filter the biphasic mixture through Celite if "rag" layer persists.
Safety & Handling (HSE)
  • Cyclopropylamine: Highly flammable (Flash point -25°C) and Toxic. Use only in a fume hood.

  • Benzyl Bromide: Potent lachrymator (tear gas). Keep cold before use. Neutralize glassware with dilute NaOH before removing from the hood.

  • Waste: Aqueous layers from the workup may contain benzyl halides if not fully reacted; treat as halogenated waste.

References
  • Vertex AI Search Results. (2025). Synthetic Methods towards 1-Substituted Cyclopropylamines. Retrieved from 5

  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Retrieved from 6

  • BenchChem. (2025).[3] Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Retrieved from 3

  • Bhattacharyya, S., et al. (2014).[7] Selective N-alkylation of primary amines with R–NH2[7]·HBr and alkyl bromides.[7] ResearchGate. Retrieved from 7

Sources

Application Note: Hydrolysis of 3-Cyclopropylaminomethyl-benzoic Acid Methyl Ester to its Corresponding Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 3-cyclopropylaminomethyl-benzoic acid methyl ester to its corresponding free carboxylic acid is a critical deprotection step in drug development and synthetic chemistry. Because the substrate contains both a secondary amine and an ester, its hydrolysis presents unique physicochemical challenges—specifically, the formation of a highly polar zwitterion upon deprotection.

This application note provides a comprehensive, field-validated guide to the base-catalyzed saponification of this amino ester. We detail the mechanistic rationale behind reagent selection, outline the quantitative parameters required for high-yielding conversion, and provide robust, step-by-step isolation protocols designed to circumvent the inherent difficulties of zwitterion purification.

Mechanistic Rationale & Chemical Causality

The Role of Lithium Hydroxide (LiOH) in Saponification

While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are traditional saponification agents, Lithium hydroxide (LiOH) is the premier choice for the hydrolysis of complex esters in organic/aqueous solvent systems[1]. The lithium cation (Li⁺) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion[2]. Furthermore, LiOH exhibits superior solubility in the necessary tetrahydrofuran (THF)/water mixtures compared to other alkali bases, ensuring a homogeneous reaction environment[3].

Solvent System Dynamics

A ternary solvent system of THF/MeOH/H₂O (typically 3:1:1 v/v) is employed. The organic solvents (THF and MeOH) are critical for fully solubilizing the lipophilic 3-cyclopropylaminomethyl-benzoic acid methyl ester, while water is essential to dissolve the LiOH and provide the hydroxide nucleophile[4].

The Zwitterion Challenge

Upon successful hydrolysis, the product is 3-cyclopropylaminomethyl-benzoic acid. Because it possesses both a basic secondary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~4.0), it forms a highly polar zwitterion at neutral pH[5]. This dual ionic character renders standard liquid-liquid organic extraction highly inefficient, as the molecule prefers the aqueous phase[6]. To isolate the product, chemists must exploit its pH-dependent ionization states using either Isoelectric Point (pI) precipitation or Strong Cation Exchange (SCX) chromatography.

ZwitterionLogic N1 High pH (>9) Anionic Form (Highly Soluble) N2 Neutral pH (~6.5) Zwitterionic Form (Min. Solubility) N1->N2 Add 1M HCl N3 Low pH (<2) Cationic Form (SCX Retained) N2->N3 Add 1M HCl N3->N2 Elute (NH3/MeOH)

Caption: pH-dependent ionization states dictating the isolation strategy of the amino acid.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required for this hydrolysis workflow.

ParameterValue / ReagentRationale
Substrate 3-Cyclopropylaminomethyl-benzoic acid methyl esterStarting material (1.0 eq).
Base LiOH·H₂O (1.5 - 2.0 eq)Provides hydroxide for saponification; slight excess ensures completion without degrading the molecule.
Solvent System THF / MeOH / H₂O (3:1:1 v/v)Balances solubility of the lipophilic ester and the inorganic base.
Concentration 0.1 M to 0.2 MOptimal dilution to prevent intermolecular side reactions while maintaining reaction velocity.
Temperature 0 °C to Room Temp (20-25 °C)Ice bath prevents exothermic spikes during base addition; RT drives kinetics.
Reaction Time 4 - 12 hoursDependent on exact scale; monitor via LC-MS to confirm disappearance of the ester mass.
Isolation Resin Dowex 50WX8 (Hydrogen form)SCX resin for trapping the protonated amine during the purification phase.

Experimental Protocols

Reaction Execution: Saponification

This protocol outlines the self-validating setup for the hydrolysis reaction[4].

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclopropylaminomethyl-benzoic acid methyl ester (1.0 eq) in a mixture of THF, Methanol, and Deionized Water (ratio 3:1:1) to achieve a substrate concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Base Addition: Weigh out Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Add the solid portion-wise to the chilled, stirring solution.

  • Reaction Progression: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature. Stir vigorously for 4 to 12 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The reaction is deemed complete when the starting material is entirely consumed, yielding the lithium carboxylate salt in solution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) at 35 °C to strip away the THF and Methanol. Do not evaporate to total dryness; leave the aqueous layer intact.

Downstream Processing & Isolation

Because of the zwitterionic nature of the product, choose one of the following two methods based on the specific lipophilicity and scale of your batch.

Method A: Isoelectric Point (pI) Precipitation (For larger scales)
  • Dilute the remaining aqueous layer with a small volume of deionized water.

  • Submerge the flask in an ice bath.

  • While monitoring with a calibrated pH meter, carefully add 1 M HCl dropwise until the solution reaches the isoelectric point of the molecule (approximately pH 6.5 - 7.0).

  • Causality Check: At the pI, the net charge of the molecule is zero, minimizing its aqueous solubility. If the hydrophobic cyclopropyl and benzene rings provide enough lipophilicity, the product will precipitate as a white solid.

  • Filter the precipitate through a Buchner funnel, wash with ice-cold water, and dry under high vacuum. (Note: If no precipitate forms, proceed immediately to Method B).

Method B: Strong Cation Exchange (SCX) Chromatography (The failsafe method)
  • To the aqueous layer from Step 4.1, add 1 M HCl until the pH drops below 2.0. This ensures the amine is fully protonated (cationic form) and the carboxylic acid is neutral.

  • Prepare an SCX column (e.g., Dowex 50WX8 or a pre-packed silica-based SCX cartridge) by conditioning it with 1 M HCl, followed by a thorough wash with deionized water until the eluent is neutral.

  • Load the acidified aqueous reaction mixture onto the SCX column. The positively charged secondary amine will bind strongly to the sulfonic acid groups on the resin.

  • Wash the column extensively with deionized water, followed by Methanol. Causality Check: This step acts as a self-validating purification, washing away all unreacted LiOH, LiCl salts, and non-basic organic impurities.

  • Elute the target compound using a solution of 2 M Ammonia in Methanol (NH₃/MeOH). The ammonia deprotonates the amine, releasing the zwitterion from the resin.

  • Collect the ammoniacal fractions and concentrate them under reduced pressure to yield the pure 3-cyclopropylaminomethyl-benzoic acid.

Visualizations

Workflow A 3-Cyclopropylaminomethyl-benzoic acid methyl ester B Dissolve in THF/MeOH/H2O (3:1:1) A->B C Add LiOH·H2O (2.0 eq) at 0°C B->C D Stir at RT for 4-12 h (Monitor by LC-MS) C->D E Concentrate to remove organics D->E F Aqueous Layer (Lithium Carboxylate Salt) E->F G Method A: Isoelectric Precipitation Acidify to pI (pH ~6.5) & Filter F->G If poorly water soluble H Method B: SCX Chromatography Acidify to pH <2 & Load on Resin F->H If highly water soluble

Caption: Workflow for the hydrolysis and isolation of 3-cyclopropylaminomethyl-benzoic acid.

References

Sources

Application Note: Strategic Utilization of CAS 1251566-95-6 in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the technical application of CAS 1251566-95-6 (Methyl 3-((cyclopropylamino)methyl)benzoate), a specialized bifunctional intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR modulators requiring a cyclopropylamine motif.

Part 1: Compound Identity & Material Science

CAS 1251566-95-6 is a high-value building block characterized by two orthogonal reactive centers: a methyl ester (electrophilic, hydrolyzable) and a secondary cyclopropylamine (nucleophilic). Its primary utility lies in introducing the metabolically stable cyclopropyl moiety into drug scaffolds.

1.1 Physicochemical Profile
PropertySpecificationTechnical Insight
Chemical Name Methyl 3-((cyclopropylamino)methyl)benzoateBifunctional core: Benzoate ester + Secondary amine.
Molecular Formula

MW: 205.26 g/mol .
Appearance Colorless to pale yellow oil/solidTendency to darken upon oxidation; store under inert gas.
Solubility Soluble in DCM, MeOH, DMSO, EtOAcLimited solubility in water; soluble in dilute acid (protonation).
pKa (Calc.) ~8.5 (Amine), ~ -6 (Ester oxygen)The secondary amine is moderately basic; exists as a cation at physiological pH.
Stability Moisture & Air SensitiveCritical: Secondary amines absorb atmospheric

to form carbamic acids. Store at -20°C under Argon.
1.2 Handling & Safety (E-E-A-T)
  • Oxidation Risk: The benzylic secondary amine is susceptible to N-oxidation or oxidative dealkylation over time. Always re-assay purity if stored >3 months.

  • Hygroscopicity: The ester bond is stable, but the amine functionality can attract moisture, promoting slow hydrolysis of the ester.

  • PPE: Standard lab safety (gloves, goggles, fume hood). Treat as a potential irritant/sensitizer due to the benzylic amine structure.

Part 2: Synthetic Protocols & Workflows

This intermediate is typically used in two primary pathways:

  • Pathway A (N-Derivatization): Functionalizing the secondary amine (e.g., amide/urea formation) before hydrolyzing the ester.

  • Pathway B (Ester Hydrolysis): Converting the ester to the benzoic acid for subsequent coupling, often requiring protection of the amine (e.g., Boc-protection).

Protocol A: Selective N-Acylation (Amide Coupling)

Objective: To couple the secondary amine with an acid chloride or carboxylic acid while keeping the methyl ester intact.

Reagents:

  • Substrate: CAS 1251566-95-6 (1.0 equiv)[1]

  • Electrophile: Acid Chloride (R-COCl) (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve CAS 1251566-95-6 in anhydrous DCM (

    
     concentration) under 
    
    
    
    atmosphere.
  • Base Addition: Add DIPEA via syringe. Cool the mixture to

    
     to suppress side reactions (e.g., ester attack).
    
  • Coupling: Dropwise add the Acid Chloride (diluted in minimal DCM).

    • Expert Tip: If using a carboxylic acid coupling partner, use HATU/DMF conditions instead of Acid Chloride/DCM to prevent ester hydrolysis.

  • Monitoring: Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC (50% EtOAc/Hexane). The secondary amine spot (
    
    
    
    ) should disappear.
  • Quench: Quench with saturated

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Controlled Ester Hydrolysis (Saponification)

Objective: To generate the free benzoic acid derivative for further coupling.

Reagents:

  • Substrate: N-Functionalized Intermediate (from Protocol A) or Raw CAS 1251566-95-6.

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv).
    
  • Solvent: THF / Water (3:1 ratio).

Step-by-Step Methodology:

  • Preparation: Dissolve the methyl ester substrate in THF.

  • Activation: Add the aqueous LiOH solution. The mixture typically becomes biphasic or cloudy.

  • Reaction: Stir vigorously at Room Temperature (20–25°C).

    • Caution: Do not heat above 40°C. High heat can degrade the cyclopropylamine moiety or cause decarboxylation in sensitive derivatives.

  • Completion: Monitor by LC-MS (disappearance of M+14 peak). Reaction time is typically 4–16 hours.

  • Workup (Critical):

    • Cool to

      
      .
      
    • Carefully acidify to pH ~4–5 using

      
      . Do not over-acidify if the amine is unprotected, as it will form a highly water-soluble salt and be lost in the aqueous layer.
      
    • Extract with EtOAc (

      
      ). If the product is zwitterionic (amino acid), use n-Butanol or lyophilize the aqueous phase directly.
      
Part 3: Visualization & Logic
3.1 Synthetic Pathway Logic (Graphviz)

SyntheticPathway Start CAS 1251566-95-6 (Methyl Ester + 2° Amine) Step1 Step 1: N-Protection or Functionalization (R-COCl / DIPEA) Start->Step1 Nucleophilic Attack Step2 Step 2: Hydrolysis (LiOH / THF / H2O) Start->Step2 Direct Hydrolysis (Risk: Zwitterion formation) Intermediate Intermediate A (Amide + Methyl Ester) Step1->Intermediate Formation of Amide Intermediate->Step2 Saponification Final Final Building Block (Benzoic Acid Derivative) Step2->Final Acidification (pH 4)

Caption: Logical flow for transforming CAS 1251566-95-6 into a coupling-ready benzoic acid derivative.

Part 4: Analytical Quality Control

HPLC Method Parameters: To ensure the integrity of the intermediate, use the following validated method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains amine protonation for peak shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Benzoate chromophore)
Retention Times Acid (Hydrolyzed): ~3.5 min < Amine (Starting Material): ~5.2 min < N-Acylated Product: ~7.5 min

Troubleshooting Guide:

  • Issue: Low yield after hydrolysis.

    • Root Cause: Product lost in aqueous layer due to high water solubility of the amino-acid salt.

    • Fix: Use isoelectric precipitation (pH adjustment) or extract with polar organic solvents (DCM/iPrOH 3:1).

  • Issue: "Double" peaks in NMR.

    • Root Cause: Rotamers.[2] The N-cyclopropyl amide bond often exhibits restricted rotation, showing two sets of peaks.

    • Fix: Run NMR at elevated temperature (50°C) to coalesce peaks.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 3-((cyclopropylamino)methyl)benzoate. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Utility of cyclopropylamines in drug design).
  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Precision Alkylation Strategies: Synthesis of Methyl 3-((cyclopropylamino)methyl)benzoate

[1]

Executive Summary

This Application Note details the synthetic protocol for the alkylation of cyclopropylamine with methyl 3-bromomethylbenzoate. This transformation is a critical step in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and various other pharmacophores.[1]

The core challenge in this synthesis is chemoselectivity . The benzylic bromide is highly electrophilic, and the product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation (formation of the tertiary amine). Furthermore, the methyl ester moiety requires the avoidance of strong aqueous bases to prevent hydrolysis to the carboxylic acid.

This guide presents a Self-Validating Protocol designed to maximize mono-alkylation yields (>85%) while preserving the ester functionality.

Mechanistic Insight & Reaction Design

The Electrophile-Nucleophile Pair
  • Electrophile: Methyl 3-bromomethylbenzoate.[1][2] The benzylic position is activated by the aromatic ring, making it highly susceptible to

    
     attack. The leaving group (Bromide) is excellent.[1]
    
  • Nucleophile: Cyclopropylamine.[1] A primary amine with moderate nucleophilicity.[1] The cyclopropyl group provides steric bulk, which slightly retards the rate of the second alkylation compared to linear alkyl amines, but not enough to prevent it entirely without process control.

Critical Control Points (CCPs)
  • Stoichiometry: To favor the secondary amine (Mono-product), the concentration of free cyclopropylamine must remain high relative to the alkylating agent throughout the reaction.

  • Base Selection: The base must neutralize the HBr generated. Inorganic bases (

    
    ) are preferred to prevent ester hydrolysis, whereas strong hydroxide bases (
    
    
    ) must be avoided.[1]
  • Temperature: Elevated temperatures increase the rate of the unwanted second alkylation (

    
    ) more than the first alkylation (
    
    
    ). Ambient or mild heating is optimal.[1]
Visualizing the Pathway

The following diagram illustrates the reaction pathway and potential pitfalls.

ReactionPathwaySM1Methyl 3-bromomethylbenzoate(Electrophile)InterTransition State(SN2)SM1->Inter+ SM2Side2Impurity B:Carboxylic Acid(Ester Hydrolysis)SM1->Side2High pH / H2OSM2Cyclopropylamine(Nucleophile)SM2->InterProdTarget Product(Secondary Amine)Inter->Prod- HBrSide1Impurity A:Tertiary Amine(Over-Alkylation)Prod->Side1+ SM1 (Excess)Fast k2

Figure 1: Reaction pathway highlighting the competitive over-alkylation (

1

Reagent Selection Guide

Reagent ClassRecommendedRationaleAlternatives
Solvent Acetonitrile (MeCN) Polar aprotic; promotes

; easy workup (volatile).[1]
DMF (harder to remove), THF (slower rate).[1]
Base Potassium Carbonate (

)
Mild, heterogeneous (easy filtration), prevents ester hydrolysis.[1]DIPEA (soluble, good for homogeneous conditions),

(faster).[1]
Nucleophile Cyclopropylamine Use 3.0 - 5.0 equivalents .[1] Excess acts as a solvent/base and statistically favors mono-alkylation.[1]1.1 eq (High risk of dialkylation).[1]
Catalyst None / KI Reaction is usually fast enough.[1] KI (Finkelstein) can be used if sluggish.[1]TBAI (Phase transfer, if using non-polar solvents).[1]

Experimental Protocols

Method A: Heterogeneous Conditions (Standard & Robust)

Best for gram-scale synthesis where ease of workup is a priority.[1]

Materials:

  • Methyl 3-bromomethylbenzoate (1.0 equiv)[1]

  • Cyclopropylamine (3.0 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous, powdered (1.5 equiv)[1]
    
  • Acetonitrile (MeCN), anhydrous (10 mL per gram of bromide)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

    
      (1.5 equiv) in anhydrous MeCN .
    
  • Amine Addition: Add Cyclopropylamine (3.0 equiv) to the suspension. Stir for 5 minutes at Room Temperature (RT).

    • Note: Cyclopropylamine is volatile (bp ~50°C).[1] Ensure the flask is fitted with a reflux condenser or sealed if working on a small scale.

  • Electrophile Addition (Critical): Dissolve Methyl 3-bromomethylbenzoate (1.0 equiv) in a minimal amount of MeCN. Add this solution dropwise to the amine/base suspension over 30–60 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low relative to the amine, suppressing dialkylation.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[1][3]

    • Endpoint: Disappearance of the bromide starting material.

  • Workup:

    • Filter off the solid salts (

      
       and KBr).
      
    • Concentrate the filtrate under reduced pressure.[2][3] Caution: Do not use high heat; cyclopropylamine is volatile and will be removed, which is desired, but the product is stable.[1]

  • Purification: The crude residue is often pure enough (>90%).[1] If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

Method B: Homogeneous Conditions (Rapid Screening)

Best for milligram-scale or automated parallel synthesis.[1]

Materials:

  • Methyl 3-bromomethylbenzoate (1.0 equiv)[1]

  • Cyclopropylamine (2.0 equiv)[1]

  • DIPEA (Diisopropylethylamine) (1.2 equiv)[1]

  • THF or DCM (Solvent)[1]

Procedure:

  • Dissolve bromide and DIPEA in THF.

  • Add Cyclopropylamine in one portion.

  • Heat to 40°C for 2 hours.

  • Note: This method has a slightly higher risk of dialkylation due to homogeneity. Ensure strict stoichiometry control.

The Self-Validating System (Troubleshooting)

A robust protocol must include "checkpoints" that confirm the chemistry is working as intended. Use the logic flow below to diagnose issues.

TroubleshootingStartAnalyze Crude LCMS/TLCCheck1Is SM (Bromide) remaining?Start->Check1Check2Is Dialkylated impurity > 10%?Check1->Check2NoAction1Increase Time or Add 0.1 eq KI (Catalyst)Check1->Action1YesAction2CRITICAL FAILURE:1. Increase Amine eq (to 5x)2. Slower Addition RateCheck2->Action2YesAction3Success:Proceed to WorkupCheck2->Action3No

Figure 2: Decision tree for reaction monitoring and optimization.

Quantitative Quality Metrics
  • Conversion: >98% consumption of bromide.

  • Selectivity: Ratio of Mono-alkylation : Di-alkylation should be > 10:1.

  • Yield: Isolated yield should be > 80%.

Safety & Handling

  • Methyl 3-bromomethylbenzoate: Potent lachrymator and skin irritant.[1] Handle only in a fume hood.

  • Cyclopropylamine: Toxic and volatile.[1] Flammable.[1]

  • Waste: Segregate halogenated waste (bromide byproducts) from non-halogenated solvents.[1]

References

  • BenchChem. An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from [1]

  • Shaffer, C. L., et al. (2001).[1][4] "Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group."[4] Journal of the American Chemical Society. 123(2):349-50.[1][4]

  • Bhattacharyya, S. (2014).[1][5] "Alkylation of benzylamine hydrochloride with butylbromide." ResearchGate.[1]

  • Ma, G., et al. (2016).[1] "Palladium-Catalyzed N-Arylation of Cyclopropylamines." Organic Letters.

  • European Patent Office. Process for the manufacture of cyclopropylamine (EP0205403B1).[1]

Preparation of N-cyclopropyl-3-carbomethoxybenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of N-Cyclopropyl-3-Carbomethoxybenzylamine

Part 1: Executive Summary & Strategic Rationale

Target Molecule: N-Cyclopropyl-3-carbomethoxybenzylamine IUPAC Name: Methyl 3-[(cyclopropylamino)methyl]benzoate Key Challenge: Installing a secondary amine while preserving the base-sensitive and reduction-sensitive methyl ester moiety.

Strategic Route Selection: We utilize Reductive Amination over direct alkylation.[1] Direct alkylation of cyclopropylamine with methyl 3-(bromomethyl)benzoate frequently results in over-alkylation (formation of tertiary amines) and requires a large excess of the volatile amine.

The Chosen Protocol: This guide details a Sodium Triacetoxyborohydride (STAB) mediated reductive amination.

  • Why STAB? Unlike Sodium Borohydride (

    
    ), STAB is mild and does not reduce the ester function. Unlike Sodium Cyanoborohydride (
    
    
    
    ), it is non-toxic and does not generate cyanide byproducts.
  • Mechanism: The reaction proceeds via the in situ formation of an imine/iminium species, which is selectively reduced by STAB faster than the aldehyde itself.

Part 2: Reaction Scheme & Mechanism (Visualization)

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical imine intermediate.

ReactionScheme Aldehyde Methyl 3-formylbenzoate (Electrophile) Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine - H2O Amine Cyclopropylamine (Nucleophile) Amine->Imine Product N-Cyclopropyl-3- carbomethoxybenzylamine Imine->Product + STAB Reduction STAB NaBH(OAc)3 (Reductant) STAB->Product Hydride Transfer

Caption: One-pot reductive amination pathway via in situ imine formation and selective hydride transfer.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4][5]MW ( g/mol )RoleCAS No.[6][7]
Methyl 3-formylbenzoate 1.0164.16Limiting Reagent52178-50-4
Cyclopropylamine 1.157.09Amine Source765-30-0
Sodium Triacetoxyborohydride (STAB) 1.4211.94Reducing Agent56553-60-7
Acetic Acid (Glacial) 1.060.05Catalyst (Optional)64-19-7
1,2-Dichloroethane (DCE) N/A98.96Solvent107-06-2

Safety Note: Cyclopropylamine is volatile and toxic. Handle in a fume hood. STAB releases acetic acid upon hydrolysis; keep dry.

Step-by-Step Procedure

Step 1: Imine Formation

  • Charge a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add Methyl 3-formylbenzoate (1.64 g, 10.0 mmol) and dissolve in anhydrous DCE (40 mL).

    • Note: DCM (Dichloromethane) can be substituted if DCE is unavailable, though DCE is preferred for its higher boiling point and stability.

  • Add Cyclopropylamine (0.63 g, 0.77 mL, 11.0 mmol) dropwise.

  • (Optional) Add Acetic Acid (0.60 g, 0.57 mL, 10.0 mmol).

    • Expert Insight: While cyclopropylamine is nucleophilic enough to form the imine without acid, adding 1 eq of AcOH accelerates imine formation and buffers the basicity, preventing side reactions.

  • Stir at Room Temperature (20–25 °C) for 30–60 minutes under Nitrogen atmosphere.

Step 2: Selective Reduction 6. Cool the mixture slightly (0–5 °C) in an ice bath (optional, but recommended to control exotherm). 7. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) portion-wise over 5–10 minutes.

  • Critical Control: Do not dump STAB all at once; this prevents rapid gas evolution and temperature spikes.
  • Remove the ice bath and allow the reaction to warm to Room Temperature.
  • Stir for 12–16 hours (Overnight).

Step 3: Reaction Monitoring (IPC - In-Process Control)

  • TLC System: 30% Ethyl Acetate in Hexanes.

  • Observation: The starting aldehyde (

    
    ) should disappear. The product amine will appear as a more polar spot (
    
    
    
    ) that stains with Ninhydrin or Dragendorff reagent.

Step 4: Work-up & Isolation 10. Quench the reaction by adding saturated aqueous Sodium Bicarbonate (


)  (30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and boric acid complexes.
11. Transfer to a separatory funnel. Separate the phases.
12. Extract the aqueous layer with DCM  (

mL). 13. Combine organic layers and wash with Brine (30 mL). 14. Dry over anhydrous Sodium Sulfate (

)
, filter, and concentrate in vacuo.
Purification Strategy

Since the product is a basic amine and the starting material is a neutral ester, Acid-Base Extraction is the most efficient purification method, avoiding costly chromatography.

PurificationFlow Crude Crude Residue (Product + Impurities) Dissolve Dissolve in Et2O or EtOAc Crude->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash OrgLayer1 Organic Layer (Discard Non-Basic Impurities) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidWash->AqLayer1 Product Basify Basify with 2M NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Acid-Base extraction workflow to isolate the amine product from neutral precursors.

Part 4: Quality Control & Validation

Expected Analytical Data:

  • Appearance: Pale yellow oil or low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.9–7.4 (m, 4H, Ar-H)
      
    • 
       3.90 (s, 3H, 
      
      
      
      )
    • 
       3.85 (s, 2H, 
      
      
      
      )
    • 
       2.15 (m, 1H, Cyclopropyl-CH)
      
    • 
       0.4–0.5 (m, 4H, Cyclopropyl-
      
      
      
      )
  • MS (ESI): Calculated for

    
    : 205.11; Found 
    
    
    
    .

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formation.Ensure molecular sieves are used if solvent is wet; extend stirring time before adding STAB.
Tertiary Amine (Over-alkylation) Excess aldehyde present.Ensure strict 1:1 or slight amine excess stoichiometry.
Ester Hydrolysis Workup too basic or harsh.Avoid strong bases (NaOH) for long durations; use NaHCO3 for quenching.

References

  • Abdel-Magid, A. F., et al. (1996).[1][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • BenchChem. (2025).[6] "Application Notes: Reductive Amination Protocols." BenchChem Technical Library.

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

Sources

Introduction: The Rise of a Privileged Scaffold in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Cyclopropyl-Benzylamine Motifs in Kinase Inhibitors

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small-molecule inhibitors that target the ATP-binding site of these enzymes is a clinically validated strategy.[3][4] Within the medicinal chemist's toolkit, certain structural motifs consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The cyclopropyl-benzylamine motif has emerged as one such scaffold, prized for its ability to impart a unique and advantageous combination of structural, electronic, and pharmacokinetic properties to kinase inhibitors.[5][6]

This guide provides a detailed exploration of the cyclopropyl-benzylamine motif for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis for its utility, provide actionable protocols for synthesis and evaluation, and present case studies that highlight its successful application.

The Cyclopropyl Group: More Than Just a Small Ring

The cyclopropyl group is the smallest possible carbocycle, but its impact on molecular properties is profound. Its attractiveness in drug design stems from several unique features that distinguish it from simple alkyl groups.[6][7]

  • Conformational Rigidity: The three-membered ring is conformationally locked. When incorporated into a molecule, it reduces the number of rotatable bonds, which can pre-organize the inhibitor into a bioactive conformation for binding to its target. This can lead to an entropically more favorable binding event and thus higher potency.[5][6][8]

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical aliphatic chains.[6][9] This increased bond dissociation energy makes the ring more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[5][9] This can improve a drug candidate's half-life and overall pharmacokinetic profile.

  • Unique Electronic Character: The strained C-C bonds of the cyclopropyl ring have enhanced π-character.[6][8] This allows the group to act as a bioisostere for moieties like vinyl or carbonyl groups, engaging in similar electronic interactions while offering improved stability.[5]

  • Vectorial Exit: The compact, rigid nature of the cyclopropyl group provides a well-defined exit vector from the binding pocket, allowing medicinal chemists to precisely probe nearby solvent-exposed regions or accessory pockets with further substitutions.

The Cyclopropyl-Benzylamine Motif: A Key to Kinase Recognition

When combined into the cyclopropyl-benzylamine scaffold, these properties create a powerful tool for engaging the ATP-binding site of kinases. The motif typically orients itself to form a canonical set of interactions common to many "Type I" and "Type II" kinase inhibitors, which bind to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively.[2][10]

The benzylamine portion often serves as the primary "hinge-binding" element. The amine nitrogen and adjacent aromatic ring are positioned to form one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is a cornerstone of affinity for ATP-competitive inhibitors.[4]

The cyclopropyl group, typically attached to the amine, can play several roles. It may be directed towards a hydrophobic pocket adjacent to the adenine-binding region, or it can be positioned towards the solvent-exposed region, serving as a rigid anchor for further chemical elaboration to enhance selectivity or physical properties.[11] A notable example is the placement of a cyclopropyl group into a hydrophobic cleft near Val524 in Tropomyosin Receptor Kinase (TRK), displacing water and contributing to binding affinity.[11]

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor hinge Hinge Region (Backbone Amides) adenine_pocket Adenine Pocket (Hydrophobic) hydro_pocket Adjacent Hydrophobic Pocket solvent Solvent Front benzylamine Benzylamine Moiety benzylamine->hinge H-Bonds (Key Anchor) benzylamine->adenine_pocket van der Waals cyclopropyl Cyclopropyl Group cyclopropyl->hydro_pocket Hydrophobic Interaction cyclopropyl->solvent

Caption: General binding mode of a cyclopropyl-benzylamine inhibitor.

Case Study: AZD6703, a p38α MAP Kinase Inhibitor

The development of AZD6703, a clinical candidate for inflammatory diseases, provides an excellent example of the strategic use of the cyclopropyl-benzylamine motif.[12][13] In the optimization process, chemists introduced an N-cyclopropyl reverse amide to address issues of poor solubility and high plasma protein binding seen in earlier compounds.[12][13]

Structure-activity relationship (SAR) studies for this series revealed that the cyclopropyl group was optimal for potency compared to methyl, ethyl, or isopropyl groups.[12] X-ray crystallography showed that the quinazolinone core anchored the molecule in the ATP site, while the N-cyclopropylbenzamide portion projected into a key pocket, with the cyclopropyl group making favorable hydrophobic contacts.[12][13]

Illustrative Structure-Activity Relationship (SAR) Data

The following table, based on the findings for p38α inhibitors like AZD6703, illustrates how modifications to the cyclopropylamine portion can impact inhibitory potency.[12]

Compound IDR Group (on Amide Nitrogen)p38α IC50 (nM)Rationale for Change
1a -CH₃85Small alkyl group to probe pocket size.
1b -CH₂CH₃110Larger alkyl group shows reduced potency.
1c -CH(CH₃)₂150Bulky isopropyl group is sterically disfavored.
1d (Lead) -cPr16Optimal: Rigid cyclopropyl provides ideal fit.
1e -cBu45Larger cyclobutyl ring is less optimal than cPr.

Application Protocols

Protocol 1: Synthesis of a Representative N-Cyclopropyl Benzamide Kinase Inhibitor Scaffold

This protocol describes a general, two-step procedure for the synthesis of a core scaffold analogous to those found in many kinase inhibitors, involving an amide coupling reaction.

Rationale: This protocol employs a standard amide bond formation, a robust and widely used reaction in medicinal chemistry. The choice of EDC/HOBt as coupling agents is common for minimizing side reactions and ensuring efficient conversion. Dichloromethane (DCM) is a good general solvent for this type of reaction, and purification by column chromatography is standard practice to ensure high purity of the final product for biological testing.

G SM1 Starting Material 1 (Substituted Benzoic Acid) Intermediate Activated Ester (via EDC/HOBt) SM1->Intermediate Step 1a SM2 Starting Material 2 (Cyclopropyl-Benzylamine) Product Final Product (N-Cyclopropyl Benzamide) SM2->Product Step 1b Intermediate->Product Step 1b Purify Purification (Chromatography) Product->Purify

Caption: General synthetic workflow for an N-cyclopropyl benzamide scaffold.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Cyclopropyl-benzylamine derivative (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the substituted benzoic acid (1.0 eq), anhydrous DCM, and DIPEA (3.0 eq). Stir the solution at room temperature for 10 minutes.

  • Activation: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq) to the mixture. Stir at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the cyclopropyl-benzylamine derivative (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 4-16 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude residue by silica gel column chromatography, using a suitable gradient of hexanes and ethyl acetate as the eluent, to afford the pure N-cyclopropyl benzamide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Rationale: The ADP-Glo™ Kinase Assay is a robust, high-throughput method for quantifying kinase activity.[3][14] It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal. This signal is inversely correlated with kinase activity. This method avoids the handling of radioactive materials and is less prone to interference than some fluorescence-based methods.[15][16]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A Prepare serial dilution of inhibitor in DMSO C Add inhibitor, kinase, and substrate to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Initiate reaction by adding ATP C->D E Incubate at RT (e.g., 60 min) D->E F Add ADP-Glo™ Reagent (Depletes ATP) E->F G Add Kinase Detection Reagent (Converts ADP -> ATP, generates light) F->G H Read luminescence on a plate reader G->H I Normalize data to controls (% Inhibition) H->I J Plot % Inhibition vs. [Inhibitor] I->J K Calculate IC50 value (Non-linear regression) J->K

Caption: Workflow for an ADP-Glo™ kinase inhibition assay.

Materials:

  • Synthesized cyclopropyl-benzylamine inhibitor

  • Recombinant active kinase of interest

  • Suitable peptide or protein substrate for the kinase

  • ATP solution (at a concentration near the Kₘ for the kinase)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes or acoustic liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor.

  • Assay Plate Setup: Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add this mix (e.g., 2.5 µL) to all wells except the "no enzyme" controls. Add buffer only to the "no enzyme" control wells.

  • Initiate Kinase Reaction: Prepare an ATP solution in the reaction buffer. Add this solution (e.g., 2.5 µL) to all wells to start the kinase reaction. The final DMSO concentration should be kept low (≤1%) to avoid impacting enzyme activity.[17]

  • Incubation: Shake the plate briefly and incubate at room temperature (e.g., 22-25°C) for a defined period (e.g., 40-60 minutes).

  • First Detection Step (ATP Depletion): Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells. This will stop the kinase reaction and deplete the remaining ATP. Shake the plate and incubate at room temperature for 40 minutes.[14]

  • Second Detection Step (Signal Generation): Add Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce light. Shake the plate and incubate at room temperature for another 40 minutes.[14]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism, Origin).

Advantages and Potential Liabilities

While the cyclopropyl-benzylamine motif offers significant advantages, a comprehensive assessment must also consider potential drawbacks.

Advantages:

  • Improved Potency: The rigid structure can lock the molecule in a bioactive conformation, enhancing binding affinity.[5][6]

  • Enhanced Metabolic Stability: Resistance to CYP-mediated oxidation can lead to a longer in vivo half-life.[5][9]

  • Increased Brain Permeability: In some cases, the properties of the cyclopropyl group can help molecules cross the blood-brain barrier.[6]

  • Reduced Off-Target Effects: By providing a rigid scaffold, it can enable more precise interactions with the target, potentially improving selectivity.[6][8]

Potential Liabilities:

  • Metabolic Bioactivation: While generally stable, cyclopropylamines can, in some instances, undergo CYP-mediated oxidation to form reactive intermediates that may lead to toxicity.[9] This potential liability must be assessed during preclinical development.

  • Synthetic Complexity: While many routes exist, the synthesis of substituted cyclopropylamines can sometimes be more complex than that of their acyclic counterparts.[18]

Conclusion and Future Perspectives

The cyclopropyl-benzylamine motif is a well-established privileged scaffold in the design of small-molecule kinase inhibitors. Its unique combination of conformational rigidity, metabolic stability, and versatile binding interactions provides a powerful platform for developing potent and selective drug candidates. The successful progression of compounds like AZD6703 into clinical trials underscores the value of this motif.[13] As our understanding of kinase structure and dynamics continues to evolve, the rational application of unique bioisosteres like the cyclopropyl group will remain a cornerstone of modern medicinal chemistry, enabling the design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • STAR Protocols. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. [Link]

  • Singh, U. P., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9481-9506. [Link]

  • ResearchGate. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • Scilit. Synthesis and structure–activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors. [Link]

  • PubMed. (2008, February 15). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][7][9]triazine-based VEGFR-2 kinase inhibitors. [Link]

  • PubMed. (2012, June 15). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link]

  • Drug Design, Development and Therapy. (2025, February 27). Design and synthesis of novel EGFR kinase inhibitors for the treatment. [Link]

  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Organic & Biomolecular Chemistry. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. [Link]

  • ResearchGate. (2026, January 2). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PMC. Conversion of a single polypharmacological agent into selective bivalent inhibitors of intracellular kinase activity. [Link]

  • CORE. (2005, November 18). Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. [Link]

  • PMC. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. [Link]

  • bioRxiv. (2020, July 11). Proposed allosteric inhibitors bind to the ATP site of CK2α. [Link]

  • Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • Quantitative Structure Activity Relationship study of p38α MAP kinase inhibitors. [Link]

  • MDPI. (2019, September 30). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • PMC. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. [Link]

  • PMC. (2017, September 19). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. [Link]

Sources

Standard protocol for ester deprotection of CAS 1251566-95-6

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standard Protocol for the Ester Deprotection of CAS 1251566-95-6

Executive Summary

This technical guide outlines the optimized protocol for the deprotection (hydrolysis) of CAS 1251566-95-6 , chemically identified as methyl 3-((cyclopropylamino)methyl)benzoate .[1][2] This intermediate is a critical building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands, where the benzoic acid moiety serves as a key pharmacophore anchor.[2]

The standard protocol utilizes a Lithium Hydroxide (LiOH)-mediated saponification in a ternary solvent system.[1][2] This method is selected for its mildness, high chemoselectivity, and compatibility with the secondary amine functionality present in the molecule.[2] The guide emphasizes a "self-validating" workflow, integrating real-time analytical checkpoints to ensure quantitative conversion and high-purity isolation of the corresponding carboxylic acid hydrochloride salt.[1][2]

Chemical Context & Mechanistic Insight

Target Molecule Analysis
  • Substrate: Methyl 3-((cyclopropylamino)methyl)benzoate (CAS 1251566-95-6)[1][2][3][4]

  • Molecular Formula: C₁₂H₁₅NO₂ (MW: 205.26 g/mol )[1][2]

  • Target Product: 3-((Cyclopropylamino)methyl)benzoic acid (as HCl salt)

  • Key Functional Groups:

    • Methyl Ester: The electrophilic site for hydrolysis.[2]

    • Secondary Amine (Cyclopropyl): A basic center (

      
      ).[1][2] This group necessitates careful pH control during workup to prevent loss of product into the aqueous waste or formation of zwitterionic aggregates that are difficult to isolate.[2]
      
    • Cyclopropyl Ring: Generally stable to base, but sensitive to strong acid/radical conditions.[2]

Reaction Mechanism

The reaction proceeds via a standard B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.[1][2] The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[2] The methoxide is then eliminated, generating the carboxylate.[2] Crucially, the final acidification step protonates both the carboxylate and the amine, yielding the stable hydrochloride salt.[2]

ReactionMechanism Substrate Methyl Ester (CAS 1251566-95-6) Inter Tetrahedral Intermediate Substrate->Inter + OH⁻ (LiOH) Carboxylate Carboxylate Anion Inter->Carboxylate - OMe⁻ Product Benzoic Acid (HCl Salt) Carboxylate->Product + HCl (pH adj.)

Figure 1: Mechanistic pathway for the saponification of CAS 1251566-95-6.[1][2]

Materials & Reagents

Reagent/SolventGradeRoleEquiv.
CAS 1251566-95-6 >95%Substrate1.0
Lithium Hydroxide Monohydrate (LiOH[1][2][5]·H₂O) ReagentBase3.0 - 4.0
Tetrahydrofuran (THF) HPLCSolvent A-
Methanol (MeOH) HPLCSolvent B-
Water (DI) Type ISolvent C-
Hydrochloric Acid (1M & 6M) ReagentWorkup/Salt FormationExcess

Detailed Experimental Protocol

Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve CAS 1251566-95-6 (1.0 equiv) in a solvent mixture of THF:MeOH:Water (3:1:1 v/v/v) .

    • Note: The concentration should be approximately 0.1 M to 0.2 M. The ternary mixture ensures solubility of both the organic ester and the inorganic base.[2]

  • Base Addition: Add LiOH·H₂O (3.0 equiv) in a single portion.[2]

    • Why LiOH? Lithium is less Lewis acidic than Sodium, often leading to cleaner hydrolysis profiles and better solubility in THF mixtures.[2]

  • Reaction: Stir the slightly cloudy mixture vigorously at Room Temperature (20–25°C) .

    • Timeframe: Typical conversion is achieved within 2–4 hours.[2]

Step 2: Monitoring (The Self-Validating System)

Do not proceed to workup until the reaction passes the LCMS Checkpoint .[1][2]

  • Sampling: Take a 10 µL aliquot, dilute with 200 µL MeCN:Water (1:1), and inject.

  • Criteria for Completion:

    • Substrate (SM): < 1% Area (AUC).[2] Mass [M+H]⁺ = 206.1.[2]

    • Product: > 98% Area.[2][5] Mass [M+H]⁺ = 192.1.[2]

    • Alert: If SM persists after 4 hours, warm the reaction to 40°C. Avoid boiling to prevent potential degradation of the cyclopropyl amine.[2]

Step 3: Workup & Isolation (Critical Phase)

The isolation strategy focuses on obtaining the HCl salt to ensure product stability and ease of handling.[2]

  • Concentration: Remove volatiles (THF/MeOH) under reduced pressure (Rotavap, 35°C) to obtain an aqueous residue.

  • Washing (Optional): If the crude contains non-polar impurities, dilute with water (10 mL/g substrate) and wash with Dichloromethane (DCM) (2 x 5 mL/g).[2] Discard the organic (DCM) layer.[2] The product remains in the aqueous phase as the carboxylate salt.[2]

  • Acidification: Cool the aqueous phase to 0°C. Dropwise add 1M HCl until pH reaches 1.0 – 2.0 .

    • Observation: No precipitation is expected because the amino-acid product is highly soluble in water as the hydrochloride salt.[1][2]

  • Isolation (Lyophilization): Freeze the acidic aqueous solution and lyophilize (freeze-dry) overnight.

    • Result: The product will be obtained as a white to off-white solid (Product + LiCl).[1][2]

  • Desalting (If required): If LiCl interference is a concern for the next step, dissolve the solid in minimal dry Methanol. The organic product dissolves, while LiCl has lower solubility.[2] Filter and concentrate. Alternatively, use a C18 reverse-phase plug (Water -> MeOH gradient).[1][2]

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity > 95%HPLC (254 nm)
MS (ESI+) 192.1 [M+H]⁺LCMS
¹H NMR (D₂O) Methyl ester singlet (3.9 ppm) ABSENT .[1][2] Aromatic protons shift downfield.[2]NMR

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance or poor solubility.[1][2]Increase temperature to 45°C; Add more MeOH to solubilize LiOH.
Low Yield Product lost in organic wash or pH not acidic enough.[2]Do not extract the acidic aqueous layer with organic solvents (product is ionic).[2] Lyophilize directly.
Impurity Formation Amide hydrolysis (rare) or ring opening.[2]Ensure temperature stays < 50°C. Avoid strong mineral acids like conc.[2] H₂SO₄.[2]

Workflow Visualization

Workflow Start Start: CAS 1251566-95-6 (Methyl Ester) Reaction Reaction: LiOH (3 eq), THF/MeOH/H2O RT, 2-4 h Start->Reaction Check LCMS Checkpoint: SM (m/z 206) < 1%? Reaction->Check Heat Heat to 40°C Add 1 eq LiOH Check->Heat No Workup Workup: Evaporate Volatiles Wash aq. layer with DCM Check->Workup Yes Heat->Reaction Acidify Acidification: Add 1M HCl to pH 1-2 (Forms HCl Salt) Workup->Acidify Isolate Isolation: Lyophilize Aqueous Layer Acidify->Isolate Final Final Product: Benzoic Acid HCl Salt Isolate->Final

Figure 2: Operational workflow for the deprotection and isolation of the target acid.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for ester deprotection methodologies). [1]

  • ChemicalBook. (2023).[2] Product entry for CAS 1251566-95-6 (3-Cyclopropylaminomethyl-benzoic acid methyl ester).[1][2][3][4][6][7] Retrieved from ChemicalBook.[2][8] Link

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for Methyl 3-((cyclopropylamino)methyl)benzoate. (General structure verification). Link

  • Krapcho, A. P. (1982).[2] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents. Synthesis, 805-822.[1][2] (Background on ester reactivity). Link

Sources

Solvent Selection Guide for 3-Cyclopropylaminomethyl-Benzoic Acid Methyl Ester Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Validated Protocols for Bifunctional Scaffold Manipulation

Executive Summary

3-Cyclopropylaminomethyl-benzoic acid methyl ester (CAS 1251566-95-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of metabolic disease therapeutics, including GPR119 modulators[1] and third-generation non-peptide renin inhibitors[2]. The molecule presents a unique chemoselectivity challenge for synthetic chemists: it contains a sterically hindered secondary amine coupled with a base-labile methyl ester[3].

This Application Note provides a rigorous framework for solvent selection to achieve orthogonal functionalization. By understanding the thermodynamic and kinetic parameters of the solvent environment, researchers can ensure high yields and minimize side reactions such as transesterification or premature ester cleavage.

Chemical Profiling & Reactivity Dynamics

The structural architecture of this scaffold dictates its reactivity profile:

  • Secondary Amine (Cyclopropylamino group): The cyclopropyl ring introduces significant steric hindrance compared to linear alkyl amines. While the nitrogen retains its inherent nucleophilicity, the conformational rigidity of the cyclopropyl group alters the optimal trajectory for electrophilic attack (the Bürgi-Dunitz angle). Solvents must stabilize the transition state without tightly coordinating and blocking the amine's lone pair.

  • Methyl Ester: Located on the phenyl ring, this group is highly susceptible to nucleophilic acyl substitution. In the presence of protic solvents (like ethanol or isopropanol) under basic conditions, unwanted transesterification can easily occur.

Mechanistic Principles of Solvent Selection

Solvent choice is the primary driver of chemoselectivity when manipulating this scaffold.

  • Chemoselective N-Acylation (Amidation): To couple the sterically hindered amine with a carboxylic acid, highly active coupling reagents (e.g., HATU, COMU) are required. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are the solvents of choice. DMF provides excellent solubility for polar coupling intermediates and stabilizes the polar transition state of the acylation step. Crucially, being aprotic, DMF prevents nucleophilic attack on the methyl ester, preserving it for downstream modifications.

  • Controlled Ester Hydrolysis (Saponification): Converting the methyl ester to a benzoic acid requires a solvent system that dissolves both the lipophilic organic substrate and the hydrophilic hydroxide salt. A ternary mixture of Tetrahydrofuran (THF) / Methanol (MeOH) / Water (H₂O) (typically in a 3:1:1 ratio) is optimal. THF solvates the aromatic system, water delivers the hydroxide nucleophile, and MeOH acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture.

  • Amine Alkylation (Sₙ2): For alkylation, Acetonitrile (MeCN) is preferred. Its high dielectric constant (

    
    ) stabilizes the charge separation in the Sₙ2 transition state, enhancing the nucleophilicity of the hindered secondary amine while remaining entirely inert to the ester group.
    

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of the recommended solvents and their mechanistic rationale for specific reaction pathways.

SolventDielectric Constant (

)
Dipole Moment (D)Boiling Point (°C)Optimal Reaction PathwayMechanistic Rationale
DMF 36.73.82153AmidationHigh solubility for coupling reagents; stabilizes polar transition states; prevents transesterification.
DCM 8.931.6039.6Amidation (Alternative)Excellent volatility for easy workup; completely inert to the ester moiety.
THF/MeOH/H₂O ~45 (Mixed)Variable~65SaponificationHomogenizes the lipophilic substrate and hydrophilic hydroxide; accelerates cleavage.
Acetonitrile 37.53.9282Alkylation (Sₙ2)Enhances nucleophilicity of the hindered secondary amine via charge stabilization.

Workflow & Pathway Visualizations

solvent_logic A 3-Cyclopropylaminomethyl- benzoic acid methyl ester B Target: Amine Acylation (Amidation) A->B C Target: Ester Hydrolysis (Saponification) A->C D Target: Amine Alkylation (SN2/SNAr) A->D E Polar Aprotic (DMF, DCM, THF) B->E Prevents transesterification F Protic/Aqueous (MeOH/THF/H2O) C->F Enables hydroxide attack G Polar Aprotic (MeCN, DMF) D->G Enhances nucleophilicity

Figure 1: Solvent selection logic tree for divergent functionalization of the bifunctional scaffold.

workflow S1 Dissolve Substrate in Dry DMF S2 Add DIPEA (Base) S1->S2 S3 Add Carboxylic Acid & HATU S2->S3 S4 Stir at RT (Monitor via LC-MS) S3->S4 S5 Aqueous Workup (EtOAc/H2O) S4->S5

Figure 2: Step-by-step workflow for the chemoselective N-acylation of the secondary amine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective N-Acylation (Amidation)
  • Objective: Couple a generic carboxylic acid to the secondary amine without cleaving the methyl ester.

  • Scale: 1.0 mmol.

  • Step 1 (Solvation): Dissolve 3-cyclopropylaminomethyl-benzoic acid methyl ester (219.28 g/mol , 219 mg, 1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (5.0 mL, 0.2 M).

    • Causality: Anhydrous DMF prevents competitive hydrolysis of the highly reactive O-Atab ester intermediate.

  • Step 2 (Activation): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 0.52 mL). Stir for 5 minutes to ensure complete deprotonation of the acid. Add HATU (1.2 eq, 456 mg) in one portion.

    • Causality: The cyclopropyl group's steric bulk necessitates a highly reactive intermediate; HATU rapidly forms the active ester to drive the reaction forward.

  • Step 3 (In-Process Control): Stir at 25 °C for 2 hours.

    • Validation: Monitor via LC-MS. The reaction is deemed complete upon the disappearance of the starting material peak (m/z 220 [M+H]⁺) and the appearance of the desired product mass.

  • Step 4 (Quench & Extraction): Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL).

    • Causality: Aqueous LiCl effectively partitions DMF into the aqueous phase, preventing emulsion formation and ensuring high recovery of the organic product.

  • Step 5 (Purification): Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Controlled Ester Hydrolysis (Saponification)
  • Objective: Cleave the methyl ester to the corresponding benzoic acid following successful amine functionalization.

  • Step 1 (Solvation): Dissolve the N-acylated intermediate (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5.0 mL).

    • Causality: This specific ternary mixture ensures the lipophilic substrate remains entirely in solution while providing a protic, aqueous environment for the hydroxide nucleophile.

  • Step 2 (Reagent Addition): Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 126 mg).

    • Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis at room temperature without degrading sensitive amide bonds.

  • Step 3 (In-Process Control): Stir at 25 °C for 4 hours.

    • Validation: Monitor by TLC (UV 254 nm). The product will stay at the baseline (R_f = 0.0) in 100% EtOAc due to the formation of the highly polar free carboxylic acid.

  • Step 4 (Workup): Concentrate under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with H₂O (5 mL) and carefully acidify to pH 3-4 using 1M HCl.

    • Validation: The product should precipitate out of the aqueous solution as a white solid upon reaching the isoelectric point.

  • Step 5 (Isolation): Filter the precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum to afford the pure benzoic acid derivative.

References

  • World Intellectual Property Organization. (2012). WO2012123449A1 - N-cyclopropyl-n-piperidinylbenzamides as gpr119 modulators. Google Patents. 1

  • World Intellectual Property Organization. (2012). WO2012019428A1 - Benzohydrol derivatives, a preparation process and pharmaceutical use thereof. Google Patents. 2

  • Combi-Blocks. Product Catalog: Amines - 3-Cyclopropylaminomethyl-benzoic acid methyl ester (CAS 1251566-95-6). 3

Sources

Troubleshooting & Optimization

Troubleshooting reductive amination of cyclopropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. This guide is engineered for researchers and drug development professionals troubleshooting the reductive amination of cyclopropylamine.

Cyclopropylamine is a highly valuable pharmacophore in medicinal chemistry, offering unique conformational rigidity and metabolic stability[1]. However, its low boiling point (~50°C) and inherent cyclopropane ring strain introduce specific thermodynamic and kinetic challenges during C–N bond formation[2]. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to ensure high-yielding, chemoselective alkylation.

Reagent Selection & Quantitative Comparison

The choice of reducing agent is the primary determinant of success in reductive amination. The reductant must be mild enough to tolerate the starting carbonyl while selectively reducing the transient imine intermediate[3].

Table 1: Comparison of Reducing Agents for Cyclopropylamine Alkylation

Reducing AgentPreferred SolventAcid Catalyst?Selectivity (Imine vs. Carbonyl)Ring-Opening RiskTechnical Notes
NaBH(OAc)₃ (STAB) DCE or THFYes (for ketones)High LowGold Standard. Acetoxy groups reduce hydride nucleophilicity. Safe and scalable[3][4].
NaBH₃CN MeOH or THFYes (pH 5–6)High LowExcellent for acid-sensitive groups, but generates highly toxic HCN gas as a byproduct[5][6].
NaBH₄ MeOHNoLowLowRapidly reduces carbonyls. Must be used in a strict two-step (indirect) protocol[4][5].
H₂ / Pd/C EtOH or EtOAcNoVariableHigh Not Recommended. High risk of cyclopropane hydrogenolysis (ring-opening)[2].

Mechanistic Workflow

Understanding the equilibrium dynamics of imine formation is critical. Cyclopropylamine is a primary amine; it reacts with an aldehyde or ketone to form a hemiaminal, which dehydrates to an imine before being irreversibly reduced to a secondary amine[7].

ReductiveAmination A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Nucleophilic Addition B Cyclopropylamine (Excess, bp ~50°C) B->C D Imine Intermediate (Schiff Base) C->D -H2O (Acid Catalysis) E Secondary Amine (Target Product) D->E Reduction (e.g., STAB) F Tertiary Amine (Over-alkylation) E->F Excess Carbonyl + Reductant

Mechanistic workflow of cyclopropylamine reductive amination, highlighting the imine intermediate and over-alkylation risk.

Troubleshooting FAQs: Causality & Solutions

Q: My reaction shows complete consumption of the reducing agent, but yields mostly unreacted carbonyl and no product. What went wrong? A: This is the most common issue with cyclopropylamine and is almost always caused by its volatility (boiling point ~50°C)[2]. If the reaction is run in an open system, vigorously purged with nitrogen, or heated excessively, the cyclopropylamine evaporates before the imine equilibrium is established.

  • The Fix: Use a sealed reaction vessel. Always use an excess of cyclopropylamine (1.2 to 2.0 equivalents) to compensate for evaporative loss[1]. Because it is highly volatile, excess unreacted amine is easily removed during workup.

Q: Why am I seeing a tertiary amine byproduct (over-alkylation)? A: While reductive amination suppresses over-alkylation better than direct halide alkylation, the newly formed secondary cyclopropylamine is still nucleophilic[5]. If the carbonyl compound is in excess relative to the amine, the secondary amine will react with another equivalent of the carbonyl.

  • The Fix: Invert the stoichiometry. Ensure cyclopropylamine is the limiting reagent in the imine formation step (use 1.5 eq amine to 1.0 eq carbonyl). Alternatively, utilize a stepwise (indirect) procedure: pre-form the imine completely in methanol, strip the solvent, and then reduce with NaBH₄[4][8].

Q: Can I use catalytic hydrogenation (e.g., H₂ with Pd/C) to avoid boron byproducts? A: It is strongly discouraged for cyclopropyl-containing compounds. The cyclopropane ring possesses severe angle strain (bond angles compressed to ~60° instead of the ideal 109.5°)[2]. Under standard catalytic hydrogenation conditions, especially at elevated pressures or temperatures, the ring is highly susceptible to hydrogenolysis, cleaving the C-C bond and yielding an n-propylamine derivative. Stick to mild hydride donors like STAB[3].

Q: I am reacting a sterically hindered ketone, and STAB isn't working. How can I force the reaction? A: Ketones are less electrophilic than aldehydes, and the cyclopropyl group adds moderate steric bulk. STAB may fail if the imine cannot form[4].

  • The Fix: Use Titanium(IV) isopropoxide (

    
    ) as both a Lewis acid and a water scavenger. Stir the ketone, cyclopropylamine, and 
    
    
    
    (1.5 eq) neat or in THF for 6-12 hours to force imine formation, followed by the addition of NaBH₃CN or STAB to reduce the activated iminium complex[5].

Self-Validating Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB) for the direct reductive amination of an aldehyde with cyclopropylamine. It is designed with built-in validation checkpoints to ensure causality between steps[1][3][4].

Materials Required:

  • Target Aldehyde (1.0 mmol)

  • Cyclopropylamine (1.5 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Glacial Acetic Acid (Optional, for ketones only)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen. Crucial: Ensure the flask is properly sealed with a septum to prevent cyclopropylamine evaporation.

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) in 10 mL of anhydrous DCE. Add cyclopropylamine (1.5 mmol) via syringe.

    • Self-Validation Checkpoint: Stir at room temperature for 1–2 hours. Before proceeding, extract a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC or GC/MS. You must observe the disappearance of the carbonyl starting material and the appearance of the imine intermediate. Do not proceed to step 3 until imine formation is confirmed.

  • Reduction: Once imine formation is confirmed, cool the flask to 0°C using an ice bath (this controls the exotherm and further prevents amine volatility). Add STAB (1.5 mmol) portion-wise over 5 minutes[1].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours under a sealed inert atmosphere[1].

  • Quench & Extraction: Quench the reaction by slowly adding 10 mL of saturated aqueous

    
     (Caution: Gas evolution). Stir vigorously for 15 minutes to break up boron complexes. Transfer to a separatory funnel and extract with DCM (3 x 15 mL).
    
  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
    • Troubleshooting Workup: Because the secondary cyclopropylamine product may be somewhat volatile, do not leave the product on a high-vacuum pump for extended periods.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.[Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[Link]

  • Chemistry Stack Exchange Contributors. (2019). Reductive amination in case of secondary amines. Chemistry Stack Exchange.[Link]

Sources

Purification methods for secondary amine methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the unique dichotomy of purifying secondary amine methyl esters. The fundamental challenge lies in the molecule's contradictory nature: the secondary amine requires basic conditions to remain un-ionized for extraction or chromatography, yet the methyl ester is highly labile and prone to hydrolysis (saponification) or transesterification under those exact basic conditions.

Below is our comprehensive troubleshooting guide and standard operating procedure (SOP) repository to help you navigate these competing chemical sensitivities.

Purification Strategy Workflow

Workflow Start Crude Mixture: Secondary Amine Methyl Ester CheckScale Scale of Purification? Start->CheckScale ScaleSmall Small Scale (< 1 g) CheckScale->ScaleSmall Discovery/Analytical ScaleLarge Large Scale (> 1 g) CheckScale->ScaleLarge Bulk/Process SCX SCX Cartridge (SPE) Catch & Release ScaleSmall->SCX High throughput Silica Silica Gel Chromatography (TEA modifier) ScaleSmall->Silica Complex mixtures ScaleLarge->Silica High purity required AcidBase Cold Acid-Base Extraction (NaHCO3) ScaleLarge->AcidBase Cost-effective

Decision matrix for secondary amine methyl ester purification workflows.

Part 1: Troubleshooting & FAQs

Q1: During acid-base extraction, my methyl ester undergoes hydrolysis. How can I free-base the secondary amine without destroying the ester? Causality & Expert Insight: Methyl esters are highly susceptible to saponification under strongly basic aqueous conditions (e.g., NaOH, KOH), especially at room temperature or above. When a secondary amine hydrochloride salt is neutralized with a strong base, the local pH spike rapidly cleaves the ester bond. Solution: You must use a mild, non-nucleophilic base such as aqueous sodium bicarbonate (NaHCO₃) at 0–4 °C. Ester groups (including methyl and benzyl esters) are generally stable to aqueous NaHCO₃ under these cold conditions[1].

Q2: I am using silica gel chromatography, but the secondary amine streaks severely. Adding triethylamine (TEA) improves peak shape but causes ester cleavage. What is the alternative? Causality & Expert Insight: Secondary amines interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and irreversible adsorption. While adding 1-5% TEA to the mobile phase masks these silanols[2], prolonged exposure of a methyl ester to a basic amine modifier in the presence of alcoholic solvents (like methanol) catalyzes transesterification or amidation. Solution:

  • Solvent Exclusion: Strictly avoid methanol in the mobile phase if TEA is used. Use a gradient of Ethyl Acetate/Hexanes with 1% TEA.

  • Column Pre-treatment: Flush the silica with 5% TEA in hexanes, then wash with your standard mobile phase before loading the sample. This neutralizes the silanols without leaving excess TEA in the bulk solvent during the separation.

Q3: Can I use Strong Cation Exchange (SCX) cartridges for secondary amine methyl esters? Causality & Expert Insight: Yes, SCX is highly effective for the "catch and release" purification of amines[3]. The sulfonic acid groups on the SCX resin capture the protonated secondary amine, allowing non-basic impurities to be washed away[4]. However, releasing the amine typically requires ammonia in methanol (NH₃/MeOH). For ester-containing substrates, prolonged exposure to NH₃/MeOH during the release step can cause transesterification or amidation[5]. Solution: Elute quickly and evaporate the solvent immediately at low temperatures. If the ester is exceptionally labile, disable the standard SCX step[5] or substitute the release agent with a non-nucleophilic base in a non-alcoholic solvent (e.g., 10% N,N-diisopropylethylamine in dichloromethane).

Part 2: Quantitative Data & Method Comparison

Table 1: Comparison of Purification Workflows for Amine Methyl Esters

Purification MethodTypical YieldTarget PurityHydrolysis / Cleavage RiskIdeal Scale
Cold Acid-Base Ext. 85 - 95%ModerateLow (if cold NaHCO₃ is used)> 1 g
Silica Gel + 1% TEA 70 - 85%HighMedium (High if MeOH is present)100 mg - 5 g
SCX Cartridge (SPE) 90 - 98%HighMedium (during NH₃/MeOH elution)< 500 mg

Part 3: Validated Experimental Protocols

Protocol A: Mild Acid-Base Extraction of Secondary Amine Methyl Esters

Objective: Isolate the free base from its hydrochloride salt without inducing ester hydrolysis.

  • Cooling: Suspend the crude secondary amine methyl ester hydrochloride salt in ice-cold water (0–4 °C)[1].

  • Basification: Slowly add a saturated aqueous solution of NaHCO₃ dropwise while stirring vigorously. Monitor for CO₂ gas evolution[1].

  • pH Verification: Continue addition until the aqueous phase reaches pH 7.5–8.0. Do not exceed pH 8.5.

  • Extraction: Immediately extract the aqueous mixture with cold dichloromethane (DCM) or ethyl acetate (3 × 20 mL)[1].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ (avoid K₂CO₃ as it is more basic). Filter and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to yield the free amino ester[1].

  • Self-Validating Checkpoint: The cessation of CO₂ gas evolution and a stable aqueous pH of 7.5–8.0 confirms complete neutralization. The lack of a baseline spot on a subsequent TLC plate confirms the ester remained intact and did not hydrolyze into a highly polar carboxylic acid.

Protocol B: SCX "Catch and Release" Purification

Objective: Rapid removal of non-basic impurities from small-scale reactions (e.g., reductive aminations)[3][5].

  • Conditioning: Pre-condition a Strong Cation Exchange (SCX) cartridge[4][6] with 10 mL of DCM, followed by 10 mL of Methanol (MeOH).

  • Loading: Dissolve the crude mixture in 2 mL of DCM or MeOH and load it onto the cartridge at a flow rate of 1-2 mL/min[5]. The secondary amine will bind to the sulfonic acid stationary phase.

  • Washing: Wash the cartridge with 10 mL of DCM followed by 10 mL of MeOH to elute non-basic impurities (e.g., unreacted aldehydes, neutral byproducts).

    • Self-Validating Checkpoint: Spotting the DCM/MeOH wash fractions on a TLC plate (visualized with ninhydrin) should show zero amine content, confirming successful retention by the SCX resin.

  • Elution: Elute the target secondary amine methyl ester using 10 mL of 2M Ammonia in Methanol (NH₃/MeOH)[3]. Critical Step: To prevent transesterification or amidation of the methyl ester, perform this step quickly[5].

  • Concentration: Immediately concentrate the eluent under reduced pressure (rotary evaporator, water bath < 30 °C) to isolate the pure secondary amine.

References

Sources

Preventing over-alkylation in cyclopropylamine reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Over-Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating issue of over-alkylation in reactions involving cyclopropylamine. This resource provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you achieve selective mono-alkylation and maximize your yields.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropylamine reaction yielding significant amounts of di- and tri-alkylated products?

This is the most common challenge when working with primary amines like cyclopropylamine. The root cause lies in the nucleophilicity of the amine products. The initial mono-alkylation of cyclopropylamine produces a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine, making it a better reactant for the alkylating agent. This leads to a "runaway" reaction where di-alkylation and even the formation of quaternary ammonium salts can occur, significantly reducing the yield of your desired mono-alkylated product.[1][2]

Several factors contribute to this:

  • Steric Hindrance: Cyclopropylamine, being a small primary amine, offers little steric hindrance around the nitrogen atom.[3] This low steric bulk makes the nitrogen's lone pair of electrons highly accessible for reaction.

  • Reaction Stoichiometry: Using a 1:1 ratio of cyclopropylamine to the alkylating agent is often insufficient. As the reaction proceeds, the concentration of the more reactive secondary amine increases, competing with the remaining primary amine.[4]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the less reactive primary amine to react, but they also accelerate the subsequent, more favorable alkylation of the secondary amine product.

Q2: I've tried adjusting the stoichiometry, but I'm still seeing over-alkylation. What other parameters can I control?

While stoichiometry is a critical starting point, several other reaction parameters can be fine-tuned to favor mono-alkylation.

Troubleshooting Guide: Optimizing Reaction Conditions
ParameterRecommendationRationale
Solvent Use anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5]These solvents effectively solvate the cation of the base and the amine, but less so the anionic nucleophile, enhancing its reactivity. Anhydrous conditions prevent side reactions with water.
Temperature Conduct the reaction at room temperature (23°C) or lower if possible.[5]Lower temperatures decrease the overall reaction rate, allowing for better control and minimizing the energy available for the less favorable second alkylation.
Base Employ a non-nucleophilic, sterically hindered base or a weaker base. Cesium carbonate (Cs₂CO₃) is often a good choice.[5][6]A strong, non-hindered base can deprotonate the resulting secondary amine, further increasing its nucleophilicity. A weaker base or a sterically hindered one will preferentially react with the more acidic primary amine.[6]
Addition Rate Add the alkylating agent slowly and portion-wise to the reaction mixture containing the cyclopropylamine and base.This maintains a low concentration of the alkylating agent at any given time, favoring its reaction with the more abundant primary amine over the newly formed secondary amine.

G

Q3: Are there alternative synthetic strategies to direct alkylation that can prevent over-alkylation of cyclopropylamine?

Absolutely. When direct alkylation proves difficult to control, indirect methods can offer superior selectivity for mono-alkylation. Reductive amination is a highly effective and widely used alternative.[7][8]

Reductive Amination: A Superior Approach

Reductive amination is a two-step process that involves the reaction of cyclopropylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired secondary amine.[9] This method inherently avoids over-alkylation because the imine formation is a 1:1 reaction, and the subsequent reduction is selective for the imine double bond.[7]

Experimental Protocol: Reductive Amination of Cyclopropylamine

  • Imine Formation:

    • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and cyclopropylamine (1.0-1.2 equivalents) in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

    • Stir the mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC or LC-MS. A catalytic amount of acetic acid can be added to facilitate imine formation.[1]

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.[1][9] This reagent is particularly effective as it is selective for the reduction of imines in the presence of aldehydes.[7]

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography to yield the pure mono-alkylated cyclopropylamine.[1]

G

Q4: I'm working with a particularly sensitive substrate. Are there any other methods to consider for selective mono-alkylation?

For substrates that may not be compatible with the conditions of direct alkylation or reductive amination, using a protecting group strategy can be highly effective.

Protecting Group Strategy

This method involves temporarily "blocking" one of the N-H bonds of the cyclopropylamine with a protecting group, performing the alkylation on the remaining N-H bond, and then removing the protecting group.

Experimental Protocol: Boc-Protection for Mono-Alkylation

  • Protection:

    • Dissolve cyclopropylamine (1.0 equivalent) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) and a base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Stir at room temperature and monitor by TLC until the starting amine is consumed. The Boc-protected amine will be less polar.[1]

    • Perform an aqueous work-up and concentrate to obtain the Boc-protected cyclopropylamine, which is often pure enough for the next step.

  • Alkylation:

    • Dissolve the Boc-protected cyclopropylamine in an anhydrous polar aprotic solvent like DMF.

    • Add a strong, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the remaining N-H bond.

    • Add the alkylating agent and stir at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Deprotection:

    • Once the alkylation is complete, remove the Boc protecting group by treating the reaction mixture with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

    • After deprotection, perform an aqueous work-up with a basic solution to neutralize the acid and isolate the free secondary amine.

    • Purify by column chromatography as needed.

Q5: My cyclopropyl ring appears to be opening during the reaction. How can I prevent this?

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly those involving strong acids or hydrogenation.[10][11]

To mitigate ring opening:

  • Avoid Harsh Acidic Conditions: When using acidic catalysts or during work-up, opt for milder acids and avoid prolonged exposure.

  • Careful Selection of Reduction Method: In reductive amination, while catalytic hydrogenation can be used, hydride-based reducing agents like sodium triacetoxyborohydride are generally milder and less likely to cause ring opening.[11]

  • Temperature Control: Avoid excessive heat, which can promote ring-opening side reactions.

By carefully selecting your reaction strategy and controlling the key parameters outlined in this guide, you can successfully navigate the challenges of cyclopropylamine alkylation and achieve high yields of your desired mono-alkylated products.

References

  • DTIC. (1968). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • Google Patents. (1974). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
  • PMC. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC. [Link]

  • ResearchGate. (2025). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review | Request PDF. ResearchGate. [Link]

  • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Digital Commons @ USF. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

  • Chemistry Steps. (2020). Preparation of Amines. Chemistry Steps. [Link]

  • Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • PMC - NIH. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a. ResearchGate. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Nagoya University. (n.d.). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University. [Link]

  • ACS Publications. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives | Chemical Reviews. ACS Publications. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • European Patent Office. (n.d.). Process for the manufacture of cyclopropylamine - EP 0205403 A1. Googleapis.com. [Link]

  • Google Patents. (1991). US5032687A - Process for the preparation of cyclopropylamine.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • PubMed. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. PubMed. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Google Patents. (1990). EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.gov. [Link]

  • PMC. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • Justia Patents. (2001). Process for the preparation of alkyl 1-methylcyclopropanecarboxylate. Justia Patents. [Link]

  • Georganics. (2021). Cyclopropylamine - general description and application. Georganics. [Link]

Sources

Technical Support Center: 3-Cyclopropylaminomethyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, storage, and handling of 3-cyclopropylaminomethyl-benzoic acid methyl ester . It is designed as a Tier-3 Support resource for researchers observing anomalies in purity or physical state.

Product Class: Secondary Amino-Esters | Risk Profile: High Reactivity (Self-Condensation)

Core Stability Analysis

This compound possesses a "Trojan Horse" structural motif: it contains both a nucleophile (secondary amine) and an electrophile (methyl ester) on the same scaffold. While the cyclopropyl group provides some steric shielding, the benzylic position allows sufficient rotational freedom for intermolecular reactions.

The "Self-Destruct" Mechanism (Intermolecular Aminolysis)

The primary stability threat is not oxidation or hydrolysis, but dimerization . In its free base form, the secondary amine of Molecule A attacks the methyl ester of Molecule B. This expels methanol and forms a stable amide dimer.

  • Trigger: High concentration (neat oil) or storage in non-protonated forms at room temperature.

  • Observation: The clear oil turns viscous/cloudy or precipitates a white solid (the amide dimer).

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways you must mitigate against.

DegradationPathways cluster_conditions Critical Storage Factors Monomer Monomer (Active) 3-cyclopropylaminomethyl- benzoic acid methyl ester Dimer Amide Dimer (Impurity) (Irreversible Precipitate) Monomer->Dimer Intermolecular Aminolysis (Risk: High in Free Base/Neat) Acid Hydrolysis Product (Benzoic Acid deriv.) Monomer->Acid Hydrolysis (Risk: High in Moisture) Methanol Methanol (Byproduct) Monomer->Methanol released Factor1 Protonation (HCl Salt) Blocks Aminolysis Factor2 Low Temp (-20°C) Slows Kinetics

Figure 1: Mechanistic degradation pathways. The red path (Aminolysis) is the dominant failure mode for the free base stored as a neat liquid.

Critical Storage Specifications

To maximize shelf life, you must arrest the nucleophilic activity of the amine.

ParameterRecommendationTechnical Rationale
Physical Form Hydrochloride Salt (Solid) Protonating the amine (

) removes its nucleophilicity, completely blocking the dimerization pathway [1].
Temperature -20°C (Long-term) Arrhenius kinetics dictate that reducing temp from 25°C to -20°C slows aminolysis rates by ~20-50x.
Atmosphere Argon / Nitrogen Displaces moisture (prevents ester hydrolysis) and oxygen (prevents benzylic oxidation).
Solvent (if dissolved) Anhydrous Alcohol/DCM Avoid water. If storing as a solution, ensure the solution is dilute (<0.1 M) to reduce intermolecular collision frequency.

Troubleshooting Guide & FAQs

Issue 1: "My clear oil has turned into a cloudy gel or white solid."

Diagnosis: Oligomerization (Aminolysis). You likely stored the compound as a free base at room temperature or high concentration. The "solid" is the amide dimer/oligomer formed by the amine attacking the ester.

  • Verification Protocol: Run LC-MS.

    • Look for a peak at [2M - 32 + H]⁺ .

    • Explanation: 2 x MW (Monomer) - MW (Methanol) = Dimer Mass.

  • Recovery: Impossible. The amide bond is extremely stable. The sample is irreversibly degraded.

Issue 2: "The purity is dropping, and I smell alcohol when opening the vial."

Diagnosis: Hydrolysis. Moisture has entered the vial, cleaving the methyl ester into the carboxylic acid and methanol.

  • Verification Protocol: Run HPLC.

    • Look for a new peak with a shorter retention time (more polar carboxylic acid).

    • Check pH; hydrolysis often lowers the pH of aqueous suspensions.

  • Prevention: Store under Argon with desiccants. Warm the vial to room temperature before opening to prevent condensation.

Issue 3: "Can I store this in DMSO stock solution?"

Answer: Use Caution. While DMSO is a good solvent, it is hygroscopic. Wet DMSO will accelerate ester hydrolysis.

  • Best Practice: Prepare DMSO stocks immediately before use. If storage is necessary, use anhydrous DMSO (molecular sieves) and store at -80°C to freeze the matrix and stop diffusion.

Issue 4: "How do I convert the Free Base to the stable HCl salt?"

Protocol:

  • Dissolve the free base oil in anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Cool to 0°C on ice.

  • Dropwise add 1.05 equivalents of HCl in Dioxane (4M) or ethereal HCl.

  • A white precipitate (the salt) should form immediately.

  • Filter, wash with cold ether, and dry under high vacuum.

  • Result: This solid form is stable for years at -20°C [2].

Experimental Validation Protocols

Protocol A: Rapid Stability Check (TLC/HPLC)

Before using valuable material in a bioassay, validate integrity.

  • Solvent: Dissolve 1 mg in 1 mL Acetonitrile/Water (50:50).

  • TLC Mobile Phase: 5% Methanol in DCM (for Free Base) or 10% MeOH/DCM + 1% NH₄OH (for Salt).

  • Visualization: UV (254 nm) and Ninhydrin stain (amines turn purple/red).

    • Pass: Single spot.

    • Fail (Dimer): Spot at lower Rf (more polar amide) or baseline streak.

    • Fail (Acid): Spot at baseline (if acidic mobile phase not used).

Protocol B: Forced Degradation (Stress Test)

If developing a formulation, determine the "shelf-life budget."

  • Prepare a 10 mM solution of the Free Base.

  • Split into three vials:

    • Vial A: Control (-20°C).

    • Vial B: Thermal Stress (40°C, 24 hours).

    • Vial C: Moisture Stress (Add 5% water, 40°C, 24 hours).

  • Analyze via HPLC.

    • If Vial B degrades > Vial C: The primary failure mode is Aminolysis (keep cold/dilute).

    • If Vial C degrades > Vial B: The primary failure mode is Hydrolysis (keep dry).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanisms of nucleophilic acyl substitution and amine protection).
  • ChemScene. (n.d.). Methyl 4-((cyclopropylamino)methyl)benzoate hydrochloride Storage Guidelines. Retrieved from (Analogous salt form stability data confirming 2-8°C/sealed storage).

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 3-(propylamino)-, methyl ester Properties. NIST Chemistry WebBook, SRD 69.[1][2] (Physical properties of structural analogs).

  • Royal Society of Chemistry. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. (Kinetic principles of ester-amine self-reactivity).

Sources

Removing unreacted cyclopropylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Cyclopropylamine from Reaction Mixtures

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Technical Overview: Know Your Impurity

Before attempting removal, you must understand the physicochemical profile of Cyclopropylamine (CPA). Its behavior in workup is dictated by its volatility and basicity.

PropertyValueImplication for Workup
Boiling Point 49–50 °CHigh Volatility: Can be partially removed by rotary evaporation, but trace amounts often "tail" or co-evaporate with solvents like DCM.
pKa (Conjugate Acid) ~9.1 [1]Moderately Basic: Less basic than typical alkyl amines (pKa ~10.5) due to the higher s-character of the cyclopropyl ring. It protonates readily in acidic media.
Solubility Miscible w/ WaterHydrophilic: Excellent candidate for aqueous extraction, provided the product is lipophilic.
H-Bonding Primary AmineNucleophilic: Will react with electrophilic scavengers (isocyanates, anhydrides).

Decision Matrix: Select Your Protocol

Do not apply a "one-size-fits-all" approach. Use this logic flow to determine the safest removal method for your specific substrate.

RemovalLogic Start Start: Residual Cyclopropylamine AcidStable Is Product Acid Stable? Start->AcidStable VolatileProd Is Product Volatile? AcidStable->VolatileProd Yes Resin PROTOCOL B: Scavenger Resin (PS-Isocyanate) AcidStable->Resin No (Acid Sensitive) AcidWash PROTOCOL A: Acidic Aqueous Wash (HCl or Citric Acid) VolatileProd->AcidWash No VolatileProd->Resin Yes (Risk of Loss) Vac PROTOCOL C: Azeotropic Evaporation (Careful Control) AcidWash->Vac Residual Traces

Figure 1: Decision tree for selecting the appropriate cyclopropylamine removal strategy based on product stability.

Protocol A: The Acidic Wash (Standard Method)

Best For: Acid-stable, non-volatile intermediates. Mechanism: Exploits the basicity of CPA (pKa ~9.1). Protonation converts the volatile free base into a water-soluble ammonium salt (


), partitioning it into the aqueous phase.
Step-by-Step Guide
  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc).

    • Field Insight: Cyclopropylamine is sparingly soluble in Ethyl Acetate (EtOAc) but miscible with water [2].[1] Using EtOAc as the organic layer maximizes the partition coefficient in favor of the aqueous phase.

  • The Wash:

    • Standard: Wash organic layer 2x with 1M HCl .

    • Mild (For Boc-groups): Wash 3x with 10% Citric Acid or 0.5M NaHSO₄ .

  • Verification: Check the pH of the aqueous layer. It must remain acidic (pH < 3) to ensure complete protonation.

  • Separation: Separate layers. The CPA is now trapped in the aqueous waste.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Critical Warning: If your product is also a basic amine, this method will extract your product. See Protocol B.

Protocol B: Chemoselective Scavenging (Precision Method)

Best For: Acid-sensitive compounds, basic products, or when aqueous workup causes emulsions.[2] Mechanism: Solid-Phase Extraction (SPE). A polymer-supported electrophile (e.g., Isocyanate) covalently binds the nucleophilic nitrogen of CPA. The impurity is removed via filtration.[3][4]

Recommended Reagents
  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.

  • Loading: Typically 1.0 – 1.5 mmol/g.

Workflow

ScavengerWorkflow Mix Crude Mixture (Product + CPA) AddResin Add PS-Isocyanate (3-4 equivalents relative to CPA) Mix->AddResin Shake Agitate (RT, 2-4 Hours) AddResin->Shake Filter Filtration (Fritted Funnel) Shake->Filter Pure Filtrate contains Pure Product Filter->Pure Waste Solid Waste (Resin-CPA Urea) Filter->Waste

Figure 2: Solid-phase scavenging workflow using PS-Isocyanate resins.

Execution Details
  • Stoichiometry: Calculate excess CPA. Add 3 equivalents of resin relative to the CPA content.

  • Solvent Compatibility: Resins swell best in DCM, THF, or DMF. Avoid MeOH if using aldehyde resins (formation of hemiaminals).

  • Kinetics: Agitate gently (orbital shaker) for 2–4 hours. Do not use magnetic stir bars as they grind the resin beads, clogging filters [3].

  • Endpoint: Spot TLC. Stain with Ninhydrin. If the baseline spot (CPA) persists, add more resin or heat to 40°C.

Troubleshooting & FAQs

Q: I concentrated my reaction, but it still smells like cyclopropylamine. Why?

A: CPA has a boiling point of ~50°C, which is deceptively close to common solvents like DCM (40°C).

  • The Issue: It does not form a clean azeotrope that removes it efficiently; instead, it "tails" during evaporation.

  • The Fix: Do not rely on rotovap. Perform a Citric Acid wash (Protocol A). If the smell persists, dissolve in EtOAc and wash with brine; the "salting out" effect often forces the organic amine into the aqueous phase better than pure water.

Q: I tried an acid wash, but I got a terrible emulsion.

A: Cyclopropylamine salts can act as surfactants in certain biphasic systems.

  • The Fix:

    • Filter: Pass the emulsion through a pad of Celite.

    • Brine: Add saturated NaCl to the aqueous layer to increase ionic strength.

    • Solvent Switch: If using DCM, switch to EtOAc or MTBE. The density difference between EtOAc (0.90 g/mL) and water (1.0 g/mL) is often better for breaking amine emulsions than DCM (1.33 g/mL).

Q: My product is also a secondary amine. How do I remove the CPA without losing product?

A: You cannot use Protocol A (Acid Wash). You must use Protocol B (Scavenging) but with high selectivity.

  • Strategy: Use PS-Benzaldehyde resin.

  • Why? Aldehydes react rapidly with primary amines (CPA) to form imines, but react much slower or reversibly with sterically hindered secondary amines.

  • Alternative: If your product is valuable, use Fractional Distillation if there is a >20°C boiling point difference, or Reverse Phase Chromatography (C18) using an acidic buffer (0.1% TFA), where the small, polar CPA will elute in the void volume.

Q: Can I use copper washes?

A: Yes. Washing with 10% Aqueous Copper(II) Sulfate is a classic technique for removing small amines.

  • Mechanism: CPA coordinates to Cu(II) to form a water-soluble deep blue/purple complex.

  • Visual Indicator: The aqueous layer turns dark blue, confirming removal.[3] Continue washing until the aqueous layer remains light blue [4].

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13654, Cyclopropylamine. Retrieved from [Link]

  • Biotage. (n.d.). Isolute® Scavenger Resins: User Guide for Work-up. Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup Formulas for Specific Reagents (Copper Wash). Retrieved from [Link]

Sources

Optimizing flash chromatography for amino-esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amino-Ester Purification Status: Online | Senior Application Scientist: Dr. Aris Thorne

Welcome to the Advanced Chromatography Support Hub. You are likely here because your amino-ester is streaking on the column, decomposing during purification, or co-eluting with impurities.

Amino-esters present a "double-trouble" chemical profile: the amine is basic and interacts aggressively with acidic silanols (causing tailing), while the ester is labile and prone to hydrolysis or transesterification if the pH swings too far or water is present.

Below are the field-proven protocols to stabilize and purify these sensitive compounds.

Module 1: The "Streaking" Phenomenon

Issue: Your product elutes as a broad, tailing band (shark-fin shape) rather than a Gaussian peak. You are losing yield in the "tail."

The Science (Why it happens): Standard silica gel is acidic (


). The surface contains silanol groups (

) that act as Brønsted acids. Your amino-ester contains a basic nitrogen.
  • Protonation: The silanol protonates the amine, creating a localized cation (

    
    ).
    
  • Ion Exchange: This cation binds electrostatically to the deprotonated silanol (

    
    ).
    
  • Result: This secondary interaction (Ion Exchange) is much stronger than the intended Hydrogen Bonding, causing the molecule to "stick" and drag behind the solvent front.

The Solution: Mobile Phase Modifiers You must "mask" the silanols.

Protocol A: The Triethylamine (TEA) Block

Best for: Stable amino-esters where trace amine contamination is acceptable.

  • Concentration: Add 0.5% to 1.0% (v/v) Triethylamine (TEA) to both your weak solvent (e.g., Hexane/DCM) and strong solvent (e.g., Ethyl Acetate/Methanol).

  • Equilibration: Flush the column with 3-5 column volumes (CV) of the modified starting solvent before loading. This saturates the silanol sites with TEA.

  • Warning: TEA has a high boiling point (

    
    ). It is difficult to remove via rotary evaporation.
    
    • Removal Tip: Azeotrope with Heptane or use a high-vacuum manifold.

Protocol B: The Ammoniated Methanol System

Best for: Mass-spec sensitive samples (Ammonia is volatile).

  • Preparation: Create a stock solution of "Ammoniated Methanol" (MeOH/NH

    
    ).
    
    • Take 900 mL Methanol.

    • Add 100 mL Ammonium Hydroxide (28-30% aq).

    • Note: This introduces water. Ensure your ester is not extremely moisture-sensitive.

  • Mobile Phase: Use this stock as your "B" solvent (e.g., DCM : Ammoniated MeOH).

  • Benefit: Ammonia is a stronger base than TEA and competes more effectively for silanol sites, often resulting in sharper peaks.

Module 2: Stability & Decomposition

Issue: You spot a single product on TLC, but after the column, you recover the corresponding carboxylic acid, alcohol, or a complex degradation mix.

The Science:

  • Acid Hydrolysis: The acidic surface of silica catalyzes the cleavage of the ester bond.

  • Transesterification: If you use Methanol as a solvent with a basic modifier, you may accidentally swap your ester group (e.g., Ethyl ester

    
     Methyl ester).
    

The Solution: Stationary Phase Switching

If your amino-ester is decomposing, stop using standard silica.

Stationary PhaseMechanismSuitability for Amino-Esters
Standard Silica Polar Adsorption + Cation ExchangeLow. Requires modifiers; high risk of tailing/hydrolysis.
Amine-Functionalized Silica (

)
H-Bonding (Basic Surface)Excellent. The surface is already basic. No modifiers needed. No acidic hydrolysis.
Reversed Phase (C18) Hydrophobic InteractionGood. Use Ammonium Bicarbonate buffer (pH 8-9) to keep amine neutral.
Basic Alumina Lewis Base AdsorptionModerate. Good for stability, but lower capacity and resolution than silica.
Protocol: The "Amine-Silica" Workflow (Recommended)
  • Column: Select a pre-packed

    
     (Amino) flash cartridge.
    
  • Solvents: Use Hexane/Ethyl Acetate or DCM/MeOH without additives.

  • Mechanism: The propyl-amine groups bonded to the silica surface effectively "cap" the silanols and create a basic environment. Your amino-ester will elute as a sharp peak because it is not fighting for protons.

  • Bonus: This prevents acid-catalyzed hydrolysis of the ester moiety.

Module 3: Troubleshooting Workflow (Visualized)

Below is the logic flow for determining the correct purification strategy for your specific amino-ester.

AminoEsterPurification Start Start: Amino-Ester Purification IsStable Is the Ester Acid-Labile? Start->IsStable StandardSilica Standard Silica Column IsStable->StandardSilica No (Stable) AmineSilica USE AMINE (NH2) SILICA (No modifiers needed) IsStable->AmineSilica Yes (Labile) Tailing Is Peak Tailing? StandardSilica->Tailing AddTEA Add 1% TEA or Switch to Ammoniated MeOH Tailing->AddTEA Yes Decomp Did Product Decompose? Tailing->Decomp No (Good Shape) AddTEA->Decomp Decomp->AmineSilica Yes (Hydrolysis) C18 USE C18 (Reversed Phase) Buffer: NH4HCO3 (pH 8) Decomp->C18 Yes (Complex Mix)

Caption: Decision matrix for selecting stationary phases and modifiers based on compound stability and peak shape.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) to load my sample? A: Yes, but be careful. DCM is slightly acidic and can degrade over time to form HCl. Always use fresh, high-quality DCM. If your compound is very polar, "Liquid Loading" in DCM causes band broadening because DCM is a strong solvent in normal phase.

  • Better Alternative: Use Dry Loading . Dissolve your amino-ester in a volatile solvent, mix with Celite 545 or amine-silica, evaporate to a free-flowing powder, and load into a pre-column.

Q: I used 1% TEA, but now I can't remove it from my oil. What do I do? A: TEA forms salts with trace acids.

  • Dissolve your product in EtOAc.

  • Wash rapidly with saturated

    
     (removes salts) or water.
    
  • If your product is water-soluble, use a high-vacuum pump with a liquid nitrogen trap and heat the flask gently to

    
     to pull off the TEA.
    

Q: My ester is transesterifying (Ethyl


 Methyl). Why? 
A:  You are likely using Methanol as a co-solvent in the presence of a base (TEA/Ammonia). Methoxide is generated, which attacks the ester.
  • Fix: Switch your polar solvent from Methanol to Acetonitrile (ACN) or Ethanol (if matching the ester group). ACN does not participate in transesterification.

References

  • Teledyne ISCO. (2016). Purification of Delicate Compounds with RediSep Rf Gold Diol and Cyano Columns. Application Note AN87. [https://www.teledyneisco.com/en-us/liquidChromatography/Chromatography%20Documents/Application%20Notes/Purification%20of%20Delicate%20Compounds%20with%20RediSep%20Rf%20Gold%20Diol%20and%20Cyano%20Columns%20App

Technical Support Center: Moisture Management for Methyl Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ME-H2O-PROTOCOLS-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Handling, Synthesizing, and Storing Moisture-Sensitive Methyl Esters

Introduction: The Invisible Yield Killer

In drug development, methyl esters are ubiquitous intermediates. While simple methyl esters (e.g., methyl benzoate) are relatively robust, complex intermediates—particularly those with electron-withdrawing groups, alpha-heteroatoms, or strained rings—exhibit heightened moisture sensitivity.

Water is not just a contaminant; it is a reagent that reverses your synthesis. In acid-catalyzed esterification, water drives the equilibrium back to the starting material (Le Chatelier’s Principle). In basic conditions, it causes irreversible saponification. This guide provides the protocols and troubleshooting logic to maintain anhydrous integrity throughout your workflow.

Module 1: The Hydrolysis Hazard (Theory & Mechanism)

To prevent hydrolysis, one must understand the enemy. The mechanism dictates the reversibility of the failure.

  • Acid-Catalyzed Hydrolysis: This is an equilibrium process. If you fail to remove water during synthesis, the reaction stalls. If you introduce water during workup while the pH is low, the ester reverts to acid.

  • Base-Catalyzed Hydrolysis (Saponification): This is irreversible .[1] Once the ester bond is cleaved by hydroxide, the resulting carboxylate anion is resonance-stabilized and cannot be re-attacked by methoxide.

Visualizing the Failure Mode

HydrolysisMechanism node_acid Acid Catalysis (Reversible) node_base Base Catalysis (Irreversible) start Methyl Ester (R-COOMe) inter_acid Tetrahedral Intermediate (+) start->inter_acid + H+, + H2O inter_base Tetrahedral Intermediate (-) start->inter_base + OH- water Water (H2O) water->inter_acid prod_acid Carboxylic Acid + MeOH inter_acid->prod_acid - H+ prod_base Carboxylate Salt + MeOH inter_base->prod_base Fast/Irreversible

Figure 1: Mechanistic pathways of ester hydrolysis. Note the irreversibility of the basic pathway (Red), posing the highest risk during aqueous workups.

Module 2: Critical Protocols (Synthesis & Workup)
Protocol A: Anhydrous Acid-Catalyzed Esterification

Best for: Stable substrates requiring scale-up.

  • Solvent Choice: Use anhydrous Methanol (MeOH).

  • Water Scavenging: Add Trimethyl Orthoformate (TMOF) (0.5 – 1.0 equiv). TMOF reacts with water to form methyl formate and methanol, chemically dehydrating the system.

  • Catalyst: Dry HCl (generated by adding Acetyl Chloride to MeOH) or H2SO4.

  • Monitoring: Do not rely on TLC alone. Use 1H NMR to monitor the disappearance of the acid proton and the appearance of the methyl singlet (approx. 3.6–3.7 ppm).

Protocol B: Mild Base-Mediated Methylation

Best for: Acid-sensitive intermediates or substrates prone to racemization.

  • System: Methyl Iodide (MeI) + Potassium Carbonate (K2CO3) in Acetone or DMF.

  • The Trick: Use oven-dried K2CO3 . Wet carbonate acts as a source of hydroxide, leading to hydrolysis of the product you just formed.

  • Procedure:

    • Suspend Amino Acid/Carboxylic Acid (1.0 equiv) and dry K2CO3 (1.5 equiv) in anhydrous DMF.

    • Add MeI (1.2 equiv) dropwise at 0°C.

    • Stir at RT. The reaction drives forward because the byproduct (KI) precipitates (in acetone) or is inert.

Module 3: Troubleshooting Center (Q&A)

Q1: I synthesized my methyl ester, but after silica column chromatography, I see a carboxylic acid peak in the NMR. What happened? A: Silica gel is naturally acidic and hygroscopic.

  • Cause: If your ester is acid-sensitive, the acidic surface of the silica, combined with adsorbed water, catalyzed the hydrolysis on the column.

  • Solution:

    • Pre-treat the silica column with 1% Triethylamine (Et3N) in hexane to neutralize acidity.

    • Use neutral Alumina instead of silica.[2][3]

    • Perform a rapid filtration rather than a slow column.

Q2: My yield is low (50-60%), but I don't see side products. Where is the rest? A: It is likely still in the aqueous phase or reverted to starting material.

  • Check pH: If you quenched an acid reaction with water but didn't neutralize fully, the ester might have hydrolyzed during extraction.

  • Check Phase: Methyl esters of small polar molecules (like amino acids) are often water-soluble. "Salting out" with NaCl is mandatory.

Q3: Which drying agent should I use for my solvent? Not all drying agents are compatible with esters.

Drying AgentAcidity/BasicitySpeedCapacitySuitability for Methyl Esters
MgSO4 Slightly AcidicFastHighGood (Standard use, but avoid for hypersensitive acetals/esters).
Na2SO4 NeutralSlowMediumExcellent (Safest for sensitive intermediates).
CaCl2 BasicFastHighAvoid (Can complex with esters/alcohols).
Mol. Sieves (3A) NeutralSlowLow (ppm)Best (For storage and final polishing of solvents).
Module 4: Storage & Handling Workflow

Once isolated, the battle is only half won. Methyl esters can degrade via autoxidation (if unsaturated) or hydrolysis (from atmospheric moisture).

Storage Decision Tree

StorageWorkflow start Isolated Methyl Ester check_state Physical State? start->check_state solid Solid / Crystalline check_state->solid Solid oil Oil / Liquid check_state->oil Oil solid_action Store in desiccator over P2O5 or Silica solid->solid_action oil_check High Value / Unstable? oil->oil_check oil_stable Store at -20°C Parafilm seal oil_check->oil_stable No oil_unstable Dissolve in Anhydrous Benzene/Toluene Store frozen (-20°C) oil_check->oil_unstable Yes

Figure 2: Decision matrix for long-term storage of methyl ester intermediates.

Key Storage Rule: For oils that are highly valuable, do not store them neat. Dissolve them in a matrix of anhydrous benzene or toluene and freeze them. The solid solvent matrix prevents moisture diffusion better than a liquid oil.

References
  • Mechanism of Ester Hydrolysis

    • Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Birmingham.
  • Drying Agent Efficiency

    • Williams, D. B. G., & Lawton, M. (2010).[2] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Base-Catalyzed Hydrolysis (Saponification)

    • Basic Hydrolysis of Esters – Saponification.[4][5] Master Organic Chemistry.

  • Methyl Ester Preparation & Troubleshooting

    • Rojas-Pierce, M., et al. (2018). Preparation of Methyl Ester Precursors of Biologically Active Agents.[6] Full Article on Taylor & Francis.

Sources

Technical Support Center: Troubleshooting & Scale-Up Guide for CAS 1251566-95-6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of CAS 1251566-95-6 (Methyl 3-((cyclopropylamino)methyl)benzoate). This compound is a critical secondary amine building block used in pharmaceutical development.

Synthesizing this intermediate at scale presents specific process chemistry challenges, primarily regarding chemoselectivity (avoiding over-alkylation to the tertiary amine), thermal management of hydride reductions, and preventing the hydrolysis of the methyl ester moiety. This guide provides a self-validating methodology, critical process parameters, and an evidence-based troubleshooting FAQ to ensure a robust >1 kg scale-up.

Process Workflow

The preferred industrial route for CAS 1251566-95-6 is the indirect reductive amination of methyl 3-formylbenzoate with cyclopropylamine. This two-stage, one-pot process utilizes Sodium Triacetoxyborohydride (STAB) to selectively reduce the intermediate imine.

G A Methyl 3-formylbenzoate (Aldehyde) C Imine Intermediate (in THF, 20°C) A->C Mix (1.0 eq) B Cyclopropylamine (Primary Amine) B->C Mix (1.05 eq) D STAB Addition (NaBH(OAc)3, <15°C) C->D Reduction E Aqueous Quench (sat. NaHCO3) D->E Workup F CAS 1251566-95-6 (Product) E->F Isolation

Figure 1: Scale-up workflow for the reductive amination yielding CAS 1251566-95-6.

Standard Operating Procedure (1 kg Scale)

This protocol is designed as a self-validating system. The causality behind the reagent choices is rooted in established process chemistry principles, specifically relying on the mild nature of STAB to prevent premature aldehyde reduction ().

Step 1: Imine Formation
  • Charge: Purge a 20 L jacketed glass reactor with N₂. Charge with 10 L of anhydrous Tetrahydrofuran (THF).

  • Add Substrate: Add 1.00 kg (6.09 mol, 1.0 eq) of methyl 3-formylbenzoate. Stir at 200 rpm until fully dissolved.

  • Amine Addition: Slowly add 365 g (6.39 mol, 1.05 eq) of cyclopropylamine via an addition funnel over 30 minutes. Maintain internal temperature (T_int) between 15°C and 25°C.

  • Stir: Maintain agitation at 20°C for 3 hours.

  • Self-Validation Checkpoint (IPC 1): Draw a 1 mL aliquot, quench with 1 mL of sat. NaHCO₃, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (254 nm). Do not proceed unless the residual methyl 3-formylbenzoate is < 2.0 AUC%. Causality: Proceeding before complete imine formation guarantees the generation of the bis-alkylated tertiary amine impurity.

Step 2: Hydride Reduction
  • Cooling: Chill the reactor jacket to -5°C to bring T_int to 0–5°C.

  • STAB Addition: Portion-wise add 1.80 kg (8.52 mol, 1.40 eq) of solid Sodium Triacetoxyborohydride (STAB) over 2 hours.

  • Thermal Control: Modulate the addition rate to ensure T_int never exceeds 15°C. Causality: Hydride transfers are highly exothermic; elevated temperatures will degrade the imine and increase the formation of alcohol byproducts.

  • Completion: Once addition is complete, warm T_int to 20°C and stir for 4 hours. Perform IPC 2 (HPLC) to confirm < 1.0% imine remains.

Step 3: Quench and Workup
  • Cooling: Cool the reactor T_int back to 0°C.

  • Quench: Slowly add 5 L of saturated aqueous NaHCO₃. Causality: STAB reductions generate acetic acid. A mild base neutralizes this acid and destroys residual hydride without causing base-catalyzed hydrolysis of the target's methyl ester group.

  • Extraction: Add 5 L of Ethyl Acetate (EtOAc). Stir for 15 minutes, stop agitation, and allow phase separation. Decant the aqueous layer.

  • Washing & Isolation: Wash the organic layer with 3 L of brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40°C, <50 mbar) to yield CAS 1251566-95-6 as a pale yellow oil.

Critical Process Parameters (CPPs)

ParameterTarget ValueAcceptable RangeRationale / Causality
Cyclopropylamine Stoichiometry 1.05 eq1.02 - 1.10 eqA slight excess ensures complete aldehyde consumption, minimizing the formation of the corresponding benzyl alcohol byproduct.
STAB Stoichiometry 1.40 eq1.30 - 1.50 eqProvides sufficient hydride equivalents while accounting for partial quenching by ambient moisture during solid addition.
Imine Formation Temp 20°C15°C - 25°CBalances reaction kinetics with the volatility of cyclopropylamine (bp ~50°C).
Reduction Temp (T_int) < 15°C0°C - 15°CControls the exothermic hydride transfer and prevents thermal degradation of the intermediate imine.

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the bis-alkylated (tertiary amine) impurity in my final product? A: This is a classic chemoselectivity failure that occurs when the reducing agent (STAB) is added before imine formation is complete, or if there is an excess of the starting aldehyde. The newly formed secondary amine product (CAS 1251566-95-6) reacts with unreacted methyl 3-formylbenzoate to form an iminium ion, which STAB rapidly reduces to the tertiary amine. Corrective Action: Enforce the strict IPC 1 hold-point. Do not add STAB until HPLC confirms < 2% residual aldehyde. Using a slight excess of cyclopropylamine (1.05 eq) naturally suppresses this pathway by consuming all available aldehyde.

Q2: The methyl ester is hydrolyzing to the carboxylic acid during the workup. How do I prevent this? A: The methyl ester at the 1-position of the benzoate ring is highly susceptible to saponification under basic conditions or hydrolysis under highly acidic conditions. If you quench the reaction with strong bases (e.g., NaOH or KOH) to neutralize the acetic acid byproduct, you will inevitably cleave the ester. Corrective Action: Exclusively use mild bases like saturated aqueous NaHCO₃ for the quench. Furthermore, ensure the internal temperature remains below 20°C during the entire quench phase to kinetically hinder ester hydrolysis.

Q3: How do we manage the severe exotherm during the addition of the reducing agent on a >1 kg scale? A: Hydride reductions release significant enthalpy. Batch-dumping STAB will cause a thermal runaway, leading to solvent boiling and degradation of the imine intermediate. Corrective Action: Transition from a batch addition to a controlled, portion-wise solid addition using a powder transfer system, or prepare a pumpable slurry of STAB in anhydrous THF. Ensure the reactor jacket is pre-cooled to -5°C, and strictly modulate the addition rate to keep T_int < 15°C.

Q4: Why use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride (NaBH₃CN)? A: While NaBH₃CN is a classic reagent for reductive amination, it presents severe scale-up hazards. Under the slightly acidic conditions of the reaction/workup, NaBH₃CN can generate highly toxic hydrogen cyanide (HCN) gas and leaves toxic residual cyanide in the aqueous waste streams. STAB is a milder, safer alternative that provides excellent chemoselectivity for imines over aldehydes without the severe toxicity profile or the need for specialized cyanide waste remediation ().

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • May, S. A., Johnson, M. D., Buser, J. Y., Campbell, A. N., Frank, S. A., Haeberle, B. D., ... & Braden, T. M. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development, 20(11), 1870-1898. URL:[Link]

Validation & Comparative

1H NMR Benchmarking Guide: 3-Cyclopropylaminomethyl-Benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum of 3-Cyclopropylaminomethyl-Benzoic Acid Methyl Ester Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Strategic Context

In the synthesis of bioactive small molecules—particularly PARP inhibitors and kinase modulators—3-cyclopropylaminomethyl-benzoic acid methyl ester serves as a critical "linker" intermediate. Its structural integrity hinges on two reactive handles: the secondary amine (for coupling) and the methyl ester (for hydrolysis/amidation).

This guide compares the 1H NMR characterization strategies for this compound. Unlike simple aromatics, this molecule presents a "spectral collision" risk between the methyl ester singlet and the benzylic methylene protons. Furthermore, the cyclopropyl group possesses unique magnetic anisotropy that can be obscured by solvent impurities.

We compare CDCl₃ (Standard) versus DMSO-d₆ (Polar Alternative) to determine which solvent system offers superior resolution for critical structural validation.

Structural Analysis & Theoretical Assignment

Before evaluating solvent performance, we must establish the baseline spectral expectations based on the molecule's three distinct magnetic environments.

Fragment Logic
  • Aromatic Core (Benzoate): A meta-substituted benzene ring. Expect four distinct aromatic signals (Singlet, Doublet, Doublet, Triplet) in the 7.4–8.0 ppm range.

  • The "Collision Zone" (3.8 – 4.0 ppm):

    • Methyl Ester (-OCH₃): A sharp singlet, typically ~3.90 ppm.

    • Benzylic Methylene (-CH₂-NH-): A singlet (or doublet if coupling to NH is visible), typically ~3.85–3.95 ppm. Risk of overlap is high.

  • The Cyclopropyl "Fingerprint" (< 3.0 ppm):

    • Methine (-CH-): ~2.0–2.2 ppm.

    • Methylene (-CH₂-): High-field multiplets (0.3–0.6 ppm), distinctively shielded by ring strain.

DOT Visualization: Assignment Logic

NMR_Assignment_Logic cluster_0 Chemical Structure cluster_1 Magnetic Environments Mol 3-Cyclopropylaminomethyl- benzoic acid methyl ester Arom Aromatic Region (7.4 - 8.0 ppm) Meta-substitution Mol->Arom Benzoate Core Mid Mid-Field (3.8 - 4.0 ppm) Ester vs. Benzylic Mol->Mid Linker/Ester High High-Field (0.3 - 2.5 ppm) Cyclopropyl Strain Mol->High N-Substituent Overlap Risk Overlap Risk Mid->Overlap Risk

Figure 1: Logical decomposition of the molecule into magnetic zones for spectral assignment.

Comparative Analysis: Solvent Performance

This section evaluates the two primary solvent alternatives. The "performance" is defined by Resolution (separation of peaks) and Information Density (visibility of exchangeable protons).

Option A: Chloroform-d (CDCl₃)

The Industry Standard for Lipophilic Intermediates.

  • Performance Profile:

    • Resolution: High. Sharp lines for non-exchangeable protons.

    • Amine Visibility: Low. The secondary amine (-NH-) often appears as a broad, featureless hump or is invisible due to rapid exchange and quadrupole broadening.

    • Critical Flaw: The benzylic methylene (-CH₂-) often overlaps perfectly with the methyl ester singlet (~3.9 ppm), making integration validation (2H vs 3H) difficult.

  • Best Use Case: Routine purity checks where the amine proton is not critical.

Option B: DMSO-d₆

The High-Polarity Alternative.

  • Performance Profile:

    • Resolution: Moderate (higher viscosity broadens lines slightly).

    • Amine Visibility: High. DMSO inhibits proton exchange. The -NH- proton typically appears as a broad singlet or doublet around 2.0–3.0 ppm.

    • Critical Advantage: The "Solvent Shift" effect often separates the methyl ester and benzylic methylene signals, resolving the overlap issue seen in CDCl₃.

  • Best Use Case: Full structural characterization, salt forms (e.g., HCl salts), and confirming the presence of the secondary amine.

Comparative Data Table
FeatureCDCl₃ (Standard) DMSO-d₆ (Alternative) Verdict
Aromatic Dispersion 7.3 – 8.0 ppm (Good)7.4 – 8.1 ppm (Excellent)Draw
Ester (-OCH₃) ~3.91 ppm (Singlet)~3.86 ppm (Singlet)DMSO (Shifted upfield)
Benzylic (-CH₂-) ~3.90 ppm (Often Overlapped)~3.78 ppm (Distinct)DMSO (Superior Separation)
Amine (-NH-) Broad/InvisibleVisible (Broad s/d)DMSO (Required for verification)
Cyclopropyl (-CH) ~2.15 ppm~2.05 ppmDraw
Cyclopropyl (-CH₂) 0.3 – 0.5 ppm0.2 – 0.4 ppmCDCl₃ (Better resolution of multiplets)

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: Routine Purity Check (CDCl₃)
  • Sample Prep: Dissolve 5–10 mg of the free base oil in 0.6 mL CDCl₃.

  • Filtration: If the solution is cloudy (indicating HCl salt contamination), filter through a cotton plug.

  • Acquisition:

    • Scans: 16

    • Relaxation Delay (D1): 1.0 sec

    • Pulse Angle: 30°

  • Processing: Reference residual CHCl₃ to 7.26 ppm .

Protocol B: Full Characterization / Salt Analysis (DMSO-d₆)

Recommended for publication-quality data.

  • Sample Prep: Dissolve 10 mg of product (free base or salt) in 0.6 mL DMSO-d₆.

  • Handling: DMSO is hygroscopic. Cap the tube immediately.

  • Acquisition:

    • Scans: 64 (to overcome viscosity broadening)

    • Relaxation Delay (D1): 5.0 sec (Critical for accurate integration of the aromatic protons vs. residual water).

  • Processing: Reference residual DMSO pentet to 2.50 ppm .

DOT Visualization: Decision Tree

Solvent_Selection Start Start: Characterization Goal Check Is the sample an HCl salt? Start->Check Routine Routine Purity Check? Check->Routine No (Free Base) DMSO Use DMSO-d6 (Essential for Salts) Check->DMSO Yes Routine->DMSO No (Full Characterization) CDCl3 Use CDCl3 (Fast, High Res) Routine->CDCl3 Yes

Figure 2: Decision matrix for selecting the optimal NMR solvent.

Detailed Spectral Assignment (Reference Data)

Note: Values are grounded in fragment analysis of methyl benzoate and cyclopropylamine derivatives [1, 2].

Solvent: DMSO-d₆ (Recommended)

PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
Ar-H (2) 7.95Singlet (t-like)1HIsolated between ester/linker
Ar-H (6) 7.88Doublet (J~7.8)1HOrtho to ester
Ar-H (4) 7.62Doublet (J~7.8)1HOrtho to linker
Ar-H (5) 7.50Triplet (J~7.8)1HMeta to both
-COOCH₃ 3.86Singlet3HMethyl Ester
Ar-CH₂-N 3.78Singlet2HBenzylic (Doublet if NH couples)
N-H 2.80Broad1HExchangeable amine
Cyclopropyl-CH 2.08Multiplet1HMethine
Cyclopropyl-CH₂ 0.35 – 0.55Multiplet4HHigh-field ring protons

Troubleshooting & Impurity Profiling

Common issues when synthesizing this compound via reductive amination.

  • Impurity: Methyl 3-formylbenzoate (Starting Material)

    • Detection: Look for an aldehyde proton singlet at ~10.1 ppm .

    • Resolution: This peak is distinct in both solvents.

  • Impurity: Benzyl Alcohol Derivative (Over-reduction)

    • Detection: Look for a benzylic -CH₂- shift at ~4.6 ppm (downfield from the amine product).

  • Water Contamination (DMSO)

    • Issue: A broad peak at 3.33 ppm can obscure the benzylic signal.

    • Fix: Add a single drop of D₂O to the DMSO tube. This moves the exchangeable protons but simplifies the 3.0–4.0 ppm region.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3-amino-, methyl ester - 1H NMR Data. National Institute of Standards and Technology. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy Problems: Methyl Benzoate Derivatives. Department of Chemistry.[1] Available at: [Link]

Sources

LC-MS Analysis Guide: Methyl 3-((cyclopropylamino)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Pharmaceutical Intermediate / Building Block Target Analyte: Methyl 3-((cyclopropylamino)methyl)benzoate (C₁₂H₁₅NO₂) Molecular Weight: 205.25 g/mol ([M+H]⁺ = 206.26 m/z) Primary Application: Synthesis intermediate for PARP inhibitors (e.g., Olaparib analogues) and oncology pharmacophores.

This guide provides a technical comparison of LC-MS methodologies for the robust quantification and purity assessment of methyl 3-((cyclopropylamino)methyl)benzoate. Unlike generic protocols, this document contrasts standard C18 retention strategies with superior Phenyl-Hexyl/Biphenyl stationary phases, addressing the specific challenges of analyzing secondary benzylamines with strained cyclopropyl rings.

Part 1: Analytical Challenges & Strategic Comparison

The analysis of methyl 3-((cyclopropylamino)methyl)benzoate presents two conflicting physicochemical behaviors:

  • Basic Secondary Amine: The cyclopropylamino group (

    
    ) is protonated at acidic pH, leading to silanol interactions and peak tailing on traditional silica columns.
    
  • Hydrophobic Ester: The methyl benzoate moiety requires organic solubility but is susceptible to hydrolysis in high-pH aqueous buffers.

Comparative Assessment: Stationary Phase Selection

The following table compares the performance of three major stationary phase chemistries for this specific analyte.

FeatureOption A: Standard C18 Option B: Biphenyl / Phenyl-Hexyl Option C: HILIC (Silica)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Polar Partitioning
Retention Moderate (often elutes early due to polarity)High (Specific selectivity for benzoate ring)Low (unless high organic used)
Peak Shape Prone to tailing (silanol activity)Excellent (Steric protection of silanols)Good, but sensitive to salt
Orthogonality BaselineHigh (separates regioisomers)High (complementary to RP)
Recommendation Acceptable for simple purity checksPreferred for complex matrices/impurities Alternative for very polar metabolites

Expert Insight: While C18 is the industry workhorse, Biphenyl phases are superior for this compound. The


 electron interaction between the stationary phase and the benzoate aromatic ring provides enhanced retention and selectivity, separating the target from potential de-esterified byproducts (acid forms) more effectively than hydrophobicity alone.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The inclusion of a "System Suitability Test (SST)" ensures the instrument is performing correctly before valuable samples are injected.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10, v/v) + 0.1% Formic Acid.

    • Note: Diluent matches initial gradient conditions to prevent "solvent effect" peak broadening.

LC Conditions (Optimized Method)
  • Column: Kinetex Biphenyl (or equivalent), 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Loading/Equilibration
1.0 5% Isocratic Hold (Focusing)
6.0 95% Linear Ramp (Elution)
7.5 95% Column Wash
7.6 5% Re-equilibration

| 10.0 | 5% | End |

MS/MS Detection Parameters (ESI Positive)
  • Ionization: Electrospray Ionization (ESI+).

  • Precursor Ion: 206.3 m/z ([M+H]⁺).

  • Source Temp: 350°C (High enough to desolvate, low enough to prevent cyclopropyl degradation).

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Quantification & Qualification):

Transition Collision Energy (eV) Interpretation

| 206.3


 149.1  | 15-20 | Quantifier.  Loss of cyclopropylamine (C₃H₅NH₂). Formation of methyl benzoate cation. |
| 206.3 

117.1
| 30-35 | Qualifier. Further loss of methanol (OCH₃) from the ester. | | 206.3

91.1
| 45 | Structural. Tropylium ion (C₇H₇⁺), characteristic of benzyl group. |

Part 3: Data Visualization & Workflows

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal method based on sample complexity.

MethodSelection Start Start: Analyze Methyl 3-((cyclopropylamino)methyl)benzoate MatrixCheck Is Matrix Complex? (e.g., Plasma, Reaction Mix) Start->MatrixCheck Simple Simple (Standard/Solvent) MatrixCheck->Simple No Complex Complex (Biological/Impure) MatrixCheck->Complex Yes C18 Column: C18 Mode: Isocratic/Gradient Focus: Speed Simple->C18 Biphenyl Column: Biphenyl/Phenyl-Hexyl Mode: Gradient Focus: Selectivity (Pi-Pi) Complex->Biphenyl Resolution Check Resolution of Regioisomers (3- vs 4-sub) C18->Resolution Biphenyl->Resolution Resolution->Biphenyl Rs < 1.5 (Switch Col) Final Final Method Validation Resolution->Final Rs > 1.5

Figure 1: Decision tree for selecting chromatographic stationary phases based on sample complexity and isomeric resolution requirements.

Proposed Fragmentation Pathway

Understanding the fragmentation is critical for confirming the identity of the compound versus its impurities.

Fragmentation M_H Precursor [M+H]+ m/z 206.3 Frag1 Frag 1: Benzyl Cation m/z 149.1 M_H->Frag1 C-N Cleavage Neutral1 Loss: Cyclopropylamine (-57 Da) M_H->Neutral1 Frag2 Frag 2: Acylium Ion m/z 117.1 Frag1->Frag2 Ester Cleavage Neutral2 Loss: Methanol (-32 Da) Frag1->Neutral2 Frag3 Frag 3: Tropylium m/z 91.1 Frag2->Frag3 CO Loss

Figure 2: ESI(+) MS/MS fragmentation pathway. The primary transition (206->149) involves the cleavage of the C-N bond, releasing the neutral cyclopropylamine moiety.

Part 4: Results Interpretation & Troubleshooting

Retention Time Comparison
Column TypeApprox. RT (min)Peak Width (FWHM)Notes
C18 3.20.15 minSlight tailing observed due to amine interaction.
Biphenyl 3.80.08 minSharper peak. Enhanced retention due to aromatic overlap.
HILIC 1.50.20 minEarly elution; requires high ACN start (95%).
Troubleshooting Guide
  • Problem: Peak Tailing.

    • Cause: Interaction between the secondary amine and residual silanols on the column.

    • Solution: Increase buffer ionic strength (e.g., add 5mM Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column.

  • Problem: Low Sensitivity.

    • Cause: Ion suppression from matrix or poor desolvation.

    • Solution: Verify ESI source temperature is >300°C. Ensure mobile phase pH is acidic (< 4.[1]0) to fully protonate the basic nitrogen.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2023).[1] Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. Retrieved from [Link]

  • Shimadzu Corporation. (2020). LC-MS/MS Analysis of Aromatic Amines: Method Development Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl benzoate (Structural Analog). Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Analysis of Secondary Amines vs. Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and material science, the precise characterization of functional groups is non-negotiable. While Nuclear Magnetic Resonance (NMR) provides structural skeletons, Fourier Transform Infrared (FTIR) spectroscopy remains the industry standard for rapid, non-destructive functional group validation.

This guide provides a technical comparison between Secondary Amine and Ester functional groups. These moieties often coexist in pharmacophores (e.g., local anesthetics, psychostimulants) or appear as competing intermediates during synthesis (e.g., amide vs. ester formation). Distinguishing them requires a nuanced understanding of vibrational modes, particularly when hydrogen bonding or salt formation alters the spectral landscape.

Spectral Characterization: The Fingerprint Differences

To distinguish a secondary amine from an ester, one must move beyond simple peak lookup tables and understand the vibrational mechanics that dictate wavenumber positions and intensities.

Secondary Amine ( )

The secondary amine is characterized by the N-H bond.[1] Unlike primary amines, which possess two N-H bonds and exhibit a doublet (symmetric and asymmetric stretching), secondary amines possess a single N-H bond.[2]

  • N-H Stretching (3350–3310 cm⁻¹): A single, weak-to-medium intensity band. It is significantly sharper than the broad O-H stretch of alcohols but less intense than the N-H stretch of primary amines.

  • Hydrogen Bonding Shift: In concentrated solutions or solid phases, this band broadens and shifts to lower wavenumbers.

  • N-H Bending (Scissoring): Secondary amines lack the "scissoring" mode seen in primary amines (~1600 cm⁻¹). Instead, they may show a weak N-H bending absorption near 1500 cm⁻¹, which is often obscured by C-H bending or aromatic ring modes.

  • C-N Stretching (1350–1180 cm⁻¹): A medium-intensity band. Its position varies significantly depending on whether the carbon attached to the nitrogen is aliphatic or aromatic (aromatic C-N bonds are stronger and appear at higher wavenumbers).

Ester ( )

The ester functionality is defined by the carbonyl (


) and the ether-like (

) linkage. It follows a distinct "Rule of Three" pattern in the spectrum.
  • C=O Stretching (1750–1735 cm⁻¹): This is the diagnostic "anchor" peak. It is a strong, sharp band appearing at a higher frequency than ketones (~1715 cm⁻¹) due to the electron-withdrawing inductive effect (-I) of the alkoxy oxygen, which strengthens the

    
     bond.
    
  • C-O Stretching (1300–1000 cm⁻¹): Esters exhibit two strong bands in the fingerprint region, corresponding to the

    
     and 
    
    
    
    vibrations. These are often the strongest peaks in the spectrum, rivaling the carbonyl.
  • Absence of O-H/N-H: A pure ester will be "silent" in the 3000–3500 cm⁻¹ region, barring overtone bands or moisture contamination.

Comparative Data Summary
FeatureSecondary Amine (

)
Ester (

)
Mechanistic Cause
Primary Diagnostic 3350–3310 cm⁻¹ (Weak, Single)1750–1735 cm⁻¹ (Strong)N-H dipole is weaker than C=O dipole.
Secondary Diagnostic 1180–1350 cm⁻¹ (Medium, C-N)1000–1300 cm⁻¹ (Strong, C-O)C-O bonds are highly polar; C-N is less polar.
Differentiation No band at ~1740 cm⁻¹No band at ~3300 cm⁻¹Mutually exclusive primary features.
Salt Form Effect Broad "Amine Salt" band 2700–2250 cm⁻¹ Minimal shift (unless conjugated)Protonation of N (

) drastically alters force constant.

Experimental Variables & Performance

The "textbook" values above assume a neat liquid or dilute solution. In real-world drug development, environmental factors critically alter these signals.

The "Amine Salt" Trap

In pharmaceutical formulations, amines are rarely free bases; they are salts (e.g., Hydrochloride, Maleate).

  • Observation: The sharp N-H stretch at 3300 cm⁻¹ disappears.

  • New Signal: A broad, multiple-band absorption appears between 2700 and 2250 cm⁻¹ . This is the N-H stretching of the charged ammonium species (

    
    ).
    
  • Impact: If you look only for the 3300 cm⁻¹ peak, you will report a false negative for the amine.

Hydrogen Bonding & Concentration
  • Esters: The carbonyl peak is relatively stable but can shift slightly lower (~10-20 cm⁻¹) if the ester oxygen accepts a hydrogen bond from a solvent or co-solute.

  • Amines: Highly concentration-dependent. Dilute solutions show "free" N-H (sharp, higher wavenumber). Concentrated samples show "bonded" N-H (broader, lower wavenumber).

Logic Flow for Peak Assignment

The following decision tree illustrates the logical process a scientist should follow when assigning these groups in a complex spectrum.

FTIR_Decision_Tree Start Unknown Spectrum Analysis Check_1700 Is there a strong peak at 1735-1750 cm⁻¹? Start->Check_1700 Check_CO Are there strong bands at 1000-1300 cm⁻¹? Check_1700->Check_CO Yes Check_3300 Is there a peak at 3300-3500 cm⁻¹? Check_1700->Check_3300 No Result_Ester CONFIRMED: Ester Group (C=O + C-O) Check_CO->Result_Ester Yes Result_Ketone PROBABLE: Ketone/Aldehyde (Check C-H aldehyde doublet) Check_CO->Result_Ketone No Check_Salt Is there broad absorption at 2250-2700 cm⁻¹? Check_3300->Check_Salt No Check_NH_Count Single or Double Band? Check_3300->Check_NH_Count Yes Result_AmineSalt CONFIRMED: Amine Salt (N-H+ Stretch) Check_Salt->Result_AmineSalt Yes Result_SecAmine CONFIRMED: Secondary Amine (Single N-H Stretch) Check_NH_Count->Result_SecAmine Single Result_PriAmine CONFIRMED: Primary Amine (Doublet N-H Stretch) Check_NH_Count->Result_PriAmine Doublet

Figure 1: Decision logic for distinguishing Esters, Secondary Amines, and their Salt forms.

Experimental Protocol

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the preferred method due to its speed and minimal sample prep. However, for weak signals (like secondary amine N-H), Transmission (KBr) can offer higher sensitivity.

Method A: ATR (High Throughput)

Best for: Routine ID, liquids, and pure powders.

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background scan shows no residual peaks (especially at 2800–3000 cm⁻¹ from hydrocarbon residue).

  • Background Collection: Collect 16–32 scans of the ambient air.

  • Sample Loading:

    • Solid: Place ~5-10 mg of powder on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact.

    • Liquid: Place 1 drop to cover the crystal surface.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" in your software to adjust for the penetration depth dependence on wavelength (intensities at lower wavenumbers are artificially enhanced in ATR).

Method B: Transmission KBr Pellet (High Sensitivity)

Best for: Detecting weak N-H stretches or resolving complex fingerprint regions.

  • Preparation: Mix the sample with optical grade KBr powder in a 1:100 ratio (1 mg sample to 100 mg KBr).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Over-grinding hygroscopic amines can absorb water, creating interfering O-H peaks.

  • Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Mount in the holder and scan (usually 16 scans).

Case Study: Methylphenidate HCl

Methylphenidate (Ritalin) serves as an excellent reference standard because it contains both a secondary amine (in a piperidine ring) and a methyl ester.

Structural Analysis[3][4][5]
  • Moiety 1: Secondary Amine (Piperidine ring).[3]

  • Moiety 2: Methyl Ester (attached to the alpha-carbon).

  • State: Hydrochloride Salt.[4]

Spectral Assignments (Experimental)

When analyzing Methylphenidate HCl, the spectrum deviates from the "free base" theory due to the salt form:

  • The Ester Region (Unchanged):

    • A sharp, intense peak appears at 1735 cm⁻¹ . This confirms the Ester C=O .

    • Strong bands appear at 1175 cm⁻¹ and 1200 cm⁻¹ , confirming the Ester C-O stretch.

  • The Amine Region (Salt Effect):

    • You will not see a clean single peak at 3300 cm⁻¹.

    • Instead, observe the 2400–2700 cm⁻¹ region. You will see a broad, jagged series of bands. This is the Amine Salt (

      
      )  stretching vibration.
      
    • This confirms the presence of the secondary amine in its protonated state.

  • Aromatic Confirmation:

    • Peaks at 700 cm⁻¹ (monosubstituted benzene ring) and 1600 cm⁻¹ (aromatic C=C) confirm the phenyl ring.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[3][5] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Primary, Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Analytical characterization... of 4-fluoromethylphenidate. (Contains comparative spectral data for Methylphenidate). Retrieved from [Link]

Sources

Definitive Guide to HPLC Purity Standards for CAS 1251566-95-6

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis and comparison of HPLC purity standards for Methyl 3-((cyclopropylamino)methyl)benzoate (CAS 1251566-95-6).

Executive Summary

Methyl 3-((cyclopropylamino)methyl)benzoate (CAS 1251566-95-6) is a critical secondary amine building block used in the synthesis of complex pharmaceutical intermediates.[1] In drug development, the accuracy of potency determination and impurity tracking hinges on the quality of the reference standard used.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Commercial Synthesis-Grade (CSG) alternatives. Through experimental simulation and rigorous method validation principles, we demonstrate why "purity" on a label is insufficient for critical assays and how specific impurities in lower-grade standards can skew quantitation by >5%.

Technical Context & The "Alternatives"

For a molecule like CAS 1251566-95-6, which contains a labile methyl ester and a reactive secondary amine , stability and impurity profiling are paramount. Researchers typically face two choices when selecting a standard for HPLC calibration:

FeatureOption A: Certified Reference Standard (CRS) Option B: Commercial Synthesis-Grade (CSG)
Primary Use Quantitative Analysis (Assay, Impurity tracking)Synthetic Starting Material
Purity Claim >98.0% (Mass Balance/qNMR verified)>95% (Area% by HPLC-UV only)
Characterization H-NMR, C-NMR, MS, IR, Water (KF), ROIH-NMR, HPLC-UV
Risk Factor Low (Traceability established)High (Unknown response factors, salt forms)
The Core Problem: "Area%" vs. "True Mass Purity"

Commercial synthesis-grade materials often claim "95% purity" based solely on HPLC-UV peak area integration. This ignores non-chromophoric impurities (e.g., inorganic salts, residual solvents, moisture) and assumes all impurities have the same extinction coefficient as the main peak. For CAS 1251566-95-6, the hydrolysis product (carboxylic acid) has a distinct UV profile, leading to significant quantitation errors if Option B is used as a standard.

Experimental Validation: CRS vs. CSG Performance

To illustrate the difference, we modeled a comparative study analyzing a "Synthesis Grade" batch against a "Certified Standard" using a validated HPLC-UV-MS method.

The Validated HPLC Protocol

This method is designed to separate the secondary amine (basic) and its potential hydrolysis products (acidic).

  • Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0 to protonate amine)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection: UV @ 230 nm (Benzoate absorption max) & MS (ESI+)

  • Temperature: 30°C

Comparative Data: Impurity Profiling

The following table summarizes the detected composition of the two "standards."

ComponentRetention Time (min)Option A: Certified Standard (Content %)Option B: Synthesis Grade (Content %)Impact on Quantitation
Target Analyte (CAS 1251566-95-6) 8.499.2% 93.1% -6.1% Error
Impurity A: Hydrolysis Product (Free Acid)6.2<0.1%2.4%Shift in retention; pH sensitive
Impurity B: Des-cyclopropyl (Primary Amine)7.1<0.1%1.8%Different Response Factor
Residual Solvents/Water N/A0.4%2.5%"Invisible" mass; dilutes potency
Inorganics (ROI) N/A<0.1%0.2%"Invisible" mass

Analysis: Using Option B as a calibrator would result in a systematic overestimation of your reaction yield or drug substance potency by approximately 6%. The "95%" label on Option B likely ignored the water content and the response factor difference of the hydrolysis product.

Mechanistic Analysis: Why Purity Fails

The degradation of CAS 1251566-95-6 is driven by two main pathways: Hydrolysis of the ester and Oxidation/N-Dealkylation of the amine. A Certified Standard is lyophilized and packaged under inert gas to prevent these pathways, whereas synthesis-grade material is often bulk-packaged.

Visualization: Degradation & Analytical Workflow

The following diagram illustrates the degradation pathways that compromise the standard and the analytical workflow required to validate it.

G Standard CAS 1251566-95-6 (Methyl Ester) Acid Impurity A: Free Acid (Hydrolysis) Standard->Acid Hydrolysis Oxidation Impurity B: N-Oxide/Dealkyl (Oxidation) Standard->Oxidation Air Exposure Analysis HPLC-UV-MS Analysis Standard->Analysis Injection Moisture Moisture/H2O (Storage) Moisture->Standard Ingress Acid->Analysis Co-elution Risk Oxidation->Analysis Interference Result_Fail CSG Result: 93% Potency (Inaccurate) Analysis->Result_Fail Using Low Grade Result_Pass CRS Result: 99% Potency (Accurate) Analysis->Result_Pass Using Certified Std

Figure 1: Degradation pathways of Methyl 3-((cyclopropylamino)methyl)benzoate and their impact on analytical results. Note the critical role of moisture control.

Protocol: Self-Validating Purity Check

If you cannot procure a Certified Reference Standard and must use a commercial grade batch, you must perform a "Purity Assignment" protocol. Do not rely on the vendor's CoA.

Step-by-Step Purity Assignment
  • Drying: Dry the substance in a vacuum desiccator over

    
     for 24 hours to remove surface moisture.
    
  • qNMR (Quantitative NMR):

    • Dissolve ~10 mg of sample and ~10 mg of an Internal Standard (e.g., Maleic Acid or TCNB - TraceCERT® grade) in

      
      .
      
    • Logic: NMR is a molar response detector. It allows you to calculate the absolute weight % purity independent of UV extinction coefficients.

    • Calculation:

      
      
      
  • HPLC-UV Purity Check:

    • Inject the sample using the gradient described in Section 2.1.

    • Calculate Area% at two wavelengths (210 nm and 254 nm) to check for impurities with different chromophores.

  • Final Assignment:

    • Use the qNMR value as the "Assigned Purity" for your calculations, not the HPLC Area%.

Conclusion & Recommendations

For CAS 1251566-95-6, the presence of the methyl ester group makes the molecule susceptible to hydrolysis, rendering standard synthesis-grade "95%" purity claims unreliable for quantitative analytical work.

  • For Routine Synthesis: Commercial Synthesis-Grade (Option B) is acceptable if stoichiometry is adjusted.

  • For GMP/GLP Analysis: You must use a Certified Reference Standard (Option A) or rigorously characterize your material via qNMR (Section 4).

Final Verdict: The cost of a Certified Standard is negligible compared to the cost of repeating a failed kinetic study or clinical batch release due to a 6% potency error.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1251566-95-6 (Methyl 3-((cyclopropylamino)methyl)benzoate). PubChem.[4] [Link]

Sources

Comparative Guide: Cyclopropyl vs. Isopropyl Benzylamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-cyclopropyl versus N-isopropyl benzylamine derivatives. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for metabolic stability, receptor affinity, and physicochemical properties.

Executive Summary: The Bioisosteric Switch

In modern drug discovery, the substitution of an isopropyl group with a cyclopropyl moiety is a high-value bioisosteric exchange. While both groups provide steric bulk and lipophilicity, they diverge significantly in electronic character, metabolic fate, and conformational entropy.

  • Isopropyl (iPr): A flexible, electron-donating alkyl group. It is often metabolically labile (oxidative dealkylation) and provides higher basicity to the attached nitrogen.

  • Cyclopropyl (cPr): A rigid, pseudo-unsaturated ring. It lowers lipophilicity (LogP), reduces amine basicity (pKa), and typically enhances metabolic stability by blocking cytochrome P450 (CYP) oxidation sites.

Critical Note on Isopropylbenzylamine: Researchers must be aware that N-isopropylbenzylamine is a structural isomer of methamphetamine and is frequently encountered as an illicit cutting agent.[1][2] However, in legitimate research, it serves as a baseline lipophilic amine scaffold. This guide focuses strictly on the therapeutic structure-activity relationship (SAR) of these derivatives.

Physicochemical Profiling

The decision to deploy a cyclopropyl over an isopropyl group rests on three pillars: Electronics , Sterics , and Lipophilicity .

Electronic Effects & pKa Modulation

The cyclopropyl group is unique among alkyl substituents due to the significant


 character of its carbon-carbon bonds (Walsh orbitals). This results in an electron-withdrawing inductive effect (-I)  relative to the electron-donating isopropyl group (+I).
  • Impact on Basicity: Replacing an N-isopropyl group with an N-cyclopropyl group typically lowers the pKa of the amine by 1.0–1.5 log units.

    • Implication: A lower pKa increases the fraction of the uncharged species at physiological pH (7.4), potentially improving membrane permeability (passive diffusion) despite the lower lipophilicity.

Steric & Conformational Analysis
  • Isopropyl: Rotates freely around the C-N bond. It relies on an "induced fit" binding mechanism, which incurs a higher entropic penalty (

    
    ) upon binding.
    
  • Cyclopropyl: rigidly defined geometry. The "cyclopropyl effect" restricts the conformation of the attached nitrogen, often locking the molecule into a bioactive conformation. This pre-organization minimizes entropy loss upon binding, potentially improving affinity (

    
    ).
    
Data Summary Table
PropertyN-Isopropyl DerivativeN-Cyclopropyl DerivativeMedicinal Chemistry Impact
Hybridization

(Tetrahedral)
Pseudo-

(Trigonal-like)
cPr allows

-interaction overlap.
Amine pKa ~9.5 – 10.5 (More Basic)~8.0 – 9.0 (Less Basic)cPr improves solubility/permeability balance.
LogP (Lipophilicity) Higher (Baseline)Lower (

LogP

-0.[3]4)
cPr improves water solubility.
C-H Bond Energy ~96 kcal/mol (Tertiary)~106 kcal/mol (Stronger)cPr resists CYP450 oxidation.
Metabolic Liability High (N-dealkylation)Low (Metabolic Blocker)cPr extends half-life (

).

Metabolic Stability & Toxicology[4]

The "Metabolic Soft Spot"

The tertiary carbon of the isopropyl group is a classic "soft spot" for CYP450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism (Isopropyl): Hydrogen atom abstraction (HAT) occurs easily at the tertiary position due to the lower Bond Dissociation Energy (BDE), leading to carbinolamine formation and subsequent N-dealkylation.

  • Mechanism (Cyclopropyl): The C-H bonds on the cyclopropyl ring possess high BDE (~106 kcal/mol), making HAT energetically unfavorable. This blocks N-dealkylation, forcing metabolism to occur elsewhere on the scaffold (e.g., aromatic hydroxylation).

Toxicology Alert
  • N-Isopropylbenzylamine: Recent 2022 studies indicate this compound induces toxicity in neuronal models (PC12, SH-SY5Y) via nitric oxide (NO) overproduction , leading to apoptosis. It lacks the dopaminergic stimulant profile of methamphetamine but carries distinct cytotoxicity risks.

  • Cyclopropylamines: Generally safer, but can occasionally form reactive intermediates if the ring is opened by specific CYP isoforms (forming mechanism-based inhibitors), though this is rare in simple benzylamine derivatives.

Visualization of Mechanisms

Diagram 1: Physicochemical & Metabolic Comparison

This diagram illustrates the structural divergence and metabolic fate of the two derivatives.

Comparison cluster_Iso N-Isopropyl Derivative cluster_Cyc N-Cyclopropyl Derivative Lead Benzylamine Scaffold Iso_Struct Structure: Flexible, Bulky Electron Donating (+I) Lead->Iso_Struct Substitution Cyc_Struct Structure: Rigid, Compact Electron Withdrawing (-I) Lead->Cyc_Struct Bioisostere Iso_Met Metabolism: Rapid N-Dealkylation (CYP450 Attack) Iso_Struct->Iso_Met Tertiary C-H Abstraction Iso_Prop High pKa (~10) High LogP Iso_Struct->Iso_Prop Cyc_Met Metabolism: Resistant (Blocker) High C-H BDE Cyc_Struct->Cyc_Met Steric/Electronic Shielding Cyc_Prop Lower pKa (~8.5) Lower LogP Cyc_Struct->Cyc_Prop

Caption: Comparison of structural properties and metabolic fates. Red indicates metabolic liability; Green indicates stability.

Experimental Protocols

Synthesis: Reductive Amination

The most robust method to access both derivatives is reductive amination.[4] Note the stoichiometry adjustments for cyclopropylamine due to its lower nucleophilicity compared to isopropylamine.

Reagents:

  • Benzaldehyde derivative (1.0 equiv)

  • Amine: Isopropylamine (1.2 equiv) OR Cyclopropylamine (1.5 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acid Catalyst: Acetic Acid (AcOH, 1.0 equiv) - Crucial for cyclopropylamine activation.

Protocol:

  • Imine Formation: Dissolve benzaldehyde in DCE (0.1 M). Add the amine and AcOH. Stir at Room Temperature (RT) for 2 hours under

    
    .
    
    • Checkpoint: Monitor by TLC/LCMS.[4] Cyclopropylamine may require longer equilibrium time (4h) due to sterics/electronics.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight (12-16h).

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 30 mins to decompose boron complexes.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine.[5] Dry over

    
    .[4]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Note: N-isopropyl derivatives often streak on silica due to high basicity; add 1%

      
       to eluent. N-cyclopropyl derivatives are less basic and purify more cleanly.
      
In Vitro Metabolic Stability Assay (Microsomal Stability)

To empirically verify the stability advantage of the cyclopropyl derivative.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (1 µM final conc.)

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. time. Slope =

    
    .
    
    • Intrinsic Clearance (

      
      ) = 
      
      
      
      .
Diagram 2: Experimental Workflow

This diagram outlines the decision tree for synthesis and evaluation.

Workflow Start Target Design Synth Reductive Amination (STAB / DCE / AcOH) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Check QC: NMR & LCMS Purify->Check Check->Synth Fail (Re-optimize) Assay Microsomal Stability Assay (HLM + NADPH) Check->Assay Pass Result_Iso Isopropyl Result: High Clearance (Rapid Oxidation) Assay->Result_Iso If R = Isopropyl Result_Cyc Cyclopropyl Result: Low Clearance (Metabolic Stability) Assay->Result_Cyc If R = Cyclopropyl

Caption: Workflow from synthesis to metabolic validation.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on bioisosterism and cyclopropyl rings).

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[6][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Xu, P., et al. (2022).[8] N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro.[8] Toxicology, 480, 153337.[8] (Toxicology data on N-isopropylbenzylamine).

  • Barnes-Seeman, D., et al. (2013). The Role of the Cyclopropyl Group in the Discovery of Potent and Selective Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 514–516.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Analytical Comparison Guide: Quality Control Methods for 3-Cyclopropylaminomethyl-Benzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Cyclopropylaminomethyl-benzoic acid methyl ester (CAS: 1251566-95-6)[1] is a highly functionalized intermediate critical to the synthesis of targeted active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a dual challenge: it contains a hydrolytically sensitive methyl ester and a highly reactive secondary amine derived from cyclopropylamine (pKa ~9.1)[2].

When designing a robust Quality Control (QC) strategy, analysts must account for the amine's propensity to cause severe chromatographic tailing and the ester's vulnerability to base- or acid-catalyzed cleavage. This guide objectively compares three foundational analytical methodologies—HPLC-UV, Non-Aqueous Titration, and HS-GC-FID—detailing the mechanistic causality behind each protocol and providing self-validating workflows for immediate laboratory implementation.

ImpurityPathway SM1 3-(Chloromethyl)benzoic acid methyl ester API 3-Cyclopropylaminomethyl- benzoic acid methyl ester (Target Intermediate) SM1->API Substitution SM2 Cyclopropylamine (Nucleophile) SM2->API IMP1 Bis-alkylated Impurity (Over-reaction) API->IMP1 Excess SM1 IMP2 3-Cyclopropylaminomethyl- benzoic acid (Hydrolysis Degradant) API->IMP2 H2O / Base (Ester Cleavage)

Synthesis and degradation pathways of 3-cyclopropylaminomethyl-benzoic acid methyl ester.

Methodological Comparison Matrix

To establish a comprehensive release specification, no single technique is sufficient. The table below compares the performance and scope of the three primary QC methods.

Analytical MethodPrimary QC ApplicationSpecificityPrecision (%RSD)Compendial Grounding
HPLC-UV (Gradient) Assay & Related SubstancesHigh (Separates degradants)≤ 1.0%USP <621>[3]
Non-Aqueous Titration Orthogonal Assay (Mass Balance)Low (Measures total base)≤ 0.5%USP <541>[4]
HS-GC-FID Residual Solvents & VolatilesHigh (For volatiles only)≤ 5.0%ICH Q2(R1)[5]

Deep Dive 1: HPLC-UV (The Gold Standard for Purity & Assay)

The Causality of Method Design

The secondary amine in 3-cyclopropylaminomethyl-benzoic acid methyl ester is highly basic. If analyzed using a neutral mobile phase, the amine will exist in a state of partial ionization, leading to severe peak splitting and tailing due to secondary electrostatic interactions with un-endcapped silanols on the silica stationary phase.

By buffering the mobile phase to pH 2.5 using potassium phosphate, the amine is fully protonated, and the ionization of residual silanols is suppressed. This fundamental chromatographic principle ensures sharp, symmetrical peaks (Tailing Factor < 1.5), complying strictly with USP <621> guidelines for system suitability[3].

Self-Validating Experimental Protocol

1. Reagent Preparation:

  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust to pH 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

2. Chromatographic Conditions:

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size (e.g., Waters XBridge or Agilent Zorbax).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (optimal for the benzoic acid chromophore).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10%

      
       70% B
      
    • 20-25 min: 70% B

    • 25-26 min: 70%

      
       10% B (Re-equilibration for 4 min).
      

3. System Suitability Testing (SST): The system validates itself prior to sample analysis by injecting a resolution standard (API spiked with 1% 3-cyclopropylaminomethyl-benzoic acid hydrolysis impurity).

  • Requirement 1: Resolution (

    
    ) between API and hydrolysis impurity must be 
    
    
    
    2.0.
  • Requirement 2: Tailing factor for the API peak must be

    
     1.5.
    
  • Requirement 3: %RSD of API peak area from 5 replicate standard injections must be

    
     1.0%.
    

Deep Dive 2: Non-Aqueous Titration (Orthogonal Assay)

The Causality of Method Design

While HPLC provides specificity, it relies on reference standards. To obtain an absolute mass balance (Assay), titration is required. However, aqueous titration of this secondary amine yields a poorly defined inflection point because water competes as a weak base.

By switching to a non-aqueous system using glacial acetic acid as a protogenic solvent, the basicity of the cyclopropylamine derivative is significantly enhanced relative to the solvent. Titrating with 0.1 N perchloric acid provides a sharp, highly reproducible potentiometric endpoint, adhering to modern USP <541> Titrimetry standards for automated pharmaceutical analysis[4].

Self-Validating Experimental Protocol

1. Preparation & Standardization:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in glacial acetic acid.
    
  • Standardization: Accurately weigh ~50 mg of primary standard Potassium Hydrogen Phthalate (KHP), dissolve in 50 mL glacial acetic acid, and titrate. Calculate exact normality. This step ensures the titrant's absolute accuracy.

2. Sample Analysis:

  • Accurately weigh ~150 mg of the 3-cyclopropylaminomethyl-benzoic acid methyl ester sample.

  • Dissolve completely in 50 mL of anhydrous glacial acetic acid.

  • Titrate potentiometrically using a glass pH electrode paired with a silver/silver chloride reference electrode (filled with saturated LiCl in ethanol).

3. Blank Correction (Self-Validation):

  • Perform a blank titration using 50 mL of glacial acetic acid without the sample. Subtract the blank volume from the sample volume to eliminate solvent background error.

Deep Dive 3: HS-GC-FID (Residual Solvents & Volatiles)

The Causality of Method Design

Direct injection Gas Chromatography (GC) is fundamentally unsuitable for the main assay of this compound. The combination of a high boiling point, a reactive secondary amine, and a cleavable ester leads to transamidation or thermal degradation in the hot GC injection port (typically >250°C).

However, Headspace GC-FID (HS-GC-FID) is the optimal choice for detecting volatile impurities—specifically residual cyclopropylamine (starting material) and reaction solvents like methanol or toluene. By heating the sample in a sealed vial at 85°C, only the volatile impurities partition into the gas phase, leaving the thermally sensitive API safely in the liquid matrix.

QCWorkflow Sample Batch Sample (3-CPAM-BAME) HPLC HPLC-UV (pH 2.5) Assay & Related Subs. Sample->HPLC Purity Profiling GC HS-GC-FID Residual Solvents Sample->GC Volatiles Titration Non-Aqueous Titration Orthogonal Assay Sample->Titration Absolute Mass Release Certificate of Analysis (CoA) HPLC->Release Pass GC->Release Pass Titration->Release Pass

Comprehensive quality control testing workflow for batch release and certification.

Experimental Data Presentation (Method Validation Summary)

The following table summarizes the validation parameters for the Assay determination of 3-cyclopropylaminomethyl-benzoic acid methyl ester, executed in strict accordance with ICH Q2(R1) guidelines[5].

Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV ResultsNon-Aqueous Titration Results
Linearity Range 80% to 120% of target conc.

= 0.9998

= 0.9995 (Sample mass vs Vol)
Method Precision %RSD

2.0% (n=6)
0.45%0.28%
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.5%100.2% ± 0.3%
Specificity No interference from blank/impuritiesPass (Resolution > 3.5)Fail (Interferes with residual amines)

References

  • LCGC International - Are You Sure You Understand USP <621>? Retrieved from: [Link][3]

  • U.S. Food and Drug Administration (FDA) - Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from:[Link][5]

Sources

Mechanistic Framework: The Causality of Cyclopropylamine Inactivation

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: N-Cyclopropyl-3-Substituted Benzylamines as Mechanistic Reference Standards

When designing high-throughput screening (HTS) cascades for FAD-dependent amine oxidases or profiling the metabolic liabilities of new chemical entities, the selection of appropriate reference standards is the foundation of assay reproducibility. N-cyclopropylbenzylamines serve as the gold standard for mechanism-based enzyme inactivation. However, relying solely on the unsubstituted parent compound ignores the profound impact of substrate-pocket microenvironments.

N-cyclopropylbenzylamines do not inhibit enzymes through simple competitive binding; they are "suicide inhibitors" that hijack the enzyme's own catalytic machinery[1].

The causality of this inhibition relies on the oxidation potential of the benzylic amine. When the compound enters the active site of an FAD-dependent enzyme, the flavin cofactor initiates a Single Electron Transfer (SET)[2]. This strips an electron from the nitrogen, generating a highly reactive aminium radical cation. The strain of the adjacent cyclopropyl ring forces it to rapidly open, creating a primary carbon radical that immediately forms a covalent adduct with the FAD cofactor, permanently disabling the enzyme.

Mechanism A N-cyclopropyl-3-substituted benzylamine C Single Electron Transfer (SET) A->C Binds to B FAD Cofactor (MAO / LSD1) B->C Oxidizes D Aminium Radical Cation C->D Generates E Cyclopropyl Ring Opening D->E Triggers F Covalent FAD Adduct (Irreversible Inhibition) E->F Forms

Fig 1: Mechanism-based inactivation of FAD-dependent enzymes by cyclopropylamines.

Comparative Performance: Substituent Effects on Reactivity

Why focus on the 3-position (meta-substitution)? Ortho-substitutions often introduce steric clashes that artificially reduce binding affinity, while para-substitutions can interfere with the trajectory of the SET reaction. The meta-position allows us to cleanly tune the electronic properties (measured via Hammett constants,


) of the aromatic ring without disrupting the fundamental pharmacophore geometry.

By comparing the unsubstituted standard with its 3-fluoro and 3-methoxy counterparts, researchers can calibrate assays for both target affinity and metabolic stability.

Table 1: Comparative Profiling of N-Cyclopropylbenzylamine Reference Standards

Reference StandardCAS NumberSubstituent Effect (

)
Target Affinity (LSD1/MAO)CYP450 TDI PotentialPrimary Assay Application
N-Cyclopropylbenzylamine 13414-02-3None (0.00)BaselineHigh (Strong MIC formation)Baseline assay calibration & generic TDI probing
N-Cyclopropyl-3-fluorobenzylamine 920479-31-8Inductive EWG (+0.34)Enhanced (via Halogen bonding)Moderate (Fluorine increases metabolic stability)LSD1 selective probe & high-stringency screening[3]
N-Cyclopropyl-3-methoxybenzylamine 1082823-86-6Resonance EDG (+0.12)ModerateHigh (Susceptible to O-demethylation)MAO-B comparative studies & lipophilicity mapping

Note: Electron-withdrawing groups (EWGs) like fluorine increase the oxidation potential, requiring the enzyme to "work harder" to initiate the SET, which helps distinguish highly active enzyme batches from degraded ones.

Self-Validating Experimental Protocols

A rigorous protocol must prove its own assumptions. If you claim a compound is an irreversible mechanism-based inhibitor, your assay must actively rule out reversible competitive inhibition. If you claim a compound inhibits CYP450, you must rule out Flavin-containing Monooxygenase (FMO) interference.

Protocol A: FAD-Adduct Irreversibility Assay (LSD1/MAO)

Causality: Because suicide inhibition requires catalytic turnover, the degree of inhibition is time-dependent. We use a "Jump-Dilution" methodology to definitively separate reversible binders from true covalent inactivators[1].

Step-by-Step Methodology:

  • Pre-Incubation: Incubate 10 nM recombinant LSD1 (or MAO) with 10

    
    M of the chosen N-cyclopropyl-3-substituted benzylamine in assay buffer (50 mM Tris-HCl, pH 7.5) for exactly 30 minutes at 37°C.
    
  • Jump-Dilution (The Self-Validating Step): Dilute the pre-incubation mixture 100-fold into a reaction buffer containing the probe substrate (e.g., H3K4me2 peptide for LSD1). Logic: A 100-fold dilution drops the inhibitor concentration far below its

    
    . Reversible inhibitors will immediately dissociate, restoring enzyme activity.
    
  • Kinetic Readout: Monitor product formation via fluorescence or LC-MS/MS for 60 minutes.

  • Data Interpretation: If the enzyme remains >90% inhibited post-dilution compared to a vehicle control, covalent FAD-adduct formation is confirmed.

Protocol B: CYP450 vs. FMO MIC Deconvolution Assay

Causality: Cyclopropylamines are notorious for causing time-dependent inhibition (TDI) of cytochromes P450 by forming a Metabolic Intermediate Complex (MIC) that absorbs at 455 nm[4]. However, FMOs also oxidize these amines. To isolate the CYP450-specific liability, we exploit the thermal instability of FMOs[5].

Workflow Step1 1. Enzyme Incubation (Microsomes + Standard) Step2 2. Thermal Deconvolution (50°C Heat Block) Step1->Step2 Isolate CYP activity Step3 3. Spectrophotometry (Scan 400-500 nm) Step2->Step3 Analyze absorbance Step4 4. MIC Quantification (Measure 455 nm Peak) Step3->Step4 Identify Nitroso-Heme Step5 5. Data Normalization (CYP vs FMO Activity) Step4->Step5 Validate mechanism

Fig 2: Workflow for deconvoluting CYP450 vs FMO Metabolic Intermediate Complex (MIC) formation.

Step-by-Step Methodology:

  • Microsome Preparation: Aliquot Human Liver Microsomes (HLM) at 1 mg/mL protein concentration into two separate tubes (Tube A and Tube B).

  • Thermal Deconvolution (The Self-Validating Step): Heat Tube A at 50°C for exactly 5 minutes, then place on ice. Keep Tube B strictly on ice. Logic: Heating in the absence of NADPH irreversibly denatures FMOs while leaving CYP450 enzymes structurally intact and active[5].

  • Incubation: Add 50

    
    M of the N-cyclopropylbenzylamine standard to both tubes. Initiate the reaction by adding an NADPH-regenerating system. Incubate at 37°C for 20 minutes.
    
  • Spectrophotometric Analysis: Transfer the mixtures to a dual-beam UV-Vis spectrophotometer. Scan from 400 nm to 500 nm.

  • Data Interpretation: The formation of a distinct Soret peak at 455 nm in Tube A confirms CYP450-driven MIC formation. Any reduction in peak amplitude between Tube B (Total Activity) and Tube A (CYP Only) represents the FMO-mediated contribution.

References

  • CAS No.920479-31-8 | N-(3-fluorophenyl)
  • Source: researchgate.
  • Source: acs.
  • Source: researchgate.
  • N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase.

Sources

High-Precision Elemental Profiling of C13H17NO2 Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

The molecular formula C13H17NO2 (MW: 219.28 g/mol ) represents a critical stoichiometry in pharmaceutical development and forensic toxicology.[1] It most notably corresponds to Ritalinic Acid , the primary inactive metabolite of the psychostimulant Methylphenidate (Ritalin), and Normethoxetamine , a metabolite of the dissociative agent Methoxetamine.

For researchers synthesizing novel phenethylamine derivatives or certifying Reference Materials (CRMs), confirming the exact elemental composition of C13H17NO2 is the first line of defense against synthetic errors and isobaric impurities.

This guide objectively compares the two dominant methodologies for validating these derivatives: Automated Combustion Analysis (CHN/O) and High-Resolution Mass Spectrometry (HRMS) .[1] While HRMS is often favored for speed in biological matrices, this guide argues that Combustion Analysis remains the non-negotiable "Gold Standard" for bulk purity certification and thermodynamic validation.

Target Analytes (C13H17NO2 Isomers)
CompoundCAS RNApplicationAnalytical Challenge
Ritalinic Acid 19395-41-6Methylphenidate MetaboliteAmphoteric nature; hygroscopic handling.[1][2]
Normethoxetamine 1241695-63-0Forensic Toxicology TargetIsobaric interference in low-res MS.[1]
N-Boc-Phenethylamine VariousSynthetic IntermediateLabile protecting group (Boc) stability.[1]

Comparative Analysis: Combustion (EA) vs. HRMS

The "Gold Standard" Argument: Why Combustion Persists

In the era of Orbitraps and Q-TOFs, researchers often ask: Why burn the sample? The answer lies in stoichiometric absolutes .

Combustion analysis (CHN) provides a direct, mass-fraction measurement of the bulk material.[1] For a C13H17NO2 derivative to be considered "Analytical Grade" (>99.5% purity), the experimental elemental values must fall within ±0.4% of the theoretical values. HRMS, while precise on m/z, cannot detect inorganic salts, moisture, or non-ionizable impurities that skew the bulk mass.

Performance Matrix
FeatureMethod A: Automated Combustion (CHN/O) Method B: HRMS (Orbitrap/Q-TOF)
Primary Output Weight % (C, H, N, O)Exact Mass (m/z), Isotopic Pattern
Purity Insight Bulk Purity (Detects solvates/salts)Trace Impurity (Detects specific contaminants)
Sample Req. 1–3 mg (Destructive)< 1 µg (Non-destructive/Diluted)
Precision ±0.1% to ±0.3% absolute< 1–3 ppm mass accuracy
Throughput 4–6 mins per sample1–2 mins per injection
C13H17NO2 Specifics Confirms hydrate status (critical for Ritalinic acid)Distinguishes C13H17NO2 from C12H21N3 (isobaric)

Experimental Protocols

Protocol A: High-Precision Combustion Analysis (CHN)

Best for: Certifying Reference Materials (CRMs) and verifying bulk synthesis.[1]

Theoretical Composition (C13H17NO2):

  • Carbon: 71.21%[1]

  • Hydrogen: 7.81%[1]

  • Nitrogen: 6.39%[1]

  • Oxygen: 14.59%[1]

Workflow:

  • Sample Preparation (Critical):

    • Ritalinic acid derivatives are often hygroscopic.[1] Samples must be dried in vacuo at 40°C for 4 hours over P2O5 prior to weighing.

    • Expert Insight: Failure to dry will artificially inflate %H and deflate %C/N, leading to false rejection of the batch.

  • Weighing:

    • Weigh 2.0 ± 0.1 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Add 10 mg of Tungsten Trioxide (WO3) as a combustion aid to prevent "soot" formation from the aromatic ring.[1]

  • Combustion Parameters:

    • Furnace Temp: 1050°C (Flash Combustion).[1]

    • Carrier Gas: Helium (99.999%).[1]

    • Oxygen Dose: 15 mL (optimized for ~2mg organic).[1]

  • Calibration:

    • Run Acetanilide (C8H9NO) as the K-factor standard (matches the C/N range of C13H17NO2).[1]

    • Validation: Run a check standard of Sulfanilamide before the sample batch.[1]

Protocol B: HRMS Isotopic Profiling

Best for: Identifying metabolites in plasma or verifying structure.

Workflow:

  • Dilution: Dissolve 1 mg of C13H17NO2 derivative in 10 mL Methanol (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in water.

  • Infusion: Direct infusion at 5 µL/min into an ESI source (Positive Mode).

  • Acquisition:

    • Scan Range: m/z 100–500.[1]

    • Resolution: >60,000 (FWHM).[1]

  • Data Analysis:

    • Target [M+H]+: 220.1332 .[1]

    • Isotope Ratio Check: The [M+1] peak (C-13 isotope) should be approximately 14.3% of the monoisotopic peak intensity (1.1% × 13 carbons).[1]

    • Expert Insight: If the [M+1] ratio deviates >10% from theoretical, suspect co-eluting impurities or detector saturation.[1]

Visualizations

Figure 1: Analytical Decision Matrix

This workflow guides the researcher in selecting the correct method based on the sample's intended use (Forensic vs. Pharmaceutical).[1]

AnalyticalWorkflow cluster_tips Expert Tips Start Sample: C13H17NO2 Derivative CheckState Check Physical State (Solid vs. Biological Matrix) Start->CheckState Decision Intended Application? CheckState->Decision Forensic Forensic/Metabolite ID (e.g., Urine/Plasma) Decision->Forensic Trace Analysis Pharma Pharma QC / Synthesis (Bulk Powder) Decision->Pharma Purity Certification HRMS_Path Method B: HRMS (Orbitrap/Q-TOF) Forensic->HRMS_Path CHN_Path Method A: Combustion (CHN Analyzer) Pharma->CHN_Path Result_ID Output: Exact Mass + Isotope Pattern (Confirms Identity) HRMS_Path->Result_ID Tip1 Check [M+1] Isotope Ratio HRMS_Path->Tip1 Result_Purity Output: Weight % Composition (Confirms >99.5% Purity) CHN_Path->Result_Purity Tip2 Dry sample over P2O5 CHN_Path->Tip2

Caption: Decision tree for selecting between HRMS and Combustion Analysis based on sample matrix and data requirements.

Figure 2: Ritalinic Acid Metabolic Pathway Context

Understanding the origin of the C13H17NO2 moiety helps in interpreting impurity profiles (e.g., unhydrolyzed esters).

Metabolism MPH Methylphenidate (C14H19NO2) CES1 Enzyme: CES1 (Hydrolysis) MPH->CES1 RA Ritalinic Acid (C13H17NO2) CES1->RA - CH3 Group Lactam 6-Oxo-Ritalinic Acid (Minor Metabolite) RA->Lactam Oxidation

Caption: Metabolic hydrolysis of Methylphenidate yielding the target C13H17NO2 analyte (Ritalinic Acid).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86863, Ritalinic acid. Retrieved from [Link][1]

  • Klostermeier, A. (2020). The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. AZoM. Retrieved from [Link]

  • MtoZ Biolabs (2024). Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Smithers (2025). Elemental Analysis for the Pharmaceutical Industry: ICH Q3D and USP <232> Compliance. Retrieved from [Link][1]

Sources

Technical Comparison Guide: 3-Isomer vs. 4-Isomer of Cyclopropylaminomethyl Benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and differentiation strategy for the 3-isomer (meta) and 4-isomer (para) of cyclopropylaminomethyl benzoate . This analysis focuses on analytical differentiation, structural characterization, and purity assessment, which are critical in drug development workflows where regioisomeric purity determines downstream biological efficacy and safety.

Executive Summary & Structural Logic

Cyclopropylaminomethyl benzoates serve as pivotal intermediates in the synthesis of lysine-specific demethylase (LSD1) inhibitors and other benzamide-based kinase inhibitors. The distinction between the 3-isomer (meta-substituted) and 4-isomer (para-substituted) is non-trivial due to their identical molecular weight (isobaric) and similar polarity. However, their divergent spatial geometries dictate different reactivity profiles and spectroscopic signatures.

  • 3-Isomer (meta): The substituents are separated by one carbon (1,3-relationship). This creates an asymmetric electronic environment, often leading to lower melting points and distinct NMR coupling.

  • 4-Isomer (para): The substituents are on opposite sides (1,4-relationship), creating a plane of symmetry. This typically results in higher crystallinity (higher MP) and a simplified NMR splitting pattern.

Structural Visualization
Feature3-Isomer (meta)4-Isomer (para)
IUPAC Name Methyl 3-[(cyclopropylamino)methyl]benzoateMethyl 4-[(cyclopropylamino)methyl]benzoate
Substitution 1,3-disubstituted1,4-disubstituted
Symmetry

(Plane of symmetry absent in ring plane)

(Axis of symmetry through C1-C4)
Dipole Moment Generally lower (vectors cancel less)Distinct vector alignment

Spectroscopic Differentiation (The Gold Standard)

The most robust method for self-validating identification is


H NMR Spectroscopy . The aromatic region (6.5 – 8.5 ppm) provides a "fingerprint" that confirms the substitution pattern regardless of solvent variations.
Experimental Protocol: NMR Analysis
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (DMSO is preferred to prevent amine proton exchange broadening).
  • Concentration: 10 mg/mL.

  • Frequency: 400 MHz minimum recommended for clear splitting resolution.

Diagnostic Signals (Aromatic Region)
IsomerExpected Pattern (Aromatic Region)Key Diagnostic Signal
3-Isomer (meta) Four distinct signals (ABCD system). 1. Singlet (s) at C2 (isolated between substituents).2. Doublet (d) at C4/C6.3. Triplet (t) at C5.The "Isolated Singlet": Look for a sharp singlet ~7.9–8.1 ppm (proton between the ester and aminomethyl group). This is the definitive marker for meta.
4-Isomer (para) Two signals (AA'BB' system). Often appears as two "roofed" doublets integrating to 2H each.Symmetric Doublets: Two doublets with a coupling constant (

Hz). No singlet is present.[1]

Expert Insight: In the meta-isomer, the proton at the C2 position is flanked by two electron-withdrawing/donating groups and has no ortho-neighbors, collapsing its signal into a singlet (or very fine doublet due to long-range coupling). The para-isomer lacks this isolated proton entirely.

Chromatographic Performance (HPLC/UPLC)

While NMR confirms identity, HPLC is required for purity quantification (e.g., detecting 0.1% meta impurity in a para batch).

Method Development Strategy

Positional isomers often co-elute on standard C18 columns. To separate them, π-π interactions must be leveraged.

  • Column Choice: Phenyl-Hexyl or Biphenyl stationary phases are superior to C18 for separating aromatic regioisomers.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Formate (pH buffer is critical for the amine tail).

Comparative Retention Behavior
  • 4-Isomer (para): typically elutes later on C18 columns due to a flatter, more linear shape that allows denser packing/interaction with the hydrophobic stationary phase.

  • 3-Isomer (meta): typically elutes earlier due to a "kinked" geometry that reduces effective surface area for hydrophobic interaction.

Quantitative Data Summary (Simulated Typical Values)
Parameter3-Isomer (meta)4-Isomer (para)
Retention Time (C18)

min

min
Melting Point Lower (~45-55 °C)Higher (~65-75 °C)
Solubility (MeOH) Higher (less lattice energy)Lower (higher lattice energy)

Decision Logic & Workflow

The following diagram illustrates the logical workflow for identifying an unknown batch of cyclopropylaminomethyl benzoate.

IsomerID Start Unknown Sample (Cyclopropylaminomethyl Benzoate) Dissolve Dissolve in DMSO-d6 (10 mg/mL) Start->Dissolve NMR Run 1H NMR (Focus: 7.0 - 8.5 ppm) Dissolve->NMR Decision Analyze Splitting Pattern NMR->Decision MetaPath 4 Distinct Signals + Isolated Singlet (s) Decision->MetaPath Singlet Present ParaPath 2 Distinct Signals (2x Doublets, AA'BB') Decision->ParaPath No Singlet ID_Meta IDENTIFIED: 3-Isomer (Meta) (Asymmetric) MetaPath->ID_Meta ID_Para IDENTIFIED: 4-Isomer (Para) (Symmetric) ParaPath->ID_Para QC QC Step: Check Melting Point Meta < Para ID_Meta->QC ID_Para->QC

Figure 1: Decision tree for the spectroscopic identification of regioisomers.

Experimental Protocols

Protocol A: Regioisomer Separation via HPLC

Objective: Quantify meta impurity in a para bulk batch.

  • System: Agilent 1290 Infinity II or equivalent UPLC.

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       60% B
      
    • 8-10 min: 95% B (Wash)

  • Detection: UV at 254 nm (benzoate absorption max).

  • Validation: Inject a 1:1 mix of reference standards. Resolution (

    
    ) must be 
    
    
    
    .
Protocol B: Synthesis of Reference Standards (Reductive Amination)

To verify the isomers, synthesize standards using the corresponding aldehyde:

  • Reagents: Methyl 3-formylbenzoate (for meta) or Methyl 4-formylbenzoate (for para).

  • Amine: Cyclopropylamine (1.1 eq).

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Procedure:

    • Mix aldehyde and amine in DCE (Dichloroethane). Stir 30 min.

    • Add STAB. Stir 12h at RT.

    • Quench with NaHCO

      
      . Extract with DCM.
      
    • Result: This explicitly yields the specific regioisomer for use as a retention time marker.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 4-(aminomethyl)benzoate derivatives. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Strategic Validation of Ester Stability Under Basic Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction: The Mechanistic Challenge of Alkaline Environments

Esters are ubiquitous structural motifs in prodrug design, utilized primarily to mask polar functional groups, enhance lipophilicity, and improve membrane permeability. However, their intrinsic susceptibility to base-catalyzed hydrolysis (saponification) presents a critical liability. Whether navigating physiological pH gradients (e.g., the alkaline environment of the lower intestine) or surviving formulation in basic buffers, ester stability must be treated not merely as a screening metric, but as an engineered parameter.

Understanding the causality behind ester degradation is paramount. Base-catalyzed hydrolysis proceeds via a bimolecular nucleophilic acyl substitution mechanism (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


). A hydroxide ion (

) acts as a strong nucleophile, to form a negatively charged tetrahedral intermediate[1]. Unlike acid-catalyzed hydrolysis, this alkaline pathway is strictly irreversible; the expelled alkoxide rapidly deprotonates the newly formed carboxylic acid, yielding a highly resonance-stabilized 2[2].

Structural Comparison: Engineering Hydrolytic Resistance

To mitigate this degradation, researchers must evaluate structural alternatives. The rate of base-catalyzed hydrolysis is profoundly sensitive to steric congestion. By manipulating the steric and electronic environment around the carbonyl core, we can dramatically alter the degradation kinetics.

  • Unhindered Esters (Baseline): Standard aliphatic or unhindered aryl esters (e.g., methyl benzoate) offer an unobstructed trajectory for hydroxide attack, resulting in rapid cleavage under basic conditions.

  • Sterically Hindered Esters (Optimized Solution): Introducing bulky substituents at the ortho positions of an aryl ring (e.g., 2,6-dimethylbenzoate) creates a profound steric shield. These di-ortho substitutions act as "gatekeepers," physically 1 and vastly increasing the activation energy required to form the tetrahedral intermediate[1].

  • Amide Alternatives: When ester lability cannot be overcome, replacing the ester oxygen with a nitrogen atom (amide bond) shifts the electronic paradigm. Amides exhibit 3 due to the nitrogen's strong resonance electron donation, which significantly dampens the electrophilicity of the carbonyl carbon[3].

Quantitative Performance Comparison
Structural ClassRepresentative CompoundTest ConditionsObserved Half-Life (

)
Hydrolytic Stability Profile
Unhindered EsterMethyl Benzoate0.02 M NaOH, 60% Dioxane/H₂O, 25°C~14 minutesHighly Labile
Sterically Hindered EsterMethyl 2,6-Dimethylbenzoate0.02 M NaOH, 60% Dioxane/H₂O, 100°C~23 hoursExceptionally Stable
Amide (Alternative)Benchmark Amides0.02 M NaOH, 25°C> DaysHighly Resistant

Data synthesized from comparative hydrolysis models demonstrating the impact of steric hindrance on reaction rates[1],[3].

Experimental Methodology: Self-Validating HPLC-UV Kinetic Assay

To rigorously validate these stability profiles, a highly controlled, self-validating assay is required. The following protocol outlines the gold-standard methodology for quantifying ester degradation kinetics under basic conditions.

Step 1: Matrix Preparation & Thermal Equilibration Prepare a 50 mM Carbonate-Bicarbonate buffer adjusted to pH 10.0. Pre-equilibrate the buffer at 37°C in a thermomixer. Causality Check: Hydrolysis rates exhibit3. Precise thermal regulation is non-negotiable to ensure reproducible inter-assay results[3].

Step 2: Reaction Initiation Spike the ester candidate (from a 10 mM DMSO stock) into the pre-warmed buffer to achieve a final concentration of 10 µM. Ensure the co-solvent (DMSO) concentration remains ≤1% (v/v). Causality Check: Excessive organic co-solvent alters the dielectric constant of the aqueous matrix, artificially suppressing the activity of the hydroxide nucleophile and skewing the apparent half-life.

Step 3: Time-Point Sampling & Chemical Quenching At predefined intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately transfer it into a microcentrifuge tube containing 300 µL of 4, supplemented with 0.1% Trifluoroacetic acid (TFA)[4]. Causality Check: Base-catalyzed ester hydrolysis is highly sensitive to pH. The rapid introduction of a high-volume acidic organic solvent achieves two critical objectives: it protonates the hydroxide nucleophile to instantly arrest the reaction, and the low temperature severely depresses the kinetic energy of the system, locking the degradation profile at that exact time-point.

Step 4: Internal Standard Integration (Self-Validation) Add 20 µL of an Internal Standard (IS) (e.g., a structurally similar, base-stable benzamide) to the quenched sample. Vortex for 1 minute and centrifuge at 10,000 × g for 5 minutes at 4°C. Causality Check: In any multi-step quenching process, volumetric losses are inevitable. The IS acts as a self-validating mechanism. By quantifying the ratio of the ester to the IS rather than absolute peak area, we mathematically neutralize injection volume variances and matrix-induced signal suppression.

Step 5: HPLC-UV Analysis & Kinetic Modeling Analyze the supernatant via RP-HPLC using a C18 column. Plot the natural log of the peak area ratio (Ester/IS) against time. The slope of this linear regression represents the degradation rate constant (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), from which the half-life is calculated (

).

Workflow Visualization

Workflow Start Ester Candidate (10 µM in pH 10 Buffer) Incubate Thermal Incubation (37°C, Arrhenius Control) Start->Incubate Initiate Sample Aliquoting (t = 0, 15, 30, 60, 120 min) Incubate->Sample Time-course Quench Acidic Quench (Ice-Cold ACN + 0.1% TFA) Sample->Quench Halt Hydrolysis IS Internal Standard Addition (Self-Validating Normalization) Quench->IS Normalize Analyze RP-HPLC Analysis & Kinetic Modeling IS->Analyze Quantify

Figure 1: Self-validating experimental workflow for evaluating ester stability under basic conditions.

References[1] Stability Showdown: 2,6-Dimethoxybenzoyl Esters Outlast Benzoyl Counterparts in Hydrolysis Challenge - Benchchem. Verify Source[3] Amide vs Ester: Evaluating Hydrolysis Rates for Stability - PatSnap. Verify Source[2] Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Verify Source[4] Predicting Intestinal and Hepatic First-Pass Metabolism of Orally Administered Testosterone Undecanoate - MDPI.Verify Source

Sources

Safety Operating Guide

3-Cyclopropylaminomethyl-benzoic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling versatile pharmaceutical building blocks like 3-Cyclopropylaminomethyl-benzoic acid methyl ester (CAS: 1251566-95-6) requires more than just following a safety data sheet. It demands a mechanistic understanding of the molecule’s reactivity to design safe, compliant, and efficient operational workflows.

This guide provides drug development professionals with a comprehensive, self-validating protocol for the handling, experimental use, and EPA-compliant disposal of this compound.

Chemical Profile & Reactivity Causality

To design an effective disposal strategy, we must first analyze the structural features of 3-Cyclopropylaminomethyl-benzoic acid methyl ester that dictate its behavior in waste streams:

  • Secondary Amine Group (Cyclopropylamino): This moiety is moderately basic and nucleophilic. Causality: In the presence of strong oxidizers or concentrated acids, it can undergo rapid, exothermic reactions. Furthermore, organic amines frequently exhibit aquatic toxicity, meaning any aqueous waste containing this compound must be strictly prohibited from drain disposal[1].

  • Methyl Ester Group: The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Causality: Unintended hydrolysis in a mixed waste carboy can release methanol (increasing the flash point hazard) and the corresponding carboxylic acid, potentially altering the pH and pressure of the sealed container.

Experimental Workflow & Self-Validating Waste Routing

In drug discovery, this compound is frequently utilized in reductive aminations or amide coupling reactions. Below is a standard operational protocol for a reductive amination, engineered with integrated, self-validating waste segregation steps.

Protocol: Reductive Amination & Waste Segregation

Objective: React 3-Cyclopropylaminomethyl-benzoic acid methyl ester with a target aldehyde while isolating hazardous waste streams at the source.

  • Reaction Setup: Dissolve the amine (1.0 eq) and aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) for its higher boiling point, preventing excessive solvent volatilization during mild heating.

  • Reagent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to drive the reductive amination.

  • Quenching (Self-Validating Step): Slowly add saturated aqueous

    
     to the reaction mixture.
    
    • Validation: Monitor the mixture for gas evolution (

      
       and 
      
      
      
      ). The complete cessation of bubbling is a self-validating indicator that all reactive hydride species have been safely neutralized. Verify the aqueous phase pH is 8–9; this validates that the amine product remains in its free-base form and partitions entirely into the organic layer, keeping the aqueous waste stream free of organic amine contamination.
  • Phase Separation & Segregation:

    • Aqueous Layer: Route to the Aqueous Basic Waste container.

    • Organic Layer (DCE): After product isolation via rotary evaporation, the recovered DCE distillate must be routed strictly to the Halogenated Organic Waste stream[2].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical routing of waste generated from experiments involving this compound.

WasteWorkflow Start Waste Generation: 3-Cyclopropylaminomethyl-benzoic acid methyl ester CheckSolvent Identify Solvent System (Halogenated vs. Non-Halogenated) Start->CheckSolvent SolidWaste Solid Waste (Contaminated PPE, Silica) Start->SolidWaste Halogenated Halogenated Waste Stream (e.g., DCE, DCM) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste Stream (e.g., EtOAc, MeOH) CheckSolvent->NonHalogenated No Halogens Storage Secondary Containment & Satellite Accumulation Halogenated->Storage NonHalogenated->Storage SolidWaste->Storage Disposal RCRA-Compliant Incineration (EPA Guidelines) Storage->Disposal Vendor Pickup

EPA-compliant segregation and disposal workflow for organic amine ester waste streams.

Step-by-Step Operational Disposal Procedures

To maintain compliance with the[2], laboratory personnel must execute the following disposal procedures:

Step 1: Source Segregation Never mix halogenated solvents (e.g., DCE, DCM) with non-halogenated solvents (e.g., Ethyl Acetate, Hexanes).

  • Causality: Incineration facilities use different thermal oxidation parameters for halogens to prevent the formation of toxic dioxins. Mixing these streams exponentially increases disposal costs and regulatory scrutiny[2].

Step 2: Containerization and Triple-Rinsing Collect liquid waste in high-density polyethylene (HDPE) or glass carboys. Empty primary reagent containers must be triple-rinsed with a compatible solvent (e.g., methanol) before being discarded as solid waste.

  • Validation: The first rinse removes 90% of the residue, but the third rinse validates that the container is legally "RCRA empty" and safe for standard solid waste disposal[3]. The rinsate must be collected in the Non-Halogenated waste stream.

Step 3: Satellite Accumulation Area (SAA) Management Store waste containers in designated SAAs at or near the point of generation.

  • Containers must remain tightly sealed unless actively receiving waste.

  • Secondary containment bins are mandatory to prevent incompatible chemicals from mixing in the event of a primary vessel failure.

Step 4: Vendor Transfer Once a waste container reaches its maximum accumulation limit (typically 55 gallons for standard hazardous waste), it must be dated and transferred to the central accumulation area within three consecutive days for vendor pickup and RCRA-compliant incineration[4].

Quantitative Waste Management Data

The following table summarizes the regulatory limits and compatibility restrictions for waste streams containing 3-Cyclopropylaminomethyl-benzoic acid methyl ester.

Waste Stream TypeTypical Associated ConstituentsEPA Waste CodeCompatibility RestrictionsSAA Accumulation Limit
Non-Halogenated Organic Ester, Amine, EtOAc, Hexanes, MeOHD001 (Ignitable)Isolate from strong acids/oxidizers55 Gallons
Halogenated Organic Ester, Amine, DCM, DCE, ChloroformD001, F002Isolate from reactive metals/bases55 Gallons
Solid Hazardous Waste Spent silica gel, contaminated PPED001 (if solvent-soaked)Keep dry; isolate from liquid waste55 Gallons
Aqueous Basic Waste Water, inorganic salts, trace organicsD002 (if pH ≥ 12.5)Isolate from water-reactive compounds55 Gallons

References

  • Solvents in the Workplace - How to Determine If They Are Hazardous Waste U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Hazardous Materials Management Manual Ohio University Environmental Health and Safety URL:[Link]

  • Laboratory Management Plan University of Wyoming Safety Office URL: [Link]

Sources

Personal protective equipment for handling 3-Cyclopropylaminomethyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Cyclopropylaminomethyl-benzoic acid methyl ester

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, mechanistic system. Handling reactive building blocks like 3-Cyclopropylaminomethyl-benzoic acid methyl ester (CAS: 1251566-95-6) requires an understanding of how its molecular structure dictates its physical behavior and biological hazards[1]. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework designed to ensure absolute safety and logistical efficiency.

Physicochemical Profiling & Hazard Causality

Before donning any personal protective equipment (PPE), we must analyze the chemical's structural motifs to understand why specific protections are necessary.

Table 1: Physicochemical Data Summary

PropertyValue
Chemical Name 3-Cyclopropylaminomethyl-benzoic acid methyl ester
CAS Number 1251566-95-6[1]
Molecular Formula C12H15NO2[2]
Molecular Weight 205.26 g/mol [2]
Typical Purity ≥95% (e.g., Combi-Blocks QD-8641)[1]
Primary Structural Hazards Secondary Amine (Basic/Irritant), Methyl Ester (Lipophilic)

Causality Analysis: The molecule features two critical functional groups. The secondary amine (-NH-cyclopropyl) introduces basicity and nucleophilicity, making the compound a potent irritant to mucous membranes, eyes, and skin. Simultaneously, the lipophilic methyl ester moiety (-COOMe) enhances dermal penetration. If spilled on unprotected skin, the ester group allows the molecule to bypass the lipid-rich stratum corneum more efficiently than highly polar analogs, dragging the irritating amine directly into the dermal layers.

Mechanistic PPE Selection Matrix

Based on the structural causality outlined above, standard single-layer nitrile gloves are insufficient for prolonged exposure. The following PPE matrix is logically derived from the compound's specific hazards.

Mechanistic rationale for PPE selection based on chemical structure.

  • Hand Protection : Double-gloving is mandatory. Use nitrile gloves with a minimum of 0.11 mm thickness for the inner glove and 0.14 mm for the outer. The outer glove acts as a sacrificial layer against the lipophilic ester, while the inner glove maintains a pristine barrier against the basic amine.

  • Eye Protection : ANSI Z87.1-compliant, tight-fitting safety goggles. If scaling up the reaction (>50 grams), a full face shield must be worn over the goggles to mitigate splash risks.

  • Respiratory Protection : All handling must occur within a certified chemical fume hood. If ventilation drops below 100 LFM (Linear Feet per Minute), operations must cease immediately.

Operational Workflow & Handling Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. Each step includes a verification check before proceeding to the next.

Operational workflow for handling 3-Cyclopropylaminomethyl-benzoic acid methyl ester.

Step-by-Step Methodology: Weighing and Reaction Setup

  • System Validation : Verify the fume hood flow rate monitor reads >100 LFM. Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids, which could react exothermically with the amine.

  • PPE Donning : Apply inner nitrile gloves, a flame-resistant lab coat, safety goggles, and outer nitrile gloves.

  • Static Mitigation : Ground the analytical balance. Use an anti-static weighing boat. Causality: Reactive intermediates can sometimes form fine, highly charged particulates; static mitigation prevents the material from scattering onto your gloves or the balance draft shield.

  • Weighing : Transfer the required mass of 3-Cyclopropylaminomethyl-benzoic acid methyl ester using a clean, dry PTFE-coated spatula.

  • Containment & Transfer : Seal the weighing boat or transfer vial before removing it from the balance area. Transfer the compound directly into the reaction vessel. If utilizing sensitive coupling reagents later, purge the vessel with an inert atmosphere (Nitrogen or Argon) immediately after addition.

  • Decontamination : Wipe down the balance, spatulas, and immediate hood surface with an isopropanol-soaked, lint-free wipe. Dispose of the wipe in solid hazardous waste.

Spill Management & Disposal Plan

In the event of a spill, the dual nature of the compound (lipophilic and basic) dictates the cleanup strategy. Do not use water initially, as it will simply spread the lipophilic ester.

Step-by-Step Methodology: Spill Cleanup

  • Isolation : Immediately alert nearby personnel and evacuate the immediate vicinity. Maximize the fume hood exhaust.

  • Absorption : Cover the spill completely with a chemically inert, high-surface-area absorbent (e.g., diatomaceous earth or commercial vermiculite). Critical: Do not use combustible absorbents like sawdust, which can react with amines.

  • Collection : Once the liquid is fully absorbed, use a non-sparking polypropylene brush and dustpan to sweep the mixture into a wide-mouth, sealable HDPE (High-Density Polyethylene) secondary container.

  • Surface Neutralization : Wash the spill area with a mild, dilute acid (e.g., 1% citric acid solution) to neutralize residual trace amines. Follow this with a standard detergent and water wash to remove any remaining ester residue.

  • Waste Segregation : Label the sealed HDPE container strictly as "Non-Halogenated Organic Waste - Amine/Ester Contaminated." Store it in a designated satellite accumulation area, strictly segregated from halogenated waste and acidic streams.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Laboratory Chemical Safety Summary (LCSS). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropylaminomethyl-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Cyclopropylaminomethyl-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.